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  • Product: 3-Amino-3-biphenyl-4-yl-propan-1-ol
  • CAS: 790227-30-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-Amino-3-biphenyl-4-yl-propan-1-ol

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-3-biphenyl-4-yl-propan-1-ol Foreword: Navigating the Landscape of a Novel Chemical Entity In the realm of drug discovery and development, a t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-3-biphenyl-4-yl-propan-1-ol

Foreword: Navigating the Landscape of a Novel Chemical Entity

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful candidacies are built. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel compound, 3-Amino-3-biphenyl-4-yl-propan-1-ol.

Given the novelty of this molecule, a significant portion of this guide is dedicated not only to the available predicted data but, more critically, to the robust experimental methodologies required to empirically determine these parameters. For the researcher, scientist, or drug development professional, this document serves as a practical framework for establishing a comprehensive physicochemical profile, ensuring data integrity and fostering a deeper understanding of the compound's behavior in biological systems.

Molecular Identity and Structural Attributes

IUPAC Name: 3-Amino-3-([1,1'-biphenyl]-4-yl)propan-1-ol

Chemical Structure:

Molecular Formula: C₁₅H₁₇NO

Molecular Weight: 227.30 g/mol

The structure of 3-Amino-3-biphenyl-4-yl-propan-1-ol incorporates a chiral center at the carbon atom bonded to the amino group and the biphenyl moiety. This chirality is a critical consideration for its biological activity and necessitates characterization of the individual enantiomers. The biphenyl group imparts significant lipophilicity, while the amino and hydroxyl groups provide sites for hydrogen bonding and potential ionization, creating a molecule with amphipathic properties that will be explored in the subsequent sections.

Predicted Physicochemical Properties: A Starting Point for Empirical Investigation

In the absence of extensive experimental data for this specific molecule, computational models provide a valuable preliminary assessment of its physicochemical properties. The following table summarizes predicted values for 3-Amino-3-biphenyl-4-yl-propan-1-ol, which should be considered as estimates to be confirmed by empirical testing.

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol/Water Partition Coefficient) ~3.5 - 4.5Indicates the lipophilicity of the compound. A higher LogP suggests greater partitioning into lipid membranes, which can influence absorption and distribution, but may also lead to lower aqueous solubility and higher metabolic clearance.
Aqueous Solubility LowPoor aqueous solubility is a major hurdle for oral bioavailability and can complicate formulation development.[1]
pKa (Acid Dissociation Constant) Basic pKa: ~9.0 - 10.0 (for the primary amine)The pKa determines the ionization state of the molecule at different physiological pH values. The basicity of the amino group will significantly influence its solubility and interaction with biological targets.

Foundational Physicochemical Assays: Methodologies and Rationale

The following sections detail the standard, field-proven experimental protocols for the precise determination of the key physicochemical properties of 3-Amino-3-biphenyl-4-yl-propan-1-ol.

Determination of Aqueous Solubility: The Shake-Flask Method

A compound's aqueous solubility is a critical determinant of its oral bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2]

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 3-Amino-3-biphenyl-4-yl-propan-1-ol (e.g., 2-5 mg) to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a glass vial.[3] The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Quantification: Determine the concentration of the analyte in the supernatant by comparing its response to a standard curve prepared with known concentrations of the compound.

Causality Behind Experimental Choices:

  • Use of a buffer (PBS, pH 7.4): This mimics physiological pH and provides a more biologically relevant solubility value than pure water, especially for an ionizable compound like 3-Amino-3-biphenyl-4-yl-propan-1-ol.

  • Extended equilibration time: This ensures that the measured solubility represents the true thermodynamic equilibrium, rather than a kinetically trapped supersaturated state.[2]

  • Centrifugation: This step is crucial for effectively separating the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to buffer prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Collect supernatant sep1->sep2 anal1 Analyze via HPLC-UV or LC-MS sep2->anal1 anal2 Quantify against standard curve anal1->anal2

Caption: Workflow for the Shake-Flask Solubility Assay.

Determination of the Ionization Constant (pKa): Potentiometric Titration

The pKa value is essential for predicting the extent of a compound's ionization at various physiological pHs, which in turn affects its solubility, permeability, and target binding. For a basic compound like 3-Amino-3-biphenyl-4-yl-propan-1-ol, potentiometric titration is a reliable method.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[3]

Self-Validating System:

  • Calibration: The pH meter must be calibrated with at least three standard buffers (e.g., pH 4, 7, and 10) before the experiment to ensure accurate pH measurements.[3]

  • Titration Curve Analysis: The shape of the titration curve provides an internal validation of the process. A well-defined buffer region and a sharp inflection point at the equivalence point indicate a successful titration.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve compound in solvent setup3 Place solution in thermostatted vessel setup1->setup3 setup2 Calibrate pH meter setup2->setup3 titr1 Add standardized acid titrant incrementally setup3->titr1 titr2 Record pH after each addition titr1->titr2 Repeat anal1 Plot pH vs. titrant volume titr2->anal1 anal2 Identify half-equivalence point anal1->anal2 anal3 pKa = pH at half-equivalence anal2->anal3

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of the Partition Coefficient (LogP): Shake-Flask Method

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity and is a key parameter in predicting its ADME properties. The shake-flask method is a direct and reliable way to measure LogP.[4]

Experimental Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of 3-Amino-3-biphenyl-4-yl-propan-1-ol to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[5]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Sample Analysis: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.[4]

  • Calculation: Calculate the LogP using the following equation: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Authoritative Grounding:

  • The use of pre-saturated solvents is a critical step to ensure the thermodynamic validity of the measurement.

  • For ionizable compounds, it is often more informative to measure the distribution coefficient (LogD) at a specific pH (e.g., 7.4), as this reflects the partitioning of both the ionized and non-ionized species.[5] The protocol for LogD determination is identical to that for LogP, but a buffered aqueous phase is used.

Spectroscopic Characterization

While not strictly physicochemical properties, spectroscopic data are essential for confirming the identity and purity of 3-Amino-3-biphenyl-4-yl-propan-1-ol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework of the molecule. The integration of proton signals should correspond to the number of protons in different chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present: a broad O-H stretch for the alcohol (~3200-3600 cm⁻¹), N-H stretches for the primary amine (~3300-3500 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions of the molecule.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound. The fragmentation pattern can provide additional structural information.

Conclusion: A Roadmap for Comprehensive Characterization

The physicochemical properties of 3-Amino-3-biphenyl-4-yl-propan-1-ol are pivotal to its journey through the drug development pipeline. This guide has provided a framework for the systematic and rigorous determination of its solubility, pKa, and LogP. By adhering to these well-established and validated protocols, researchers can generate high-quality, reliable data that will inform formulation strategies, guide medicinal chemistry efforts, and ultimately contribute to a comprehensive understanding of this promising new chemical entity. The synthesis of predicted data with empirical, robustly generated results is the hallmark of sound scientific practice in pharmaceutical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • ACS Publications. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education.
  • EPA NEPIS. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
  • Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Semantic Scholar. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • PubChem. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol.
  • ResearchGate. (2025, August 9). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay.
  • Sigma-Aldrich. (n.d.). 3-amino-2-[4-(propan-2-yl)phenyl]propan-1-ol.
  • Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Thermo Scientific Chemicals. (n.d.). 3-Amino-3-phenyl-1-propanol, 94%.
  • ChemicalBook. (n.d.). 3-AMINO-3-(3-FLUORO-4-PHENYLPHENYL)PROPAN-1-OL.
  • SpectraBase. (n.d.). 3-Amino[1,1'-biphenyl]-4-ol - Optional[13C NMR] - Spectrum.
  • Sigma-Aldrich. (n.d.). 3-Amino-3-phenyl-1-propanol.
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.
  • EPA. (2025, October 15). 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties.
  • PubChem. (n.d.). 3-Amino-1-propanol.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6).
  • Benchchem. (n.d.). Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide.
  • ResearchGate. (2020, January). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
  • The Good Scents Company. (n.d.). 3-amino-1-propanol, 156-87-6.
  • Sigma-Aldrich. (n.d.). 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol.
  • BLD Pharm. (n.d.). 14593-04-5|3-Amino-3-phenyl-1-propanol.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-propanol = 99 156-87-6.
  • ChemicalBook. (n.d.). 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000270.
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST WebBook.
  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Sigma-Aldrich. (n.d.). 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of propan-1-ol.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-propanol = 99 156-87-6.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propan-1-ol.
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST WebBook.

Sources

Exploratory

Thermodynamic Stability & Degradation Kinetics of Biphenyl Amino Alcohol Derivatives

Topic: Thermodynamic Stability of Biphenyl Amino Alcohol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide A Technical Guide for Drug Development Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Biphenyl Amino Alcohol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

A Technical Guide for Drug Development

Executive Summary

Biphenyl amino alcohol derivatives represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for various antimalarials (e.g., Lumefantrine analogs) and


-adrenergic receptor antagonists. While the biphenyl core confers significant lipophilicity and structural rigidity—enhancing receptor binding affinity—the 

-amino alcohol side chain introduces specific thermodynamic vulnerabilities.

This guide provides a rigorous framework for evaluating the thermodynamic stability of these derivatives. It details the mechanistic pathways of degradation, experimental protocols for kinetic analysis, and the mathematical modeling required to predict shelf-life (


) with high confidence.

Structural & Thermodynamic Fundamentals

The Pharmacophore Dichotomy

The thermodynamic profile of biphenyl amino alcohols is defined by a dichotomy between the aromatic core and the aliphatic side chain .

  • The Biphenyl Core: Characterized by high lattice energy and resonance stabilization (

    
    ). The bond dissociation energy (BDE) of the aryl C-C and C-H bonds is high (>110 kcal/mol), rendering this portion of the molecule resistant to thermal homolysis and hydrolysis under standard pharmaceutical storage conditions.
    
  • The Amino Alcohol Moiety: This is the "thermodynamic weak link." The presence of a secondary amine and a secondary alcohol on adjacent carbons creates susceptibility to:

    • Oxidative Deamination: Facilitated by the abstraction of the

      
      -proton adjacent to the nitrogen.
      
    • Retro-Aldol-Type Fragmentation: Possible under extreme thermal stress.

    • Acyl Migration: In the presence of excipients containing carboxylic acids.

Thermodynamic Parameters

Stability is governed by the Gibbs Free Energy of activation (


) for the degradation transition state.


For biphenyl amino alcohols, the activation energy (

) for oxidative degradation typically ranges from 50 to 100 kJ/mol , depending on the steric hindrance around the nitrogen atom.

Degradation Mechanisms

Understanding the specific chemical pathways is essential for designing stability-indicating assays.

Oxidative Degradation Pathway

The primary degradation route is radical-mediated autoxidation.

  • Initiation: A radical initiator (trace metal or photon) abstracts a hydrogen atom from the carbon

    
     to the amine.
    
  • Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical, eventually leading to an imine intermediate.

  • Hydrolysis: The imine hydrolyzes to form an aldehyde and a primary amine (N-dealkylation).

Visualization: Degradation Pathways

The following diagram maps the degradation logic for a generic biphenyl amino alcohol.

DegradationPathway Parent Parent Compound (Biphenyl Amino Alcohol) Radical α-Amino Radical (Intermediate) Parent->Radical H• Abstraction (Initiation) N_Oxide Degradant C: N-Oxide Parent->N_Oxide Peroxide Oxidation (Non-radical) Imine Imine Species (Unstable) Radical->Imine + O2 - HO2• Aldehyde Degradant A: Aldehyde/Ketone Imine->Aldehyde + H2O (Hydrolysis) Amine Degradant B: Primary Amine Imine->Amine + H2O (Hydrolysis)

Figure 1: Mechanistic pathway showing the bifurcation between oxidative dealkylation and N-oxidation.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

This protocol validates the analytical method's ability to detect degradation products.

Reagents: 1M HCl, 1M NaOH, 3%


, HPLC-grade Methanol.
  • Preparation: Dissolve the biphenyl derivative in Methanol/Water (50:50) to a concentration of 1 mg/mL.

  • Acid Stress: Add 1M HCl (1:1 v/v). Reflux at 60°C for 4 hours. Neutralize before analysis.

  • Base Stress: Add 1M NaOH (1:1 v/v). Reflux at 60°C for 4 hours. Neutralize.

  • Oxidative Stress: Add 3%

    
    . Store at Room Temperature (RT) for 24 hours. Note: Biphenyl derivatives are often sensitive here due to the amine.
    
  • Thermal Stress: Heat solid substance at 105°C for 48 hours.

  • Analysis: Inject into HPLC (C18 column, Gradient ACN/Buffer pH 3.0).

Protocol B: Arrhenius Kinetic Study

To determine the thermodynamic stability parameters (


, 

).
  • Sample Setup: Prepare aliquots of the drug solution (buffered to pH 7.4) in amber glass vials.

  • Incubation: Place vials in stability chambers at three isotherms: 50°C, 60°C, and 70°C .

  • Sampling: Withdraw samples at

    
     hours.
    
  • Quantification: Measure % Recovery using the validated HPLC method.

Visualization: Stability Workflow

StabilityWorkflow Start Start: Pure API Stress Apply Stress Conditions (Acid, Base, Ox, Heat) Start->Stress HPLC HPLC-PDA/MS Analysis Stress->HPLC Check Degradation > 5-20%? HPLC->Check Identify Isolate & Identify Degradants (LC-MS/MS) Check->Identify Yes Kinetic Kinetic Modeling (Arrhenius Plot) Check->Kinetic No (or after ID) Identify->Kinetic Report Final Stability Profile (t90, Ea) Kinetic->Report

Figure 2: Workflow for determining thermodynamic stability and identifying degradants.

Data Analysis & Interpretation

Quantitative Data Summary

The following table illustrates typical kinetic data for a biphenyl amino alcohol undergoing oxidative degradation at pH 7.4.

Temperature (K)Time (h)% RecoveryRate Constant

(

)

323 K (50°C) 12095.2%

-7.80
333 K (60°C) 12088.5%

-6.91
343 K (70°C) 12076.1%

-6.07
Calculation of Activation Energy ( )

Using the Arrhenius equation:



  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope: The slope

    
     of the linear regression is 
    
    
    
    .
    • From the mock data above, slope

      
      .
      
    • 
      .
      
  • Shelf-Life Prediction (

    
    ): 
    Extrapolate 
    
    
    
    to 25°C (298 K) and use the first-order decay equation:
    
    
    • This calculation is critical for regulatory filing (ICH Q1A).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] [Link]

  • Baertschi, S. W., et al. (2015).
  • Waterman, K. C., & Adami, R. C. (2005). "Accelerated aging: Prediction of chemical stability of pharmaceuticals." International Journal of Pharmaceutics. [Link]

  • Ghasemi, J., et al. (2022). "Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process." RSC Advances. [Link]

  • NIST Chemistry WebBook. "Biphenyl Thermochemical Data." National Institute of Standards and Technology. [Link]

Sources

Foundational

Structural Profiling and Synthetic Methodology of 3-Amino-3-biphenyl-4-yl-propan-1-ol: A Privileged Scaffold in Drug Discovery

Executive Summary The compound 3-Amino-3-biphenyl-4-yl-propan-1-ol (CAS: 790227-30-4) is a highly versatile, structurally privileged building block utilized extensively in medicinal chemistry, fragment-based lead discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-3-biphenyl-4-yl-propan-1-ol (CAS: 790227-30-4) is a highly versatile, structurally privileged building block utilized extensively in medicinal chemistry, fragment-based lead discovery (FBLD), and the synthesis of peptidomimetics[1]. Characterized by a rigid lipophilic biphenyl tail and a polar 1,3-amino alcohol headgroup, this molecule serves as a critical intermediate for developing kinase inhibitors and G-protein coupled receptor (GPCR) modulators[2].

This technical whitepaper outlines the physicochemical properties, biological utility, and a self-validating synthetic and analytical workflow for researchers utilizing this compound.

Part 1: Physicochemical Profiling & Fragment Viability

With a molecular formula of C15H17NO and a molecular weight of 227.30 g/mol , 3-Amino-3-biphenyl-4-yl-propan-1-ol strictly adheres to the "Rule of Three" (Ro3) for fragment-based drug design[1],[3]. The biphenyl group provides a planar, electron-rich system ideal for


 stacking within hydrophobic protein pockets, while the 1,3-amino alcohol motif offers versatile hydrogen bonding and metal-chelation capabilities.
Quantitative Data Summary
PropertyValue
Chemical Name 3-Amino-3-biphenyl-4-yl-propan-1-ol
CAS Registry Number 790227-30-4
Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Exact Mass 227.1310 m/z
SMILES String OCCC(c1ccc(cc1)c1ccccc1)N
H-Bond Donors 3 (Primary Amine: 2, Hydroxyl: 1)
H-Bond Acceptors 2 (Nitrogen: 1, Oxygen: 1)

Data corroborated by commercial chemical registries including ChemTik and Santa Cruz Biotechnology[1],[2].

Part 2: Biological Causality & Target Engagement

The 1,3-amino alcohol motif is a recognized bioisostere for the polar headgroup of endogenous sphingolipids. When coupled with the rigid, lipophilic biphenyl system, 3-amino-3-biphenyl-4-yl-propan-1-ol serves as an excellent scaffold for designing Sphingosine-1-Phosphate (S1P) receptor modulators .

Causality of Structural Design: In biological systems, the primary alcohol of this scaffold can be phosphorylated by sphingosine kinase. The resulting active metabolite acts as a potent agonist for S1P receptors (S1PR1-5), driving receptor internalization and modulating downstream PI3K/Akt signaling pathways to maintain endothelial barrier integrity.

S1P_Pathway Ligand Biphenyl Amino Alcohol (MW: 227.30) Kinase Sphingosine Kinase (Phosphorylation) Ligand->Kinase Prodrug conversion ActiveLigand Phosphorylated Active Metabolite Kinase->ActiveLigand ATP -> ADP Receptor S1P Receptors (S1PR1-5) (GPCRs) ActiveLigand->Receptor Agonism Gi Gi/o Protein Activation Receptor->Gi Signal Transduction Downstream PI3K / Akt Pathway Activation Gi->Downstream Cellular Response

S1P Receptor Modulation Pathway by Biphenyl Amino Alcohols.

Part 3: Synthetic Methodology & Validation Protocols

To utilize 3-amino-3-biphenyl-4-yl-propan-1-ol effectively, researchers must employ synthetic routes that preserve the integrity of the biphenyl system while cleanly reducing the precursor. The following self-validating protocol details the chemoselective reduction of 3-amino-3-(biphenyl-4-yl)propanoic acid.

Experimental Protocol 1: Chemoselective Reduction Workflow

Causality of Reagent Selection: While lithium aluminum hydride (LiAlH4) is a standard reductant, it poses a severe risk of forming insoluble lithium-aluminum-amine complexes that trap the product. Borane-tetrahydrofuran (BH3·THF) is selected for its superior chemoselectivity. BH3 acts as an electrophilic reducing agent, coordinating rapidly with the electron-rich primary amine before reducing the carboxylic acid, thereby preventing unwanted side reactions.

  • Preparation: Suspend 3-amino-3-(biphenyl-4-yl)propanoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

  • Reagent Addition: Dropwise add BH3·THF complex (1.0 M in THF, 3.0 equiv). Note: Excess BH3 is required because the primary amine will consume the first equivalent to form a stable Lewis acid-base adduct.

  • Reflux: Heat the reaction mixture to 70 °C for 12 hours to drive the complete reduction of the carboxylate to the primary alcohol.

  • Quenching & Hydrolysis: Cool to 0 °C and carefully quench with methanol to destroy excess borane, followed by the addition of 1M HCl. Causality: Boron tightly chelates the resulting 1,3-amino alcohol; acidic hydrolysis is mandatory to break the boron-amine complex and release the free amine.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude product.

Synthetic_Workflow SM 3-Amino-3-(biphenyl-4-yl) propanoic acid Reagent BH3·THF Complex (0°C to 70°C, 12h) SM->Reagent Addition Intermediate Boron-Amine Complex Reagent->Intermediate Reduction Quench MeOH / HCl Quench NaOH Basification Intermediate->Quench Hydrolysis Product 3-Amino-3-biphenyl-4-yl -propan-1-ol (MW: 227.30) Quench->Product Isolation

Chemoselective Reduction Workflow for 3-Amino-3-biphenyl-4-yl-propan-1-ol.
Experimental Protocol 2: Analytical Validation (Self-Validating System)

To ensure the isolated product matches the theoretical molecular weight (227.30 g/mol ) and formula (C15H17NO)[1],[3], the following analytical validation must be performed:

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis (ESI+): Inject 2 µL into a C18 reverse-phase column. Use a mobile phase of Water/Acetonitrile supplemented with 0.1% Formic Acid. Causality: The basic primary amine (pKa ~9.5) is easily protonated in the acidic mobile phase. Electrospray Ionization (ESI+) will self-validate the molecular weight by displaying a dominant [M+H]+ peak at m/z 228.31 .

  • 1H-NMR (400 MHz, DMSO-d6): Causality: The biphenyl protons will appear as a complex multiplet in the aromatic region (

    
     7.30–7.70 ppm, 9H), confirming the intact lipophilic tail. The chiral methine proton (CH-NH2) will appear as a distinct multiplet around 
    
    
    
    4.0 ppm, validating the core 1,3-amino alcohol connectivity.

References

  • ChemTik . 3-AMINO-3-BIPHENYL-4-YL-PROPAN-1-OL (CTK5E6348). Retrieved from:[Link]

  • BuyersGuideChem . 3-Amino-3-biphenyl-4-yl-propan-1-ol | 790227-30-4. Retrieved from:[Link]

Sources

Exploratory

Solubility profile of 3-Amino-3-biphenyl-4-yl-propan-1-ol in organic solvents

Solubility Profile and Thermodynamic Characterization of 3-Amino-3-biphenyl-4-yl-propan-1-ol Executive Summary 3-Amino-3-biphenyl-4-yl-propan-1-ol (CAS: 790227-30-4) is a critical chiral amino-alcohol intermediate, struc...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and Thermodynamic Characterization of 3-Amino-3-biphenyl-4-yl-propan-1-ol

Executive Summary

3-Amino-3-biphenyl-4-yl-propan-1-ol (CAS: 790227-30-4) is a critical chiral amino-alcohol intermediate, structurally significant in the synthesis of neprilysin inhibitors such as Sacubitril (part of the LCZ696 complex).[1] Its molecular architecture—comprising a hydrophobic biphenyl core and a polar amino-propanol tail—creates a complex solubility landscape that challenges standard purification protocols.[1]

This technical guide provides a comprehensive solubility profile derived from structural thermodynamics and operational process data.[1] It moves beyond simple "soluble/insoluble" classifications to analyze the thermodynamic driving forces (enthalpy vs. entropy) and offers validated protocols for solubility determination, essential for optimizing crystallization and yield in pharmaceutical manufacturing.[1]

Chemical Identity & Physicochemical Properties

Understanding the solubility behavior requires a breakdown of the molecular interactions.[1]

PropertyDetail
Chemical Name 3-Amino-3-biphenyl-4-yl-propan-1-ol
CAS Number 790227-30-4
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Structure Biphenyl ring system attached to C3; Primary amine at C3; Primary hydroxyl at C1.[1][2][3]
pKa (Predicted) ~9.5 (Amine), ~14.8 (Alcohol)
H-Bond Donors 2 (–NH₂, –OH)
H-Bond Acceptors 2 (–NH₂, –OH)
LogP (Predicted) 2.8 – 3.2 (Moderately Lipophilic)

Solubility Mechanism: The molecule exhibits amphiphilic behavior .[1] The biphenyl moiety drives solubility in aromatic and moderately polar aprotic solvents via ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 stacking and Van der Waals forces. Conversely, the 3-amino-1-propanol chain facilitates hydrogen bonding, granting solubility in short-chain alcohols but insufficient hydrophilicity to solubilize the bulky biphenyl group in neutral water.

Operational Solubility Profile

The following profile categorizes solvents based on their interaction efficiency with the solute's dual nature. This data is synthesized from standard process chemistry protocols for biphenyl-amino alcohol intermediates.[1]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility StatusMechanistic Insight
Short-Chain Alcohols Methanol, Ethanol, IsopropanolHigh Excellent match.[1] The hydroxyl group H-bonds with the solvent, while the alkyl chain accommodates the organic bulk.[1] Preferred for crystallization.[1]
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole interactions disrupt the crystal lattice efficiently.[1] Used for reaction media, not purification (hard to remove).[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Good solvation of the hydrophobic biphenyl core; often used for extraction.[1]
Esters Ethyl Acetate, Isopropyl AcetateModerate "Goldilocks" zone.[1] Soluble at high temperatures, sparingly soluble at low temperatures.[1] Ideal for cooling crystallization.[1]
Aromatics TolueneModerate Solvates the biphenyl ring via ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-stacking but repels the polar head group. Often used as a co-solvent.[1]
Alkanes n-Hexane, n-Heptane, CyclohexaneLow (Anti-Solvent) Inability to break crystal lattice H-bonds.[1] Used to crash out the product from solution.
Water Water (pH 7)Low Hydrophobic effect of biphenyl dominates.[1]
Acidic Water 0.1M HCl, Acetic Acid (aq)High Protonation of the amine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) drastically increases polarity, making it water-soluble.
Thermodynamic Solvent Ranking (Graphviz)

SolubilityRanking High High Solubility (Process Solvents) MeOH Methanol (Polar Protic) High->MeOH EtOH Ethanol (Polar Protic) High->EtOH DMSO DMSO (Polar Aprotic) High->DMSO Mod Temperature Dependent (Crystallization) EtOAc Ethyl Acetate Mod->EtOAc Tol Toluene Mod->Tol Low Anti-Solvents (Precipitation) Hex n-Hexane Low->Hex H2O Water (pH 7) Low->H2O MeOH->EtOAc Decreasing Polarity EtOAc->Hex Decreasing Polarity

Caption: Solvent classification based on solute-solvent interaction energetics. Green indicates high solubility; Red indicates potential anti-solvents.[1]

Thermodynamic Modeling & Parameters

To design a robust crystallization process, experimental data must be fitted to thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for amino-alcohol solubility modeling.[1]

The Modified Apelblat Model

ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">



  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Mole fraction solubility of the solute.
    
  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[4][5][6]
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    

Interpretation of Parameters:

  • Parameter A & C: Relate to the entropy of solution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Positive values indicate entropy-driven dissolution.
    
  • Parameter B: Relates to the enthalpy of solution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Since dissolution of crystalline solids is typically endothermic, solubility increases with temperature.[1]
    
Thermodynamic Functions

Once


 is determined experimentally (see Part 5), the dissolution enthalpy (

) and Gibbs free energy (

) are calculated via the Van't Hoff analysis:



  • Positive ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  Endothermic process (Solubility increases as T increases).
    
  • Positive ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  Disorder increases (breaking the crystal lattice).
    

Experimental Protocols

Two distinct methodologies are recommended to validate the solubility profile: Static Gravimetric (for equilibrium data) and Dynamic Laser Monitoring (for metastable zone width).[1]

Protocol A: Static Equilibrium Method (Gravimetric)

Best for generating thermodynamic tables.[1]

  • Preparation: Add excess 3-Amino-3-biphenyl-4-yl-propan-1-ol solid to 50 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir continuously at a fixed temperature (e.g., 298.15 K) for 24 hours to ensure saturation.

  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a syringe filter (0.45 µm, PTFE) pre-heated to the solution temperature to prevent precipitation.

  • Analysis:

    • Weigh a clean drying dish (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
    • Add the filtrate and weigh (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant weight (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
  • Calculation: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    
Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Best for determining the Metastable Zone Width (MSZW) for crystallization.[1]

  • Setup: Place a mixture of known concentration (

    
    ) in a reactor equipped with a turbidity probe or FBRM (Focused Beam Reflectance Measurement).
    
  • Heating: Heat at 1 K/min until the turbidity signal drops to baseline (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool at 1 K/min until the turbidity signal spikes (Nucleation Temperature,

    
    ).
    
  • Data: The difference

    
     is the MSZW.
    
Workflow Diagram (Graphviz)

ExperimentalWorkflow cluster_dynamic Alternative: Dynamic Method Start Start: Define Solvent System Mix Add Excess Solute to Solvent Start->Mix Equil Equilibrate (Const T, 24h) Mix->Equil Filter Isothermal Filtration (0.45 µm PTFE) Equil->Filter Analyze Gravimetric Analysis (Evaporation) Filter->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc Model Fit to Apelblat Model Calc->Model DynMix Prepare Known Conc. Heat Heat until Clear (T_diss) DynMix->Heat Cool Cool until Cloud (T_nuc) Heat->Cool

Caption: Step-by-step workflow for determining equilibrium solubility and metastable zone width.

Application in Purification

Based on the solubility profile, the optimal purification strategy for 3-Amino-3-biphenyl-4-yl-propan-1-ol is Anti-Solvent Crystallization .[1]

  • Dissolution: Dissolve the crude solid in Ethanol or Ethyl Acetate at elevated temperature (50–60°C).[1]

  • Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

  • Precipitation: Slowly add n-Hexane or Heptane (Anti-solvent) while cooling to 0–5°C.[1]

  • Result: The hydrophobic biphenyl interaction with the alkane reduces solubility, forcing the pure compound to crystallize while impurities remain in the mother liquor.[1]

References

  • Chemical Identity: 3-Amino-3-biphenyl-4-yl-propan-1-ol.[1][2][7][8][9][10] CAS No. 790227-30-4.[1][2][7][8][9]

  • Process Context: Process for preparation of sacubitril intermediate. Patent WO2017203474A1.[1] (Describes purification of biphenyl-amino intermediates using Ethyl Acetate/Hexane systems).

  • Methodology Grounding: Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents. (Standard protocol for amino-alcohol solubility modeling using Apelblat).

  • General Principle: Solubility of Amino Acids in Various Solvent Systems. (Explains the solubility trends of zwitterionic/amino-alcohol species in hydro-alcoholic mixtures).

Sources

Foundational

Technical Analysis: Ionization & pKa of 3-Amino-3-biphenyl-4-yl-propan-1-ol

This guide provides a technical analysis of the ionization behavior and physicochemical properties of 3-Amino-3-biphenyl-4-yl-propan-1-ol . As exact experimental dissociation constants for this specific biphenyl derivati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the ionization behavior and physicochemical properties of 3-Amino-3-biphenyl-4-yl-propan-1-ol .

As exact experimental dissociation constants for this specific biphenyl derivative are rarely indexed in public pharmacopeial databases, this analysis synthesizes Structure-Activity Relationship (SAR) data from close structural analogs (e.g., 3-amino-3-phenyl-1-propanol) and provides a self-validating experimental protocol for precise determination.

Structural & Physicochemical Context

This molecule is a chiral amino-alcohol featuring a lipophilic biphenyl tail. It serves as a critical scaffold in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) modulators (e.g., S1P receptor analogs) where the balance between the polar "head" (amino-alcohol) and the hydrophobic "tail" (biphenyl) dictates bioavailability.

Molecular Architecture
  • Core Scaffold: 3-Amino-1-propanol.[1][2][3][4]

  • Substituent: Biphenyl group at the C3 position (alpha to the amine).

  • Ionizable Center: Primary Amine (

    
    ).
    
  • Non-Ionizable Center (Physiological pH): Primary Alcohol (

    
    ).
    
Predicted pKa Values

Based on Hammett equation principles and analog data (e.g., 3-amino-3-(2-chlorophenyl)propan-1-ol), the biphenyl group exerts a weak electron-withdrawing inductive effect ($ -I $) on the amine, slightly destabilizing the conjugate acid compared to aliphatic amines.

Functional GroupStatePredicted pKaIonization Behavior (pH 7.4)
Primary Amine ($ R-NH_2 $)Basic8.6 – 9.1 Predominantly Protonated ($ R-NH_3^+ $)
Primary Alcohol ($ R-OH $)Acidic~16.0 Neutral ($ R-OH $)

Analyst Note: While simple aliphatic amines (e.g., propylamine) exhibit pKa values


, the presence of the aromatic biphenyl system at the 

-carbon reduces electron density, lowering the pKa to the 8.6–9.1 range. This is advantageous for oral drugs, ensuring a fraction of the molecule exists in the neutral, membrane-permeable form in the small intestine (pH 6–7.5).

Ionization & Solubility Profile

The ionization state dictates the solubility and LogD (distribution coefficient) of the molecule. Because the biphenyl moiety is highly lipophilic, the neutral form has very low aqueous solubility.

Ionization Pathway

The transition occurs between the cationic ammonium species (acidic pH) and the neutral free base (basic pH).

IonizationPathway Cation Cationic Form (pH < 8.6) [Soluble] R-NH3+ Neutral Neutral Form (pH > 9.1) [Precipitates] R-NH2 Cation->Neutral  Deprotonation (Ka)    Release H+  

LogD vs. pH Implications
  • pH 1.0 – 7.0: The molecule is

    
     protonated (
    
    
    
    ). High aqueous solubility; low LogD.
  • pH 8.8 (pKa): 50% protonated, 50% neutral. Solubility drops drastically.

  • pH > 10.0:

    
     neutral. The molecule behaves as a lipophilic organic solid. Critical Warning:  Attempting to dissolve this molecule in basic buffers (e.g., pH 10 Carbonate) without a cosolvent will result in precipitation.
    

Experimental Protocol: pKa Determination

Standard aqueous titration is unsuitable for 3-Amino-3-biphenyl-4-yl-propan-1-ol due to the insolubility of the neutral species. The following protocol uses the Yasuda-Shedlovsky Extrapolation Method (mixed-solvent titration).

Reagents & Setup
  • Analyte: ~10 mg of 3-Amino-3-biphenyl-4-yl-propan-1-ol.

  • Titrant: 0.1 M KOH (standardized).

  • Solvent: Methanol (MeOH) and degassed water.

  • Equipment: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode conditioned for semi-aqueous solvents.

Step-by-Step Methodology
  • Preparation of Solvent Ratios: Prepare three titration vessels with varying dielectric constants:

    • Solution A: 30% MeOH / 70% Water (v/v)

    • Solution B: 40% MeOH / 60% Water (v/v)

    • Solution C: 50% MeOH / 50% Water (v/v)

    • Note: Add 0.1 M HCl to each vessel to ensure the amine starts fully protonated (

      
      ).
      
  • Titration: Titrate each solution with 0.1 M KOH past the equivalence point (aim for pH 11-12). Record the pH at the half-equivalence point (

    
    ), which equals the apparent pKa (
    
    
    
    ) for that solvent mixture.
  • Data Processing (Yasuda-Shedlovsky): The apparent pKa shifts linearly with the dielectric constant of the solvent. Plot

    
     against 
    
    
    
    (inverse dielectric constant).
    • X-axis:

      
       (Dielectric constant of MeOH/Water mix).
      
    • Y-axis:

      
      .
      
    • Extrapolation: The Y-intercept (where solvent is 100% water) gives the true aqueous pKa.

ExperimentalWorkflow cluster_check Quality Control Start Start: Weigh Analyte (~10mg) Dissolve Dissolve in Acidified MeOH/Water (Ensure pH < 3) Start->Dissolve Titrate Potentiometric Titration with 0.1M KOH Dissolve->Titrate Calc Determine Apparent pKa (ps) at 30%, 40%, 50% MeOH Titrate->Calc Precip Check for Precipitation (Turbidity) Titrate->Precip Monitor Plot Yasuda-Shedlovsky Plot (Extrapolate to 0% MeOH) Calc->Plot Result True Aqueous pKa Plot->Result

Figure 2: Workflow for determining pKa of lipophilic amines using cosolvent extrapolation.

References & Validation Sources

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the standard for pKa measurement of lipophilic drugs).

  • PubChem. 3-Amino-1-propanol Compound Summary. National Library of Medicine.[3] Available at: [Link] (Source for core scaffold pKa data).

  • EPA CompTox Dashboard. 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. U.S. Environmental Protection Agency. Available at: [Link] (Source for halogenated phenyl analog pKa ~8.41).

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict absorption. Current Drug Metabolism. (Methodology for Yasuda-Shedlovsky extrapolation).

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-biphenyl-4-yl-propan-1-ol

Abstract This technical guide provides a comprehensive review of the primary synthetic pathways for 3-Amino-3-biphenyl-4-yl-propan-1-ol, a valuable amino alcohol scaffold with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive review of the primary synthetic pathways for 3-Amino-3-biphenyl-4-yl-propan-1-ol, a valuable amino alcohol scaffold with significant potential in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will explore two principal retrosynthetic strategies, detailing the key chemical transformations, mechanistic underpinnings, and experimental considerations. The guide emphasizes stereoselective approaches to address the chiral center at the C3 position and provides comparative insights into the advantages and challenges of each pathway. All discussed methodologies are supported by citations from peer-reviewed literature and patents.

Introduction

The 3-amino-1-aryl-propan-1-ol motif is a privileged structure found in a variety of biologically active compounds and pharmaceuticals. The specific target of this guide, 3-Amino-3-biphenyl-4-yl-propan-1-ol, incorporates a biphenyl moiety, which is a common feature in molecules designed to interact with biological targets due to its ability to occupy hydrophobic pockets and participate in π-stacking interactions. The presence of both a primary amine and a primary alcohol offers versatile handles for further chemical modification, making it a key intermediate for the synthesis of more complex molecules. The C3 position of the propanol backbone is a stereocenter, and therefore, the enantioselective synthesis of this compound is of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs).

This guide will dissect two primary synthetic strategies:

  • Pathway 1: Carbon-Carbon Bond Formation via Nucleophilic Addition to a Biphenyl Aldehyde. This approach involves the construction of the three-carbon propanol chain onto a pre-existing biphenyl-4-carboxaldehyde core.

  • Pathway 2: The Mannich Reaction with a Biphenyl Ketone. This classical three-component reaction provides a direct route to a β-amino ketone intermediate, which is subsequently reduced to the target amino alcohol.

Each pathway will be discussed in detail, including step-by-step protocols adapted from analogous syntheses, mechanistic diagrams, and a discussion of potential challenges and optimization strategies.

Pathway 1: Synthesis via Nucleophilic Addition to 4-Biphenylcarboxaldehyde

This synthetic route commences with the readily available 4-biphenylcarboxaldehyde and constructs the C3-propan-1-ol side chain through a two-step sequence involving a nucleophilic addition of a two-carbon synthon followed by reduction. A particularly effective approach utilizes the addition of acetonitrile to form a β-hydroxynitrile intermediate.

Step 1: Synthesis of 3-Hydroxy-3-(biphenyl-4-yl)propanenitrile

The first step involves the base-catalyzed addition of the acetonitrile anion to 4-biphenylcarboxaldehyde. This reaction is a variation of the Henry reaction and provides the key intermediate, 3-hydroxy-3-(biphenyl-4-yl)propanenitrile.

The reaction is initiated by the deprotonation of acetonitrile by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-biphenylcarboxaldehyde. A subsequent workup with a mild acid protonates the resulting alkoxide to yield the desired β-hydroxynitrile.

Diagram of the Synthesis Workflow for Pathway 1

Pathway_1_Workflow 4-Biphenylcarboxaldehyde 4-Biphenylcarboxaldehyde Step1 Nucleophilic Addition 4-Biphenylcarboxaldehyde->Step1 Acetonitrile Acetonitrile Acetonitrile->Step1 Base Base Base->Step1 Intermediate 3-Hydroxy-3-(biphenyl-4-yl)propanenitrile Step1->Intermediate Reduction Nitrile Reduction Intermediate->Reduction Product 3-Amino-3-biphenyl-4-yl-propan-1-ol Reduction->Product

[3-Hydroxy-3-(biphenyl-4-yl)propanenitrile] --(Reducing Agent)--> [3-Amino-3-biphenyl-4-yl-propan-1-ol]

[4-Acetylbiphenyl] + [Formaldehyde] + [Dimethylamine HCl] --(Acid catalyst)--> [3-(Dimethylamino)-1-(biphenyl-4-yl)propan-1-one]

Caption: Generalized mechanism of the Mannich reaction.

  • To a round-bottom flask, add 4-acetylbiphenyl (1.0 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.1 equivalents) in ethanol. [1]2. Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product, often the hydrochloride salt, can be isolated by filtration or purified by recrystallization.

Step 2: Asymmetric Reduction of 3-Amino-1-(biphenyl-4-yl)propan-1-one

The final step is the reduction of the β-amino ketone to the desired β-amino alcohol. This step is critical for establishing the stereochemistry at the newly formed hydroxyl-bearing carbon.

Achieving high enantioselectivity in the reduction of the prochiral ketone is essential for pharmaceutical applications. Several methods are available:

  • Chiral Borane Reductants: The use of borane in combination with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) is a well-established method for the enantioselective reduction of ketones. [2]* Asymmetric Transfer Hydrogenation: This method employs a chiral transition metal catalyst (e.g., Ru, Rh) and a hydrogen donor (e.g., isopropanol, formic acid) to achieve asymmetric reduction.

  • Biocatalysis: The use of ketoreductase enzymes can provide high enantioselectivity under mild reaction conditions.

A detailed protocol for the asymmetric reduction would depend on the specific chiral catalyst and conditions chosen. A general procedure for a catalytic asymmetric hydrogenation is as follows:

  • In a high-pressure reactor, dissolve the 3-amino-1-(biphenyl-4-yl)propan-1-one hydrochloride salt in a suitable solvent (e.g., methanol).

  • Add a chiral ruthenium or rhodium catalyst (e.g., a Ru-BINAP complex).

  • Pressurize the reactor with hydrogen gas and stir at a specified temperature until the reaction is complete.

  • After depressurization, remove the catalyst by filtration.

  • The product can then be isolated and purified.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1 (Aldehyde Route)Pathway 2 (Mannich Route)
Starting Material 4-Biphenylcarboxaldehyde4-Acetylbiphenyl
Key Intermediates β-Hydroxynitrileβ-Amino ketone
Stereocontrol The chiral center is introduced during the reduction of the nitrile, which is challenging to make stereoselective. Chiral resolution of the final product is often necessary.Stereoselectivity is introduced during the reduction of the β-amino ketone, for which there are well-established asymmetric methods.
Advantages Utilizes readily available starting materials. The nitrile reduction is generally high-yielding.Convergent approach. Direct formation of the C-N bond. Well-established methods for asymmetric ketone reduction.
Challenges Stereocontrol at the nitrile reduction step. Potential for side reactions during nitrile reduction.The Mannich reaction can sometimes give low yields and requires careful optimization. The β-amino ketone intermediate may be unstable.

Conclusion

The synthesis of 3-Amino-3-biphenyl-4-yl-propan-1-ol can be effectively achieved through several synthetic strategies. The choice of pathway will depend on the availability of starting materials, the desired scale of the synthesis, and, most importantly, the requirements for stereochemical purity.

The pathway commencing with 4-biphenylcarboxaldehyde is a viable linear approach, with the main challenge being the stereocontrol of the final amino alcohol. The Mannich reaction pathway starting from 4-acetylbiphenyl offers a more convergent and potentially more stereocontrollable route, given the wide array of well-established methods for the asymmetric reduction of ketones.

For the development of a pharmaceutical agent, the Mannich reaction followed by an asymmetric reduction is likely the more favorable approach due to the greater predictability and control over the stereochemical outcome. Further optimization of reaction conditions for either pathway will be necessary to achieve high yields and purity on a larger scale. This guide provides a solid foundation for researchers to embark on the synthesis of this important molecular scaffold.

References

  • Zhu, D., Ankati, H., Mukherjee, C., Yang, Y., Biehl, E. R., & Hua, L. (2007). Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Organic Letters, 9(13), 2561–2563. [Link]

  • Zhu, D., Ankati, H., Mukherjee, C., Yang, Y., Biehl, E. R., & Hua, L. (2007). Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Zhu, D., Ankati, H., Mukherjee, C., Yang, Y., Biehl, E. R., & Hua, L. (2007). Asymmetric reduction of beta-ketonitriles with a recombinant carbonyl reductase and enzymatic transformation to optically pure beta-hydroxy carboxylic acids. Organic letters, 9(13), 2561–2563. [Link]

  • ResearchGate. (n.d.). Simultaneous asymmetric bioreduction of ketone and metal-catalyzed... [Image]. Retrieved from [Link]

  • Li, W., et al. (2021). Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society. [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • Musacchio, T. J., & Powers, D. C. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7836), 85-90. [Link]

  • Fisher, G. B., Juarez-Brambila, J. J., Goralski, C. T., Wipke, J. T., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Tetrahedron, 65(10), 2043-2048. [Link]

  • PureSynth. (n.d.). 4-Acetylbiphenyl 98.0%(GC). Retrieved from [Link]

  • Lichtenegger, G. J., Maier, M., Khinast, J. G., & Gruber-Wölfler, H. (2018). Continuous Suzuki-Miyaura Reactions with Novel Ce-Sn-Pd-Oxides and Integrated Crystallization as Continuous Downstream Protocol. Catalysts, 8(11), 533. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Powers, D. C., & Musacchio, T. J. (2020). Enantioselective radical C-H amination for the synthesis of β-amino alcohols. Nature, 588(7836), 85–90. [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2020). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]

  • Kim, J., et al. (2014). Efficient synthesis of (R)-3-hydroxypentanenitrile in high enantiomeric excess by enzymatic reduction of 3-oxopentanenitrile. Journal of Molecular Catalysis B: Enzymatic, 105, 99-105. [Link]

  • University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Supporting Information - Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). [Link]

  • Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Retrieved from [Link]

  • Dima, C., et al. (n.d.). NOVEL PHENOLIC 1-ARYL-3-ARYLAMINO-1- PROPANONES: SYNTHESIS AND CHARACTERIZATION*. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. [Link]

  • NIST. (n.d.). Propanenitrile, 3-hydroxy-. NIST Chemistry WebBook. [Link]

  • Davis, F. A., & Prasad, K. R. (2008). Asymmetric synthesis of acyclic 1,3-amino alcohols by reduction of N-sulfinyl beta-amino ketones. Formal synthesis of (-)-pinidinol and (+)- epipinidinol. The Journal of organic chemistry, 73(24), 9561–9564. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. Retrieved from [Link]

  • Ali, I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18491. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4). Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Arora, M., & Kumar, D. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043. [Link]

  • SciELO. (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Molecules, 27(14), 4492. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • Brown, H. C., et al. (1988). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 3077-3084. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Structural Elucidation of 3-Amino-3-biphenyl-4-yl-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 3-Amino-3-biphenyl-4-yl-prop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 3-Amino-3-biphenyl-4-yl-propan-1-ol. As of the latest literature review, a definitive, publicly available crystal structure for this specific compound has not been reported. This guide, therefore, is designed to empower researchers with the foundational knowledge and detailed protocols necessary to undertake such a structural elucidation. We will explore the journey from material synthesis and crystallization to data acquisition via single-crystal X-ray diffraction (SC-XRD) and the emerging role of computational crystal structure prediction (CSP). Each section is grounded in established scientific principles, offering not just procedural steps but also the causal reasoning behind methodological choices, ensuring a robust and reproducible scientific outcome.

Introduction: The Significance of Structural Insight

3-Amino-3-biphenyl-4-yl-propan-1-ol is a chiral amino alcohol derivative of biphenyl. The biphenyl moiety is a common scaffold in medicinal chemistry, and the introduction of a chiral aminopropanol side chain presents significant opportunities for developing novel therapeutic agents. The three-dimensional arrangement of atoms in a molecule, its crystal packing, and intermolecular interactions are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability.[1] Therefore, obtaining high-resolution crystal structure data is a cornerstone of modern drug development, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide will address the current informational gap by presenting a hypothetical yet scientifically rigorous workflow for determining the crystal structure of 3-Amino-3-biphenyl-4-yl-propan-1-ol.

Synthesis and Purification: The Prerequisite for Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. A plausible synthetic route for 3-Amino-3-biphenyl-4-yl-propan-1-ol can be adapted from established methods for similar β-amino alcohols.[2][3] A common approach involves the reduction of a corresponding β-amino ketone.

Proposed Synthetic Pathway:

  • Mannich Reaction: Condensation of 4-acetylbiphenyl with formaldehyde and a suitable amine (e.g., ammonia or a protected amine) to yield the β-amino ketone, 1-(biphenyl-4-yl)-3-aminopropan-1-one.

  • Chemoselective Reduction: Reduction of the ketone functionality of the β-amino ketone to the corresponding alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this step due to its high chemoselectivity for ketones in the presence of other functional groups.

Protocol for Purification:

Following synthesis, rigorous purification is paramount. This is typically achieved through:

  • Column Chromatography: To separate the desired product from unreacted starting materials and byproducts.

  • Recrystallization: To achieve high crystalline purity. The choice of solvent is critical and is determined empirically.

Purity should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) before proceeding to crystallization trials.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[4][5] Crystallization is a process of controlled precipitation, where molecules self-assemble into a highly ordered three-dimensional lattice.

Key Crystallization Techniques for Small Organic Molecules:

Technique Principle Advantages Considerations
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form.Simple to set up.Requires a volatile solvent and a compound that is stable over time.
Vapor Diffusion (Hanging/Sitting Drop) A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase.Requires only a small amount of sample.The choice of precipitant is crucial.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble.Can produce high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.
Cooling Crystallization A saturated solution of the compound at a higher temperature is slowly cooled, decreasing the solubility and inducing crystallization.Effective for compounds with a steep solubility curve.Requires precise temperature control.

For a novel compound like 3-Amino-3-biphenyl-4-yl-propan-1-ol, a high-throughput screening approach using multiple techniques and a wide range of solvents and conditions is recommended.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Method

SC-XRD is the gold standard for determining the atomic and molecular structure of a crystalline compound.[6][7][8] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.[9]

Experimental Workflow for SC-XRD

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[8]

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mount on Goniometer structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Process Diffraction Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation structure_refinement->validation Refined Model deposition Deposition to Database (e.g., CSD) validation->deposition Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[10]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using computational methods such as direct methods or Patterson functions.

  • Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

  • Validation and Deposition: The final structure is validated using established crystallographic checks. Upon validation, the data should be deposited in a public repository like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[11]

Computational Crystal Structure Prediction (CSP)

In cases where obtaining single crystals is intractable, or to complement experimental findings, computational Crystal Structure Prediction (CSP) has become a powerful tool.[12] CSP aims to predict the most stable crystal structures of a molecule based on its chemical diagram alone.[13]

Modern CSP workflows often employ machine learning and neural network potentials to efficiently explore the vast conformational and packing landscape of a molecule.[1][14][15]

csp_workflow cluster_input Input cluster_generation Structure Generation cluster_evaluation Energy Evaluation & Ranking cluster_output Output molecular_structure 2D Molecular Structure conformer_search Conformational Search molecular_structure->conformer_search packing_generation Crystal Packing Generation conformer_search->packing_generation energy_minimization Lattice Energy Minimization packing_generation->energy_minimization ranking Rank by Stability energy_minimization->ranking predicted_structures Predicted Crystal Structures ranking->predicted_structures

Caption: A Generalized Workflow for Crystal Structure Prediction.

Data Interpretation and Visualization

A solved crystal structure provides a wealth of information. Key parameters to analyze include:

  • Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

  • Space Group: The symmetry operations that describe the arrangement of molecules in the unit cell.

  • Asymmetric Unit: The smallest part of the unit cell from which the entire cell can be generated by symmetry operations.

  • Molecular Conformation: The precise three-dimensional shape of the molecule, including bond lengths and angles.

  • Intermolecular Interactions: Non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal packing.

This data is typically visualized using specialized software to generate diagrams of the molecular structure and its packing in the crystal lattice.

Conclusion

While the crystal structure of 3-Amino-3-biphenyl-4-yl-propan-1-ol remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation. By integrating meticulous synthesis, strategic crystallization, state-of-the-art SC-XRD analysis, and complementary computational methods, researchers are well-equipped to uncover the structural secrets of this and other novel compounds. The resulting data will be instrumental in advancing our understanding of its chemical behavior and unlocking its full potential in drug discovery and materials science.

References

  • Faster and more reliable crystal structure prediction of organic molecules. (2025). EurekAlert!. [Link]

  • Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. [Link]

  • Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]

  • Groom, C. R., & van de Streek, J. (2021). Crystal structure prediction methods for organic molecules: State of the art. Journal of Applied Crystallography. [Link]

  • Metherall, J., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

  • Chadwick, A. D., et al. (2024). Rapid prediction of molecular crystal structures using simple topological and physical descriptors. Nature Communications. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Advanced Materials. [Link]

  • Metherall, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. (2021). MDPI. [Link]

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. (2023). Nature Chemistry. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC. [Link]

  • High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. (2023). Excillum. [Link]

  • Harnessing the power of single crystal X-ray diffraction. (2023). Veranova. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid. PubChem. [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]

  • 1-Propanol, 3-amino-3-phenyl-. PubChem. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • 3-[Cyclobutyl(4-phenylbutyl)amino]propan-1-ol. PubChem. [Link]

  • 3-Amino-1-propanol. PubChem. [Link]

  • 3-Amino-3-biphenyl-4-yl-propan-1-ol. BuyersGuideChem. [Link]

  • 3-Aminobiphenyl. PubChem. [Link]

  • 3-amino-3-phenyl-1-propanol (C9H13NO). PubChemLite. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • 3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol. PubChem. [Link]

  • 3-AMINO-3-PHENYLPROPAN-1-OL. Matrix Fine Chemicals. [Link]

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Exploratory

Chemoselective Dynamics of Sterically Hindered Primary Amines in Biphenyl Propanol Scaffolds

The following technical guide details the reactivity profile of primary amino groups within 2-amino-2-substituted-1,3-propanediol scaffolds, specifically focusing on the biphenyl and phenyl-alkyl class (e.g., Fingolimod/...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of primary amino groups within 2-amino-2-substituted-1,3-propanediol scaffolds, specifically focusing on the biphenyl and phenyl-alkyl class (e.g., Fingolimod/FTY720 and its structural analogs).

Executive Summary & Structural Context

In the development of Sphingosine-1-Phosphate (S1P) receptor modulators, the 2-amino-2-substituted-1,3-propanediol headgroup represents a unique "privileged structure." While often categorized simply as a primary amine, its reactivity is drastically altered by the adjacent quaternary carbon center .[1]

Unlike standard aliphatic amines, the amino group in these biphenyl propanols is chemically "neopentyl-like"—anchored to a carbon bearing no hydrogen atoms and significant steric bulk. This guide dissects the dichotomy of this functional group: it is kinetically sluggish in chemical synthesis due to steric occlusion, yet biologically hyper-reactive toward specific kinases (SphK2) for metabolic activation.

The Pharmacophore

The scaffold consists of a lipophilic tail (Biphenyl or Phenyl-alkyl) and a polar headgroup.

  • Headgroup: 2-amino-1,3-propanediol.[1][2][3][4]

  • Key Feature: The amine is attached to a quaternary carbon (

    
    ), which is gem-disubstituted with two hydroxymethyl groups and the lipophilic tail.
    

G cluster_reactivity Reactivity Profile Tail Lipophilic Tail (Biphenyl/Phenyl-alkyl) QuatC Quaternary Carbon (Steric Anchor) Tail->QuatC Amine Primary Amine (-NH2) QuatC->Amine High Steric Hindrance OH1 Hydroxymethyl (-CH2OH) QuatC->OH1 OH2 Hydroxymethyl (-CH2OH) QuatC->OH2 R1 Nucleophilicity: Low (Steric) Amine->R1 R2 Basicity: High (pKa ~8.8) Amine->R2 R3 SphK2 Substrate: High Amine->R3

Figure 1: Structural connectivity and electronic/steric influence map of the amino-diol headgroup. Note the central role of the quaternary carbon in modulating amine accessibility.

Chemical Reactivity: The "Neopentyl" Constraint

Nucleophilicity vs. Basicity

A critical error in synthetic planning for these scaffolds is assuming standard primary amine reactivity.

  • Basicity: The pKa of the conjugate acid of 2-amino-2-methyl-1,3-propanediol is approximately 8.8 . The biphenyl analogs maintain this basicity, making them competent proton acceptors.[1]

  • Nucleophilicity: Despite high basicity, the nucleophilicity is severely attenuated.[1] The gem-dimethyl-like substitution pattern creates a "picket fence" of electron density from the hydroxymethyl groups and the bulky tail, blocking the trajectory of incoming electrophiles (especially in

    
     reactions).
    

Implication: In acylation or alkylation reactions,


-acylation (hydroxyl reaction) often competes kinetically with 

-acylation, necessitating strict pH control or specific protecting group strategies.[1]
Synthetic Protocol: Chemoselective N-Acylation

To selectively derivatize the amine (e.g., for fluorescent labeling or prodrug capping) without affecting the hydroxyls, one cannot rely on standard Schotten-Baumann conditions.

Validated Protocol:

  • Solvent System: Use anhydrous THF/DMF (9:1). Avoid protic solvents that solvate the amine lone pair.

  • Base Selection: Use Diisopropylethylamine (DIPEA) . Rationale: DIPEA is too bulky to abstract the hydroxyl protons efficiently but increases the effective concentration of the free amine.

  • Reagent: Use N-hydroxysuccinimide (NHS) esters rather than acid chlorides.

    • Why? Acid chlorides are too reactive and will esterify the hydroxyls (kinetic control). NHS esters are "softer" electrophiles, preferring the softer amine nucleophile over the hard oxygen nucleophiles (thermodynamic selection).

  • Temperature: Run at 0°C to RT . Heating promotes

    
    -acylation entropy.
    

Biological Reactivity: The Phosphorylation Switch

The defining characteristic of this class (e.g., Fingolimod) is that the primary amine is a pro-drug moiety . It is not the pharmacophore responsible for S1P receptor binding; rather, it is the substrate for Sphingosine Kinase 2 (SphK2) .

The Mechanism of Activation

The primary amine mimics the C2-amino group of natural sphingosine. However, unlike sphingosine (which is phosphorylated by both SphK1 and SphK2), biphenyl propanols are stereoselective substrates primarily for SphK2 .[1]

  • Entry: The lipophilic tail anchors the molecule in the membrane interface.

  • Catalysis: SphK2 transfers a phosphate from ATP to one of the hydroxymethyl groups (

    
    -phosphorylation).
    
  • Role of the Amine: The primary amine is essential for binding in the kinase catalytic pocket, likely engaging in an electrostatic interaction with a conserved aspartate/glutamate residue (Asp178 in SphK1, conserved in SphK2). Without the primary amine (e.g., in N-acetylated metabolites), phosphorylation does not occur. [1]

The Reversibility Loop

The phosphorylated species (Phosphate ester) is the active S1P receptor agonist. However, it is susceptible to dephosphorylation by lipid phosphatases, regenerating the parent amine.[1]

BiologicalCycle Prodrug Parent Amine (Inactive Prodrug) SphK2 Sphingosine Kinase 2 (Phosphorylation) Prodrug->SphK2 Substrate Binding Active Phosphorylated Species (Active Agonist) SphK2->Active ATP -> ADP S1PR S1P Receptor (Internalization) Active->S1PR High Affinity Binding (nM range) Phosphatase Lipid Phosphatases (Deactivation) Active->Phosphatase Hydrolysis Phosphatase->Prodrug Recycling

Figure 2: The metabolic activation cycle.[1] The primary amine is the critical recognition motif for SphK2, enabling the conversion to the active phosphate species.

Stability & Impurity Profiling

In drug substance manufacturing, the primary amine presents specific stability challenges.

Table 1: Reactivity-Based Degradation Pathways

Reactivity TypeTrigger ConditionDegradant ProductPrevention Strategy
Oxidative Deamination High pH, Metal ions (

),

Ketone/Aldehyde (via Imine intermediate)Nitrogen sparging; EDTA chelation.
Maillard-type Reaction Excipients with reducing sugars (Lactose)Glycosylamines / Amadori productsAvoid lactose fillers; use Mannitol/MCC.
Carbamylation Exposure to

(Air)
Carbamic acid zwitterionsStore in desiccated, tight containers.[1]
Retro-Aldol (Reverse) Strong Base + HeatFormaldehyde release (Scaffold breakdown)Maintain pH < 10 during processing.
Analytical Detection

Because the amine lacks a strong chromophore (unless the tail is highly conjugated), UV detection is often insufficient for trace impurities.

  • Recommended Method: HPLC-CAD (Charged Aerosol Detection) or LC-MS/MS.

  • Derivatization for HPLC-UV: Pre-column derivatization with OPA (o-Phthalaldehyde) is highly effective for primary amines but requires the amine to be unhindered enough to react. Due to the steric bulk discussed in Section 2, reaction times with OPA must be extended (5-10 mins) compared to standard amino acids (<1 min).

References

  • Adachi, K., et al. (2000).[1] Design, Synthesis, and Structure-Activity Relationships of 2-Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720.[1] Bioorganic & Medicinal Chemistry Letters.

  • Billich, A., et al. (2003).[1] Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases.[5][6][7] Journal of Biological Chemistry.

  • Brinkmann, V., et al. (2002).[1] The immune modulator FTY720 targets sphingosine 1-phosphate receptors.[5][7] Journal of Biological Chemistry.

  • Albert, R., et al. (2005).[1] Synthesis of FTY720-phosphate, the active metabolite of the novel immunosuppressant FTY720. Journal of Medicinal Chemistry.

  • Zemann, B., et al. (2006).[1] Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720. Blood.[8][9]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Preparation of 3-Amino-3-biphenyl-4-yl-propan-1-ol

This Application Note and Protocol guide details the enantioselective preparation of 3-Amino-3-biphenyl-4-yl-propan-1-ol , a high-value chiral -amino alcohol scaffold. This structural motif is a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the enantioselective preparation of 3-Amino-3-biphenyl-4-yl-propan-1-ol , a high-value chiral


-amino alcohol scaffold. This structural motif is a critical pharmacophore in drug discovery, serving as a key intermediate for neprilysin inhibitors (analogs of the Sacubitril/LCZ696 pathway) and other cardiovascular or oncology targets.[1]

Part 1: Strategic Analysis & Synthetic Pathway[1]

The Challenge

The target molecule contains a chiral center at the C3 position, bearing a bulky biphenyl group.[1] The primary challenge is establishing this stereocenter with high enantiomeric excess (ee >98%) while preventing racemization during the subsequent reduction of the carbonyl terminus to the alcohol.[1]

While biocatalytic transamination and chiral auxiliary methods (e.g., Ellman’s sulfinamide) are valid for milligram scales, this protocol focuses on Asymmetric Hydrogenation of


-Enamino Esters .[1] This route is selected for its atom economy, scalability, and direct applicability to pharmaceutical process chemistry.[1]
Retrosynthetic Logic

The synthesis is disconnected into three logical stages:

  • Exhaustive Reduction: The amino alcohol is derived from the corresponding chiral

    
    -amino ester.[1]
    
  • Asymmetric Induction: The chiral center is installed via Rhodium-catalyzed asymmetric hydrogenation of a prochiral

    
    -enamino ester.[1]
    
  • Scaffold Assembly: The precursor is assembled via condensation of the biphenyl

    
    -keto ester with an ammonia source.[1]
    
Reaction Scheme Visualization

SyntheticPathway Start Biphenyl-4-aldehyde (Starting Material) Inter1 β-Keto Ester (Precursor) Start->Inter1 Roskamp Reaction Enamide β-Enamino Ester (Prochiral Substrate) Inter1->Enamide NH4OAc MeOH, Reflux ChiralEster Chiral β-Amino Ester (>98% ee) Enamide->ChiralEster Asymmetric Hydrogenation Rh(COD)Cl2 / (R)-BINAP H2 (30 bar) Target 3-Amino-3-biphenyl-4-yl-propan-1-ol (Target) ChiralEster->Target Reduction LiAlH4 / THF

Figure 1: Strategic retrosynthesis utilizing asymmetric hydrogenation for stereocontrol.

Part 2: Detailed Experimental Protocols

Phase 1: Substrate Preparation (β-Enamino Ester)

Objective: Synthesize Ethyl 3-amino-3-(biphenyl-4-yl)acrylate.[1]

Reagents:

  • Ethyl 3-(biphenyl-4-yl)-3-oxopropanoate (1.0 equiv)[1]

  • Ammonium Acetate (5.0 equiv)[1]

  • Methanol (anhydrous)[1]

Protocol:

  • Charge a round-bottom flask with Ethyl 3-(biphenyl-4-yl)-3-oxopropanoate (26.8 g, 100 mmol) and Methanol (150 mL).

  • Add Ammonium Acetate (38.5 g, 500 mmol) in a single portion.

  • Fit the flask with a reflux condenser and heat to reflux (65 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the keto-ester.[1]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol.[1]

  • Redissolve residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to afford the

    
    -enamino ester  as a white/off-white solid.
    
    • Checkpoint: Verify structure via ¹H NMR (look for vinyl proton ~4.5-5.0 ppm and broad NH signals).[1]

Phase 2: Asymmetric Hydrogenation (The Critical Step)

Objective: Enantioselective reduction to Ethyl (R)-3-amino-3-(biphenyl-4-yl)propanoate.[1]

Catalyst System:

  • Precursor: [Rh(COD)Cl]₂ (Bis(1,5-cyclooctadiene)rhodium(I) chloride dimer)[1]

  • Ligand: (R)-BINAP or (R)-SegPhos (for S-product configuration, invert ligand for R-product).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) / Methanol (1:1).[1] Note: TFE enhances turnover frequency in amino acid hydrogenations.

Protocol:

  • Catalyst Preparation (Glovebox/Schlenk Line): In a flame-dried vial under Argon, mix [Rh(COD)Cl]₂ (1.0 mol%) and (R)-BINAP (2.2 mol%) in degassed TFE/MeOH (10 mL). Stir for 30 mins at RT until the solution turns clear orange/red.

  • Hydrogenation: Transfer the

    
    -enamino ester (10 mmol) into a high-pressure autoclave vessel (e.g., Parr reactor).
    
  • Add the catalyst solution via syringe under inert atmosphere.[1] Dilute with degassed TFE/MeOH to a total concentration of 0.2 M.[1]

  • Pressurization: Purge the vessel with H₂ (3 cycles of 5 bar). Pressurize to 30 bar (435 psi) .

  • Stir at 50 °C for 24 hours.

  • Workup: Vent H₂ carefully. Concentrate the reaction mixture.

  • Purification: Pass through a short pad of silica gel (eluting with EtOAc) to remove catalyst residues.[1]

  • Analysis: Determine ee% using Chiral HPLC (Daicel Chiralcel OD-H, Hexane/IPA 90:10).

    • Target Specification: >95% Yield, >98% ee.[1][2]

Phase 3: Exhaustive Reduction to Amino Alcohol

Objective: Conversion of the chiral ester to 3-Amino-3-biphenyl-4-yl-propan-1-ol.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) - Use pellets or 2.0M solution in THF.[1]

  • Anhydrous THF.[1][3][4][5]

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel. Maintain N₂ atmosphere.

  • Charge LiAlH₄ (2.5 equiv) and anhydrous THF (0.5 M relative to substrate).[1] Cool to 0 °C.

  • Dissolve the Chiral

    
    -Amino Ester  (from Phase 2) in minimal anhydrous THF.
    
  • Addition: Add the ester solution dropwise to the LiAlH₄ suspension over 30 mins. Caution: Exothermic.[1]

  • Reaction: Allow to warm to RT, then heat to reflux (66 °C) for 3 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used).[1]
    • 
       mL 15% NaOH solution.[1]
      
    • 
       mL Water.[1]
      
  • Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter through Celite. Wash the cake with hot THF.

  • Concentrate the filtrate to yield the crude amino alcohol.[1]

  • Final Purification: Recrystallization from EtOAc/Petroleum Ether or Acid-Base extraction.[1]

Part 3: Analytical & Quality Control

Data Summary Table
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity (Chemical) > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Enantiomeric Excess > 98.0%Chiral HPLC (Chiralcel OD-H)
Residual Rhodium < 10 ppmICP-MS
Water Content < 0.5%Karl Fischer
Structural Validation (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.60–7.30 (m, 9H, Biphenyl), 4.15 (t, 1H, CH-NH₂), 3.80 (m, 2H, CH₂-OH), 2.80 (br s, 3H, NH₂/OH), 1.95 (m, 2H, CH₂-CH).[1]
    
  • MS (ESI): m/z = 228.1 [M+H]⁺.[1]

Part 4: Safety & Handling

  • Hydrogenation Risks: High-pressure hydrogen gas presents an explosion hazard.[1] Ensure autoclave is rated for 2x working pressure.[1] Ground all equipment to prevent static discharge.[1]

  • LiAlH₄ Handling: Pyrophoric.[1] Reacts violently with water.[1][6] Use only dry solvents and quench under controlled conditions at 0 °C.[1]

  • Rhodium Catalysts: Heavy metal toxicity.[1] Dispose of catalyst waste in dedicated heavy metal containers.

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Asymmetric Hydrogenation cluster_2 Phase 3: Reduction Step1 Reflux Keto-Ester with NH4OAc Step2 Isolate β-Enamino Ester Step1->Step2 Step3 Prepare Rh-BINAP Catalyst (Inert atm) Step2->Step3 Purified Solid Step4 Pressurize H2 (30 bar) 50°C, 24h Step3->Step4 Step5 Confirm ee% (Chiral HPLC) Step4->Step5 Step6 LiAlH4 Reduction (THF, Reflux) Step5->Step6 If ee >98% Step7 Fieser Quench & Filtration Step6->Step7 Step8 Final Recrystallization Step7->Step8

Figure 2: Operational workflow from precursor synthesis to final purification.

References

  • Hsiao, Y., et al. "Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines."[1] Journal of the American Chemical Society, vol. 126, no.[1] 32, 2004, pp. 9918-9919.[1] Link[1]
    
  • Lübben, S., et al.

    
    -Amino Esters."[1] ChemCatChem, vol. 12, 2020.[1] (Validating alternative biocatalytic routes).
    
  • Ksander, G. M., et al. "Dicarboxylic Acid Dipeptide Neutral Endopeptidase Inhibitors."[1] Journal of Medicinal Chemistry (Sacubitril foundational chemistry), vol. 38, no.[1] 10, 1995, pp. 1689–1700.[1] Link[1]

  • Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation."[1] Chemical Reviews, vol. 103, no.[1] 8, 2003, pp. 3029–3070.[1] Link[1]

  • Org. Synth. Coll. Vol. "Reduction of Amino Acids to Amino Alcohols: General Protocols." Organic Syntheses, vol. 10, p. 423.[1] (Standardizing the LiAlH4 reduction step).

Sources

Application

Application Notes and Protocols: (S)-3-Amino-3-(biphenyl-4-yl)propan-1-ol as a Versatile Chiral Building Block

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of (S)-3-Amino-3-(biphenyl-4-yl)propan-1-ol as a chiral buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of (S)-3-Amino-3-(biphenyl-4-yl)propan-1-ol as a chiral building block. This versatile γ-amino alcohol serves as a crucial intermediate in the synthesis of complex molecular architectures, including potentially in the synthetic pathway of therapeutic agents like Lubiprostone. This guide details a robust, enantioselective synthetic protocol, thorough characterization methodologies, and explores its application in asymmetric synthesis, underscoring the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral γ-Amino Alcohols

Chiral γ-amino alcohols are a privileged structural motif in a multitude of biologically active molecules and pharmaceuticals. The presence of both an amino and a hydroxyl group at a defined stereocenter provides a scaffold ripe for diverse chemical modifications, making them invaluable in the construction of complex molecular frameworks. (S)-3-Amino-3-(biphenyl-4-yl)propan-1-ol, with its biphenyl moiety, offers unique steric and electronic properties, rendering it a building block of significant interest for introducing this lipophilic group in a stereocontrolled manner. Its potential role as an intermediate in the synthesis of drugs such as Lubiprostone, a treatment for chronic constipation, highlights the industrial relevance of this chiral amine.[1][2][3]

Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for (S)-3-Amino-3-(biphenyl-4-yl)propan-1-ol, the following table presents a combination of predicted data and experimental values for structurally analogous compounds to provide a reliable estimation of its properties.

PropertyPredicted/Inferred ValueAnalogous Compound DataCitation
Molecular Formula C₁₅H₁₇NO--
Molecular Weight 227.30 g/mol --
Appearance White to off-white solid3-Amino-3-phenyl-1-propanol: White to off-white powder or crystals.[4]
Melting Point 70-80 °C (estimated)3-Amino-3-phenyl-1-propanol: 70-77 °C.[4]
Boiling Point >300 °C (estimated)3-Amino-1-propanol: 184-187 °C.[5]
Solubility Soluble in methanol, ethanol, and DMSO; sparingly soluble in water.General solubility for amino alcohols.-
pKa (amine) ~9-10 (predicted)--

Enantioselective Synthesis: A Detailed Protocol

The most reliable and widely adopted method for the enantioselective synthesis of chiral alcohols from prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction.[6][7][8][9][10] This protocol details the asymmetric reduction of the precursor, 3-amino-1-(biphenyl-4-yl)propan-1-one, to afford (S)-3-Amino-3-(biphenyl-4-yl)propan-1-ol with high enantiomeric excess.

Synthesis of the Precursor: 3-Amino-1-(biphenyl-4-yl)propan-1-one

The β-aminoketone precursor can be synthesized via a Mannich reaction involving 4-acetylbiphenyl, formaldehyde, and a suitable amine, followed by deprotection if necessary.

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Protocol

This protocol employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to one face of the ketone.

3.2.1. Materials and Reagents

  • 3-Amino-1-(biphenyl-4-yl)propan-1-one hydrochloride

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

3.2.2. Experimental Procedure

  • Preparation of the Free Amine: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-1-(biphenyl-4-yl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes. Filter the resulting triethylamine hydrochloride salt under an inert atmosphere and wash the solid with anhydrous THF. The filtrate containing the free β-aminoketone is used directly in the next step.

  • Catalyst Activation and Reduction: In a separate flame-dried flask under an inert atmosphere, add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq). Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone). Slowly add borane-dimethyl sulfide complex (1.1 eq) dropwise to the catalyst solution, maintaining the temperature below -15 °C. Stir the mixture for 15 minutes at -20 °C.

  • Addition of the Ketone: Add the previously prepared solution of 3-amino-1-(biphenyl-4-yl)propan-1-one in THF dropwise to the catalyst-borane complex over 30-45 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Carefully quench the reaction at -20 °C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 2 M HCl and stir for another 30 minutes.

    • Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

    • Basify the aqueous residue with saturated NaHCO₃ solution until a pH of 8-9 is reached.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield (S)-3-Amino-3-(biphenyl-4-yl)propan-1-ol.

3.2.3. Rationale Behind the Experimental Choices

  • Inert Atmosphere: The use of an inert atmosphere is crucial as borane reagents are sensitive to moisture and oxygen.

  • Low Temperature: The reaction is performed at low temperatures to enhance the enantioselectivity of the reduction. The chiral catalyst forms a more rigid complex with the ketone at lower temperatures, leading to a more pronounced facial discrimination.

  • Slow Addition: The dropwise addition of the ketone to the catalyst-borane complex ensures that the concentration of the free ketone remains low, minimizing the uncatalyzed, non-enantioselective reduction.

  • Acidic Work-up: The addition of HCl is necessary to hydrolyze the borate esters formed during the reaction, liberating the desired alcohol.

Reaction Mechanism and Stereochemical Outcome

The enantioselectivity of the CBS reduction is governed by the formation of a six-membered ring transition state. The chiral oxazaborolidine catalyst coordinates with both the borane and the ketone, orienting the ketone in a sterically favored conformation for hydride delivery to a specific face.

CBS_Mechanism cluster_0 Catalyst Activation cluster_1 Ketone Coordination & Reduction cluster_2 Product Release CBS CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex CBS->Activated_Complex Coordination BMS BH₃-SMe₂ BMS->Activated_Complex TS Transition State (Six-membered ring) Activated_Complex->TS Ketone β-Aminoketone Ketone->TS Coordination Product_Complex Alkoxyborane Intermediate TS->Product_Complex Hydride Transfer Final_Product (S)-Amino Alcohol Product_Complex->Final_Product Workup Acidic Work-up (H₃O⁺) Workup->Final_Product Spectroscopic_Workflow Start Synthesized Product NMR ¹H and ¹³C NMR Start->NMR FTIR FTIR Spectroscopy Start->FTIR HPLC Chiral HPLC Start->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation Purity_Analysis Enantiomeric Purity (ee%) HPLC->Purity_Analysis Final_Validation Validated Chiral Building Block Structure_Confirmation->Final_Validation Purity_Analysis->Final_Validation

Caption: Workflow for the characterization and validation of the chiral product.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of the final product is a critical parameter and can be accurately determined by chiral High-Performance Liquid Chromatography (HPLC).

4.2.1. Chiral HPLC Protocol

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H or Chiralpak® AD-H column, is recommended.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers. [11][12][13][14]

Applications in Asymmetric Synthesis

Beyond its role as a synthetic intermediate, (S)-3-Amino-3-(biphenyl-4-yl)propan-1-ol can also be employed as a chiral ligand in metal-catalyzed asymmetric transformations. The bidentate N,O-coordination motif can form stable complexes with various transition metals, creating a chiral environment that can induce enantioselectivity in a wide range of reactions, such as asymmetric additions to aldehydes and ketones.

Conclusion

(S)-3-Amino-3-(biphenyl-4-yl)propan-1-ol is a valuable and versatile chiral building block with significant potential in the synthesis of complex, biologically active molecules. The detailed protocol for its enantioselective synthesis via the Corey-Bakshi-Shibata reduction provides a reliable and scalable route to this important intermediate. The comprehensive characterization methods outlined ensure the quality and stereochemical integrity of the final product, making it a dependable component in multistep synthetic campaigns in both academic and industrial research settings.

References

  • analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. [Link]

  • Varoujan, A., & Yaylayan, V. (2003). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. Journal of agricultural and food chemistry, 51(22), 6537–6543. [Link]

  • Ibrahim, M. M., Frey, W., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta crystallographica. Section E, Structure reports online, 68(Pt 9), o2751. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Yaylayan, V., & Keyhani, A. (2003). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR SpectroscopyA Possible Route To Amadori Products. Journal of Agricultural and Food Chemistry, 51(22), 6537-6543. [Link]

  • ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. [Link]

  • Google Patents. (n.d.).
  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-3-phenylpropan-1-ol. [Link]

  • Hühns, M., Rabenhorst, J., Tesch, M., & Boll, M. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied microbiology and biotechnology, 102(13), 5543–5554. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

  • Google Patents. (n.d.).
  • Hiroi, K., & Suzuki, Y. (1989). AMINO SULFOXIDES AS CHIRAL LIGANDS IN PALLADIUM- CATALYZED ASYMMETRIC ALLYLATIONS. Heterocycles, 28(2), 743. [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. [Link]

  • ResearchGate. (2012). 3-Methylamino-3-phenylpropan-1-ol. [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-AMINO-3-PHENYLPROPAN-1-OL. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]

  • PharmaCompass. (n.d.). Lubiprostone. [Link]

  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • The Royal Society of Chemistry. (2013). Asymmetric hydrogenation of β-amino ketone with a bimetallic complex RuPHOX-Ru as the chiral catalyst. [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Lacy, B. E., & Levy, L. C. (2008). Lubiprostone--a novel treatment for irritable bowel syndrome with constipation. Drugs of today (Barcelona, Spain : 1998), 44(9), 689–697. [Link]

  • Wikipedia. (n.d.). Lubiprostone. [Link]

  • Melchiorre, P., Jørgensen, K. A., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5472-5569. [Link]

  • Jung, J. C., & Kim, J. C. (2009). Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. Bulletin of the Korean Chemical Society, 30(8), 1838-1842. [Link]

  • Digital CSIC. (n.d.). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. [Link]

Sources

Method

Reductive amination procedures for biphenyl amino alcohol synthesis

Application Note: High-Fidelity Reductive Amination Protocols for Biphenyl Amino Alcohol Scaffolds Executive Summary The biphenyl amino alcohol motif is a "privileged scaffold" in medicinal chemistry, ubiquitous in GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reductive Amination Protocols for Biphenyl Amino Alcohol Scaffolds

Executive Summary

The biphenyl amino alcohol motif is a "privileged scaffold" in medicinal chemistry, ubiquitous in GPCR modulators (e.g.,


-agonists like Vilanterol), NS5A inhibitors, and chiral auxiliaries. However, the synthesis of these targets via reductive amination presents a unique "solubility-reactivity paradox": the biphenyl moiety is highly lipophilic and sterically bulky, while the amino alcohol is polar and prone to side-reactions (oxazolidine formation).

This guide details two field-proven protocols to overcome these barriers:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).

  • Method B (Advanced): Titanium(IV) Isopropoxide-mediated reduction for sterically hindered or acid-sensitive substrates.

Strategic Analysis: The Biphenyl Challenge

Successful synthesis requires navigating three critical variables.

VariableThe ChallengeThe Solution
Solubility Mismatch Biphenyl aldehydes are lipophilic; amino alcohols are polar. Methanol (standard solvent) often precipitates the aldehyde.Solvent System: Use 1,2-Dichloroethane (DCE) or THF.[1] DCE solubilizes both species and promotes iminium ion formation.
Steric Hindrance The biphenyl ring has a non-planar "twist" (dihedral angle ~44°), shielding the carbonyl carbon.Lewis Acid Activation: Use Ti(OiPr)

to activate the carbonyl and scavenge water, driving equilibrium toward the imine.
Chemoselectivity 1,2- or 1,3-amino alcohols can react with aldehydes to form stable oxazolidines (cyclic hemiaminals) rather than imines.Sequential Reduction: Ensure complete imine formation before adding the reducing agent, or use acidic conditions to ring-open the oxazolidine.

Mechanistic Pathway & The Oxazolidine Trap

Understanding the "Oxazolidine Shunt" is critical for troubleshooting low yields. If the hemiaminal oxygen attacks the iminium ion, a stable 5-membered ring forms, halting the reaction.

ReductiveAmination Start Biphenyl Carbonyl + Amino Alcohol Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Addition Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Oxazolidine Oxazolidine (Dead End/Trap) Hemiaminal->Oxazolidine Cyclization (If 1,2-amino alcohol) Product Biphenyl Amino Alcohol Iminium->Product Hydride Transfer (STAB/NaBH4) Oxazolidine->Iminium Reversible w/ Acid

Figure 1: Reaction pathway highlighting the competition between productive iminium formation and the oxazolidine trap.[2]

Protocol A: The STAB Method (Direct Reductive Amination)

Best For: Unhindered biphenyl aldehydes and primary amino alcohols. Reagent: Sodium Triacetoxyborohydride (STAB) – Mild, does not reduce aldehydes/ketones rapidly, allowing "direct" mixing.

Materials
  • Biphenyl aldehyde (1.0 equiv)

  • Amino alcohol (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1] Avoid MeOH if solubility is poor.

Step-by-Step Procedure
  • Solvation: In a dry flask under N

    
    , dissolve the biphenyl aldehyde in DCE (0.2 M concentration).
    
  • Amine Addition: Add the amino alcohol. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it.

  • Catalysis: Add Acetic Acid (1.0 equiv).

    • Why? AcOH catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Reaction (Imine Formation): Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. If oxazolidine is observed (distinct NMR shift), add more AcOH or heat to 40°C to revert it to the imine.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly.

  • Completion: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir for 15 mins to destroy boron complexes.
    
  • Workup: Extract with DCM. Wash with brine.[3][4] Dry over Na

    
    SO
    
    
    
    .

Protocol B: The Titanium(IV) Method (Indirect Reductive Amination)

Best For: Sterically hindered biphenyl ketones, acid-sensitive substrates, or when Protocol A fails due to oxazolidine stability. Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)


) followed by NaBH

.[5][6]
Materials
  • Biphenyl Ketone/Aldehyde (1.0 equiv)

  • Amino alcohol (1.2 – 1.5 equiv)

  • Titanium(IV) Isopropoxide (neat, 1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: THF or Ethanol (absolute).

Step-by-Step Procedure
  • Complexation (The Critical Step):

    • Mix the biphenyl carbonyl and amino alcohol in a dry flask.

    • Add Ti(OiPr)

      
      neat  (undiluted) or in minimal THF.
      
    • Stir under N

      
       for 6–12 hours.
      
    • Mechanism:[2][7][8][9][10][11][12][13] Ti(OiPr)

      
       acts as a Lewis acid to coordinate the carbonyl oxygen and as a water scavenger (hydrolyzing to TiO
      
      
      
      ), driving the equilibrium to the imine/enamine.
  • Dilution: Dilute the viscous mixture with absolute Ethanol (or THF if solubility is an issue).

  • Reduction: Cool to 0°C. Add NaBH

    
     carefully (exothermic).
    
  • Workup (The "Titanium Emulsion" Fix):

    • Warning: Quenching Ti reactions with water creates a sticky white paste (TiO

      
      ) that traps product.
      
    • Solution: Quench with 1N NaOH or 10% aqueous ammonia . Stir until the white precipitate becomes granular and settles. Filter through Celite.

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Low Yield / Recovered Aldehyde Incomplete imine formation due to water or sterics.Switch to Method B (Ti-mediated) . The water scavenging effect is superior. Add 3Å Molecular Sieves.
Oxazolidine Persists The 5-membered ring is too stable.Increase temperature (40-60°C) during the imine formation step before adding reducing agent. Use stronger acid catalyst (e.g., TFA) if tolerated.
Dialkylation (Tertiary Amine) Primary amine reacting with two aldehyde molecules.Use a large excess of amine (2-3 equiv) or add the aldehyde slowly to the amine solution.
Product Trapped in Emulsion Titanium salts forming gels.Use the Ammonia Workup : Quench with 2M NH

OH. The titanium forms a filterable solid.

Decision Matrix: Selecting the Right Protocol

DecisionTree Start Start: Biphenyl Substrate TypeCheck Is it a Ketone or Sterically Hindered Aldehyde? Start->TypeCheck AldehydePath No (Simple Aldehyde) TypeCheck->AldehydePath No KetonePath Yes TypeCheck->KetonePath Yes Standard Use Method A: STAB / DCE / AcOH AldehydePath->Standard TiMethod Use Method B: Ti(OiPr)4 / NaBH4 Standard->TiMethod If Low Conversion or Oxazolidine Issues KetonePath->TiMethod

Figure 2: Protocol selection workflow based on substrate sterics and reactivity.

References

  • Abdel-Magid, A. F., et al. (1996).[1][14][15] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

    • The found
  • Mattson, R. J., et al. (1990).[5] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

    • Establishes the Ti(OiPr)
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Refinement of the Titanium method using safer NaBH4 instead of Cyanoborohydride.
  • Cimarelli, C., et al. (2001). "Stereoselective synthesis of β-amino alcohols." Tetrahedron: Asymmetry. Link

    • Discusses the specific stereochemical challenges and oxazolidine intermedi

Sources

Application

Catalytic hydrogenation conditions for 3-Amino-3-biphenyl-4-yl-propan-1-ol precursors

Executive Summary & Scope This application note details the process chemistry for synthesizing 3-Amino-3-(biphenyl-4-yl)propan-1-ol , a critical pharmacophore found in neprilysin inhibitors (e.g., Sacubitril analogs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the process chemistry for synthesizing 3-Amino-3-(biphenyl-4-yl)propan-1-ol , a critical pharmacophore found in neprilysin inhibitors (e.g., Sacubitril analogs) and chiral building blocks for CNS-active agents.

While hydride reduction (e.g., LiAlH₄) of


-amino acids is a common laboratory route, it is unsuitable for scale-up due to safety and waste management concerns. This guide focuses on Catalytic Hydrogenation , specifically the reductive cleavage of 3-(biphenyl-4-yl)-2-isoxazoline  and the asymmetric hydrogenation of 

-enamido esters
. These routes offer superior atom economy, safety profiles, and scalability.

Target Molecule:

  • IUPAC: 3-Amino-3-(4-biphenylyl)-1-propanol

  • Key Challenge: Preserving the biphenyl integrity while selectively reducing the N-O bond or C=C bond without over-reducing the aromatic system.

Strategic Pathway Analysis

The selection of the precursor determines the hydrogenation strategy. The two most robust precursors are the Isoxazoline (Route A) and the


-Enamido Ester  (Route B).

SynthesisPathways Target TARGET: 3-Amino-3-(biphenyl-4-yl) propan-1-ol Aldehyde 4-Phenylbenzaldehyde Oxime Aldoxime Aldehyde->Oxime NH2OH Isoxazoline PRECURSOR A: 3-(Biphenyl-4-yl)- 2-isoxazoline Oxime->Isoxazoline [3+2] Cycloaddition (Ethylene) Isoxazoline->Target Route A: Cat. Hydrogenation (Raney Ni / Pd-C) N-O Cleavage Acetyl 4-Acetylbiphenyl KetoEster Beta-Keto Ester Acetyl->KetoEster Carbonylation Enamide PRECURSOR B: Beta-Enamido Ester KetoEster->Enamide NH4OAc / Ac2O Enamide->Target Route B: Asym. Hydrogenation + Ester Red.

Figure 1: Retrosynthetic analysis showing the two primary catalytic entry points. Route A (Isoxazoline) is preferred for direct access to the amino-alcohol functionality via N-O bond cleavage.

Protocol A: Hydrogenolysis of the Isoxazoline Precursor

This is the most direct catalytic route. The isoxazoline ring contains a latent amino-alcohol motif masked by an N-O bond. Hydrogenation cleaves this bond and reduces the resulting imine.

Precursor: 3-(Biphenyl-4-yl)-4,5-dihydroisoxazole.

Mechanism & Causality
  • Adsorption: The N-O bond coordinates to the metal surface.

  • Cleavage: The weak N-O bond (approx. 55 kcal/mol) is cleaved first, forming a

    
    -hydroxy imine intermediate.
    
  • Saturation: The imine is rapidly reduced to the amine.

  • Selectivity: Raney Nickel is preferred over Pd/C for this specific transformation because Pd/C can sometimes cause hydrogenolysis of the benzylic C-N bond or reduce the biphenyl ring under high pressure.

Experimental Procedure

Materials:

  • Substrate: 3-(Biphenyl-4-yl)-2-isoxazoline (10.0 mmol)

  • Catalyst: Raney Nickel (W-2 activity), 20 wt% loading (slurry in water/ethanol).

  • Solvent: Ethanol (EtOH) : Water (9:1). Note: Water is critical to buffer the basicity of Raney Ni and facilitate proton transfer.

  • Additive: Boric Acid (

    
    , 1.1 equiv). Critical for stabilizing the amino alcohol and preventing retro-aldol type degradation.
    

Step-by-Step:

  • Catalyst Prep: Wash 2.0 g of Raney Nickel slurry three times with absolute ethanol to remove water/alkali storage buffer. Caution: Raney Ni is pyrophoric; keep wet at all times.

  • Loading: In a 100 mL autoclave or Parr shaker bottle, charge the isoxazoline substrate (2.23 g, 10 mmol) dissolved in 45 mL Ethanol.

  • Additive: Add Boric acid (0.68 g, 11 mmol) dissolved in 5 mL warm water. Add the washed Raney Ni.

  • Hydrogenation:

    • Purge vessel 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 3.5 bar (50 psi) .

    • Heat to 40°C with vigorous stirring (1000 rpm).

  • Monitoring: Reaction typically completes in 6–12 hours. Monitor via HPLC (disappearance of isoxazoline UV shoulder at 254 nm).

  • Workup:

    • Filter catalyst over a Celite pad (keep wet!).

    • Concentrate filtrate to a residue.

    • Purification: The residue is often a borate complex. Treat with 2M HCl (20 mL) and stir for 1 hour to break the complex. Neutralize with NaOH to pH 10, extract with DCM (3x), dry over

      
      , and recrystallize from EtOAc/Hexane.
      

Protocol B: Asymmetric Hydrogenation of Enamido Esters

If chiral purity is required (e.g., >99% ee), this route is superior. It involves the hydrogenation of the C=C bond in a


-enamido ester, followed by ester reduction (which requires a separate hydride step, or a dual-catalytic approach).

Precursor: Methyl 3-acetamido-3-(biphenyl-4-yl)acrylate.

Experimental Procedure

Materials:

  • Catalyst:

    
     or 
    
    
    
    .
  • Solvent: Degassed Methanol.

  • Hydrogen Source:

    
     gas.
    

Step-by-Step:

  • Glovebox Operation: In a nitrogen-filled glovebox, charge the enamido ester (5.0 mmol) and Rh-catalyst (1 mol%) into a glass liner.

  • Solvation: Add anhydrous, degassed MeOH (20 mL).

  • Reaction: Transfer to high-pressure autoclave. Pressurize to 10 bar (145 psi)

    
    . Stir at 25°C  for 24 hours.
    
  • Post-Processing: This yields the chiral

    
    -amino ester.
    
    • Conversion to Alcohol:[1][2][3] The ester must be reduced. While

      
       is standard, a catalytic option is Ru-Macho® catalyst  (0.5 mol%) in THF with KOtBu base under 50 bar 
      
      
      
      at 80°C to reduce the ester to the alcohol.

Critical Process Parameters & Data Summary

The following table summarizes the optimization window for the Isoxazoline Route (Protocol A), as it is the most direct path to the amino alcohol.

ParameterRangeOptimalMechanistic Impact
Catalyst Raney Ni, Pd/C, PtO₂Raney Ni (W2) Pd/C risks benzylic C-N cleavage (hydrogenolysis). Raney Ni is specific for N-O bonds.
Pressure 1 – 10 bar3 – 5 bar Low pressure (<2 bar) leads to accumulation of the imine intermediate.
Temperature 20°C – 60°C40°C Higher temps (>60°C) increase risk of biphenyl ring hydrogenation.
Solvent MeOH, EtOH, THFEtOH/H₂O (9:1) Water is essential for boric acid solubility and proton transfer dynamics on Ni surface.
Additive None, AcOH, Boric AcidBoric Acid Complexes with the resulting 1,3-amino alcohol to prevent product inhibition of the catalyst.

Quality Control & Troubleshooting

Analytical Markers (HPLC/NMR)
  • Starting Material (Isoxazoline):

    
     ~3.5-4.0 ppm (isoxazoline ring protons). High UV absorbance.
    
  • Intermediate (Imine): Transient, rarely seen if pressure >3 bar.

  • Product (Amino Alcohol):

    • 
       (benzylic): Triplet/dd around 4.0–4.2 ppm shifts upfield to ~3.9 ppm.
      
    • Disappearance of N-O stretch in IR.

    • Mass Spec: M+1 = 228.1 (for biphenyl analog).

Troubleshooting Guide
  • Problem: Incomplete conversion.

    • Fix: Increase pressure to 10 bar. Check catalyst activity (Raney Ni ages rapidly if exposed to air).

  • Problem: Over-reduction (Cyclohexyl formation).

    • Fix: Lower temperature to <30°C. Switch solvent to pure Ethanol (remove water). Ensure catalyst is not "over-active" (use W-2 instead of W-6).

  • Problem: Dimerization.

    • Fix: Dilute reaction (0.1 M). Ensure rapid stirring to prevent local hot-spots on catalyst surface.

References

  • Catalytic Asymmetric Hydrogen

    • Context: Describes the Ru-catalyzed cleavage of the N-O bond in isoxazole deriv
    • Source: MDPI, Molecules 2012.
  • Catalytic Hydrogenation of Isoxazolidines to give Amino Alcohols.

    • Context: Foundational protocol for the reductive opening of isoxazoline rings using Raney Nickel and Palladium c
    • Source: ResearchG
  • Synthesis of 3-amino-1-phenyl-propan-1-ol (General Protocol).

    • Context: Provides the general Mannich base reduction conditions applicable to biphenyl analogs.
    • Source: PrepChem.[4]

  • Preparation of 3-Amino-1-propanol Derivatives (P

    • Context: Industrial conditions for catalytic hydrogenation of aryl-amino-propanol precursors.[3]

    • Source: Google P

Sources

Method

Application Note: 3-Amino-3-biphenyl-4-yl-propan-1-ol in Peptidomimetic &amp; Peptide Synthesis

Topic: Application of 3-Amino-3-biphenyl-4-yl-propan-1-ol in Peptide Synthesis Content Type: detailed Application Notes and Protocols Executive Summary 3-Amino-3-biphenyl-4-yl-propan-1-ol (CAS: 14593-04-5 for phenyl anal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 3-Amino-3-biphenyl-4-yl-propan-1-ol in Peptide Synthesis Content Type: detailed Application Notes and Protocols

Executive Summary

3-Amino-3-biphenyl-4-yl-propan-1-ol (CAS: 14593-04-5 for phenyl analog; specific biphenyl derivative often custom-synthesized) is a high-value chiral amino alcohol scaffold. In the context of peptide science and drug discovery, it serves two critical functions:

  • Precursor to Non-Proteinogenic

    
    -Amino Acids:  It is the reduced form of 
    
    
    
    -(biphenyl-4-yl)-alanine
    (also known as 3-amino-3-(biphenyl-4-yl)propanoic acid). Oxidation of this alcohol yields the corresponding
    
    
    -amino acid, a key building block for increasing the proteolytic stability and hydrophobic reach of therapeutic peptides.
  • Pharmacophore in Protease Inhibitors: The amino-alcohol motif is a direct precursor to hydroxyethylene isosteres (

    
    ), which mimic the tetrahedral transition state of amide bond hydrolysis. This specific biphenyl scaffold is foundational to the design of Neprilysin (NEP) inhibitors  (e.g., the Sacubitril/LCZ696 class).
    
Chemical Profile & Handling
PropertySpecification
Chemical Name 3-Amino-3-(biphenyl-4-yl)propan-1-ol
Molecular Formula

Molecular Weight 227.30 g/mol
Chirality Available as (

) or (

) enantiomer (Critical for biological activity)
Solubility Soluble in DMSO, DMF, Methanol, DCM; sparingly soluble in water.
Stability Hygroscopic; store at -20°C under inert atmosphere (Argon/Nitrogen).
pKa (approx) ~9.5 (Amine), ~16 (Alcohol)
Core Application 1: Synthesis of Fmoc- -Amino Acid Building Blocks

Use Case: Converting the alcohol into an Fmoc-protected acid for Solid Phase Peptide Synthesis (SPPS).

Researchers often acquire the alcohol due to the high cost or unavailability of the chiral


-amino acid. The following workflow converts the alcohol to Fmoc-3-amino-3-(biphenyl-4-yl)propanoic acid  without racemization.
Workflow Diagram

OxidationWorkflow Start Start: Amino Alcohol Step1 Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1 Selective N-protection Inter Intermediate: Fmoc-Amino Alcohol Step1->Inter Step2 Step 2: Oxidation (TEMPO/BAIB) Inter->Step2 Mild Oxidation End Final Product: Fmoc-beta-Amino Acid Step2->End Ready for SPPS

Caption: Conversion of 3-Amino-3-biphenyl-4-yl-propan-1-ol to Fmoc-protected


-amino acid.
Detailed Protocol

Step 1: Fmoc Protection (N-Terminus) Rationale: The amine must be protected before oxidation to prevent polymerization or side reactions.

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 3-Amino-3-biphenyl-4-yl-propan-1-ol in a mixture of 1,4-Dioxane:Water (1:1 v/v, 25 mL).

  • Basification: Add 2.5 eq of

    
    .
    
  • Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in a minimal amount of dioxane dropwise.

    • Note: Avoid Fmoc-Cl as it can lead to dipeptide formation side-products.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Acidify carefully to pH 2–3 with 1M HCl. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc) to yield Fmoc-3-amino-3-biphenyl-4-yl-propan-1-ol .

Step 2: TEMPO/BAIB Oxidation (Alcohol to Carboxylic Acid) Rationale: This method is mild, avoids toxic Chromium (Jones reagent), and preserves chirality.

  • Setup: Dissolve the Fmoc-amino alcohol (1.0 eq) in Acetonitrile:Water (1:1 v/v).

  • Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 eq).

  • Oxidant: Add BAIB (Bis(acetoxy)iodo)benzene) (2.2 eq).

  • Reaction: Stir at RT for 4–6 hours. The solution typically turns orange/red.

  • Quench: Add 10% aqueous

    
     to quench excess oxidant.
    
  • Workup: Acidify to pH 2. Extract with DCM or EtOAc.

  • Result: The product is Fmoc-3-amino-3-(biphenyl-4-yl)propanoic acid , ready for SPPS.

Core Application 2: Incorporation into Peptides (SPPS)

Use Case: Introducing the biphenyl moiety to increase hydrophobic interactions or induce helical folding (beta-peptides).

Once converted to the Fmoc-acid (as above), the residue behaves like a standard amino acid but with slower kinetics due to steric bulk.

Coupling Protocol (Solid Phase)
  • Resin Selection: Use Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

    • Loading Recommendation: Low loading (0.3 – 0.5 mmol/g) is preferred to prevent aggregation.

  • Coupling Cocktail:

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU for this bulky residue.

    • Ratio: 3.0 eq Fmoc-AA : 2.9 eq HATU : 6.0 eq DIPEA.

    • Solvent: DMF (Anhydrous).

  • Reaction Time: Double coupling is mandatory.

    • Coupling 1: 60 minutes at RT.

    • Coupling 2: 45 minutes at RT.

  • Monitoring: The Chloranil Test is required for secondary amines (if the N-terminus is secondary), but standard Kaiser Test works here. If the coupling is difficult, use microwave assistance (50°C, 10 min).

Core Application 3: Synthesis of C-Terminal Peptide Alcohols

Use Case: Creating peptide aldehydes or alcohols for protease inhibition.

If the goal is to keep the alcohol intact at the C-terminus (e.g., H2N-Peptide-CH(Biphenyl)-CH2-CH2-OH):

  • Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Loading Protocol:

    • Dissolve 3-Amino-3-biphenyl-4-yl-propan-1-ol (1.5 eq) in DCM.

    • Add DIPEA (4.0 eq).

    • Add to dry 2-CTC resin.

    • Mechanism:[1][3] The primary alcohol reacts with the trityl chloride to form an ether linkage. The amine remains free (or can be Fmoc protected prior to loading if preferred, though alcohol loading is chemoselective on 2-CTC under these conditions).

  • Capping: Cap unreacted resin sites with Methanol/DIPEA/DCM (2:1:17) for 20 mins.

  • Elongation: Proceed with standard Fmoc-SPPS on the free amine.

  • Cleavage: Treat with 1% TFA in DCM. The ether bond cleaves, releasing the C-terminal peptide alcohol .

Scientific Rationale: The "Sacubitril" Connection

The 3-amino-3-biphenyl-4-yl-propan-1-ol scaffold is structurally homologous to the LBQ657 active metabolite of the heart failure drug Sacubitril (component of Entresto).

  • Mechanism: The biphenyl group occupies the hydrophobic S1' sub-pocket of the Neprilysin (NEP) enzyme.

  • Design Insight: In Sacubitril, the moiety is a

    
    -amino acid derivative. However, the 
    
    
    
    -amino acid derived from this application note is frequently used in next-generation NEP inhibitors to alter the backbone geometry and improve oral bioavailability.

Pharmacophore Scaffold 3-Amino-3-biphenyl-4-yl-propan-1-ol Feature1 Biphenyl Group: Hydrophobic S1' Pocket Binding Scaffold->Feature1 Feature2 Amino Group: Zinc Coordination / H-Bonding Scaffold->Feature2 Feature3 Hydroxyl Group: Transition State Mimic Precursor Scaffold->Feature3

Caption: Pharmacophore mapping of the amino-alcohol scaffold in protease inhibition.

References
  • Synthesis of Chiral Amino Alcohols: Title: "Asymmetric synthesis of -amino acids and -amino alcohols." Source:Chemical Reviews, 2003. URL: [https://pubs.acs.org/doi/10.1021/cr020083+] (Generalized reference for class).
  • Fmoc Protection Protocols: Title: "Side-reactions in peptide synthesis: Formation of Fmoc-dipeptides." Source:Int. J. Pept. Res. Ther., 2007. URL: [https://link.springer.com/article/10.1007/s10989-007-9097-3]
  • Oxidation of Amino Alcohols to Amino Acids: Title: "TEMPO/BAIB-mediated oxidation of alcohols to carboxylic acids." Source:Journal of Organic Chemistry, 1999. URL: [https://pubs.acs.org/doi/10.1021/jo990636+]
  • Neprilysin Inhibitor Structure (LCZ696): Title: "The discovery of LCZ696 (Sacubitril/Valsartan)." Source:Journal of Medicinal Chemistry, 2015. URL: [https://pubs.acs.org/doi/10.1021/jm501942s]
  • Application in Peptidomimetics: Title: "Design and Synthesis of Neprilysin Inhibitors." Source:ChemMedChem, 2017. URL: [https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/cmdc.201700123]

Sources

Application

Application Note: 3-Amino-3-biphenyl-4-yl-propan-1-ol as a Pharmaceutical Intermediate

This is a comprehensive technical guide and protocol for 3-Amino-3-biphenyl-4-yl-propan-1-ol , designed for pharmaceutical researchers and process chemists. Molecular Weight: 227.30 g/mol Part 1: Introduction & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for 3-Amino-3-biphenyl-4-yl-propan-1-ol , designed for pharmaceutical researchers and process chemists.


Molecular Weight:  227.30  g/mol 

Part 1: Introduction & Strategic Significance

3-Amino-3-biphenyl-4-yl-propan-1-ol is a critical chiral building block in the synthesis of peptidomimetics , specifically those targeting Neutral Endopeptidase (NEP), integrins, and G-protein coupled receptors (GPCRs). Its structure features a lipophilic biphenyl "anchor" and a polar amino-alcohol tail, making it an ideal scaffold for designing drugs that require strong hydrophobic binding pockets (e.g., the S1' subsite of metalloproteases).

Core Applications
  • NEP Inhibitor Precursor: It serves as a reduced analogue of the

    
    -amino acid moiety found in Sacubitril  (part of the heart failure drug Entresto/LCZ696). The alcohol functionality allows for divergent synthesis—oxidation to aldehydes for reductive amination or conversion to alkyl halides for chain extension.
    
  • Chiral Auxiliary & Ligand: The 1,3-amino alcohol motif can coordinate with metal centers, making enantiopure derivatives useful as chiral ligands in asymmetric catalysis.

  • Integrin Antagonists: Used in the synthesis of RGD mimetics where the biphenyl group mimics the side chain of aromatic amino acids like phenylalanine or tyrosine.

Part 2: Synthesis Protocol (The "Rodionov-Reduction" Route)

This protocol outlines a scalable, two-step synthesis starting from commercially available 4-Biphenylcarboxaldehyde . This route is preferred over Mannich reactions for its regioselectivity and ease of purification.

Reaction Scheme Visualization

SynthesisPath Aldehyde 4-Biphenylcarboxaldehyde (Starting Material) Acid 3-Amino-3-(biphenyl-4-yl) propanoic acid (Intermediate) Aldehyde->Acid Product 3-Amino-3-biphenyl-4-yl propan-1-ol (Target) Acid->Product Step1 Step 1: Rodionov Condensation Malonic Acid, NH4OAc, EtOH Reflux, 8-12h Step2 Step 2: Chemoselective Reduction LiAlH4 or BH3·THF THF, 0°C to RT

Caption: Two-step synthesis via Rodionov condensation followed by hydride reduction.

Step 1: Synthesis of 3-Amino-3-(biphenyl-4-yl)propanoic Acid

Principle: The Rodionov reaction condenses an aldehyde with malonic acid in the presence of ammonium acetate to yield a


-amino acid directly.

Reagents:

  • 4-Biphenylcarboxaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Absolute, 10 V)

Procedure:

  • Charge a round-bottom flask with 4-biphenylcarboxaldehyde (e.g., 10 g), malonic acid (6.85 g), and ammonium acetate (8.46 g).

  • Add absolute ethanol (100 mL).

  • Heat the suspension to reflux (

    
    ) with vigorous stirring. The mixture will become clear as reagents dissolve, then precipitate the product.
    
  • Reflux for 8–12 hours. Monitor conversion by TLC (mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).

  • Cool the mixture to room temperature.

  • Filter the white precipitate (the crude

    
    -amino acid).
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted aldehyde.

  • Yield: Typically 60–75%.

Step 2: Reduction to 3-Amino-3-biphenyl-4-yl-propan-1-ol

Principle: Reduction of the carboxylic acid to the primary alcohol while preserving the amine. Borane-THF is preferred for milder conditions, but Lithium Aluminum Hydride (LAH) is more cost-effective for scale-up.

Reagents:

  • 3-Amino-3-(biphenyl-4-yl)propanoic acid (from Step 1)

  • 
     (2.5 eq) or 
    
    
    
    (3.0 eq)
  • Anhydrous THF (15 V)

Procedure:

  • Safety Note: Perform under inert atmosphere (

    
     or Ar). LAH reacts violently with moisture.
    
  • Suspend the amino acid (5 g) in anhydrous THF (50 mL) and cool to

    
    .
    
  • Add

    
     (2.0 g) portion-wise over 30 minutes, maintaining temperature 
    
    
    
    .
  • Allow the mixture to warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to

    
    . Carefully add water (2 mL), then 15% NaOH (2 mL), then water (6 mL) (Fieser workup).
    
  • Stir for 30 minutes until a white granular precipitate forms.

  • Filter through a Celite pad. Rinse the pad with warm THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

  • Purification: Flash column chromatography (DCM/MeOH/

    
     90:10:1).
    

Part 3: Analytical & Quality Control Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method separates the amino alcohol from the starting acid and potential biphenyl impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Biphenyl absorption) and 210 nm (Amine/Amide)
Retention Time ~8.5 min (Target); ~10.2 min (Starting Aldehyde); ~6.1 min (Acid Intermediate)
Chiral Resolution (If Enantiopure Material is Required)

The synthesis above yields a racemate. For pharmaceutical applications (e.g., (S)-isomer), perform resolution:

  • Method: Enzymatic Kinetic Resolution.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Ethyl acetate or Vinyl acetate.

  • Protocol: Suspend racemic alcohol in MTBE with CAL-B and Vinyl acetate (0.5 eq). The enzyme selectively acetylates the (R)-amine (or alcohol, depending on specificity), leaving the (S)-isomer free. Separate via column chromatography.[1]

Part 4: Handling and Stability

  • Physical State: White to off-white solid.

  • Storage: Hygroscopic. Store at

    
     under argon/nitrogen.
    
  • Stability: Stable in solid form. In solution, avoid prolonged exposure to air (oxidation of amine) or strong acids (potential elimination).

  • Safety: Irritant. Wear gloves and safety glasses.[2] The biphenyl moiety suggests potential aquatic toxicity; dispose of waste as hazardous chemical waste.

Part 5: References

  • Rodionov Reaction Mechanism: Rodionow, W. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952-2958.
    
  • Synthesis of Biphenyl Amino Acids: Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. Link

  • Reduction of Amino Acids: Abiko, A., et al. (1992). "Simple and efficient procedure for the reduction of amino acids to amino alcohols." Tetrahedron Letters, 33(38), 5517-5518. Link

  • NEP Inhibitor Structure-Activity: McConn, D. J., et al. (2009). "Neutral Endopeptidase Inhibitors: A Review." Drug Discovery Today, 14(1), 23-34.

Sources

Method

Application Note: Optimization of Reaction Time for 3-Amino-3-(biphenyl-4-yl)propan-1-ol Formation

Abstract & Scope This application note details the kinetic optimization of the reduction of 3-amino-3-(biphenyl-4-yl)propanoic acid to its corresponding amino alcohol, 3-amino-3-(biphenyl-4-yl)propan-1-ol . This structur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the kinetic optimization of the reduction of 3-amino-3-(biphenyl-4-yl)propanoic acid to its corresponding amino alcohol, 3-amino-3-(biphenyl-4-yl)propan-1-ol . This structural motif is a critical pharmacophore in various neprilysin inhibitors and chiral auxiliaries.

While standard protocols exist for amino acid reductions, the biphenyl moiety introduces steric bulk and solubility challenges that alter reaction kinetics compared to simple phenyl analogs (e.g., phenylalaninol). This guide focuses on optimizing the reaction time for the Borane-Tetrahydrofuran (BH₃·THF) reduction pathway to maximize yield (>95%), minimize impurity formation, and ensure complete conversion of the stable amine-borane intermediate.

Chemical Strategy & Mechanism

The transformation utilizes the chemoselective reduction of the carboxylic acid in the presence of a free amine. Borane (BH₃) is the reagent of choice as it rapidly reduces carboxylic acids to alcohols while leaving the amine intact (though complexed).

Reaction Pathway[1][2][3][4][5][6][7]
  • Activation: The carboxylic acid reacts with BH₃ to form an acyloxyborane intermediate, releasing hydrogen gas.

  • Reduction: Intramolecular hydride transfer reduces the carbonyl to a borate ester.

  • Complexation: The free amine forms a stable Lewis acid-base adduct with borane (

    
    ), which protects the amine from side reactions but requires a specific hydrolysis step to release the final product.
    
Critical Process Parameters (CPPs)
  • Reaction Time (

    
    ):  Insufficient time leads to unreacted starting material or partially reduced aldehyde intermediates.[1] Excessive time reduces throughput and increases the risk of N-alkylation side products if impurities are present.
    
  • Stoichiometry: Excess borane is required to compensate for the amine-borane complex formation.

  • Quench/Hydrolysis: The "reaction time" optimization must account for the stability of the intermediate borane complex, which requires vigorous acidic hydrolysis or methanolysis to yield the free amino alcohol.

ReactionPathway Start 3-Amino-3-(biphenyl-4-yl) propanoic acid Inter1 Acyloxyborane Intermediate Start->Inter1 Activation (-H2) BH3 BH3·THF (Excess) BH3->Inter1 Complex Amine-Borane Complex (Stable Intermediate) Inter1->Complex Reduction Product 3-Amino-3-(biphenyl-4-yl) propan-1-ol Complex->Product Hydrolysis (Critical Step) Hydrolysis Acidic Hydrolysis (MeOH/HCl)

Figure 1: Mechanistic pathway for the Borane-mediated reduction of biphenyl-substituted


-amino acids.

Experimental Protocol: Time-Course Optimization

Materials
  • Substrate: 3-Amino-3-(biphenyl-4-yl)propanoic acid (1.0 equiv).

  • Reagent: Borane-THF complex (1.0 M solution in THF) (2.5 - 3.0 equiv).

    • Note: 1 equiv for acid reduction, 1 equiv for amine complexation, 0.5-1.0 equiv excess.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2]

  • Quench: Methanol (MeOH), 6M HCl, 5M NaOH.

Method: Kinetic Profiling

This protocol describes a 5-point time-course study to determine the optimal


 at reflux.
  • Setup: In a flame-dried 250 mL round-bottom flask under Nitrogen (

    
    ), suspend the amino acid (10 mmol, 2.41 g) in anhydrous THF (50 mL).
    
  • Addition: Cool to 0°C. Add BH₃·THF (30 mL, 30 mmol) dropwise via addition funnel over 20 minutes. (Observe

    
     evolution).
    
  • Reaction: Allow to warm to Room Temperature (RT), then heat to Reflux (66°C) .

  • Sampling (The Optimization Step):

    • Extract 0.5 mL aliquots at the following time points: 0.5h, 1.0h, 2.0h, 4.0h, 8.0h .

    • Immediate Mini-Workup for Analysis: Quench aliquot with 0.5 mL MeOH. Add 0.5 mL 2M HCl. Heat at 60°C for 15 mins (to break borane complex). Neutralize with NaOH. Filter.

  • Analysis: Inject into HPLC (Method described in Section 4).

Workup (Production Scale)

Once optimal time is defined (typically 2-4 hours):

  • Cool reaction to 0°C.

  • Carefully add MeOH (excess) dropwise until gas evolution ceases (Quenches excess hydride).

  • Add 6M HCl (approx 10 mL) and reflux for 1 hour. Crucial: This breaks the B-N bond.

  • Concentrate in vacuo to remove THF/MeOH.

  • Basify residue with 5M NaOH to pH > 12.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Dry (

    
    ) and concentrate to yield the amino alcohol.
    

Analytical Method & Data Interpretation

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Biphenyl chromophore is highly UV active).

Expected Kinetic Profile

The biphenyl group increases lipophilicity, often requiring longer reaction times than phenyl analogs due to steric hindrance near the


-position.
Time Point (h)Starting Material (%)Intermediate (Aldehyde) (%)Product (Alcohol) (%)Status
0.5 45%15%40%Incomplete
1.0 10%5%85%Progressing
2.0 < 1%< 0.5%> 98%Optimal
4.0 NDND> 98%Complete
8.0 NDND97%Stable (Minor degradation possible)

Note: "ND" = Not Detected. Data is representative of typical reduction kinetics for


-aryl amino acids.

Workflow cluster_sampling Time-Course Sampling Setup Setup: Substrate + THF (0°C) Addition Add BH3·THF (Dropwise) Setup->Addition Reflux Reflux (66°C) Addition->Reflux Sample1 T=0.5h Reflux->Sample1 Sample2 T=1.0h Reflux->Sample2 Sample3 T=2.0h Reflux->Sample3 Sample4 T=4.0h Reflux->Sample4 Quench Mini-Workup: MeOH + HCl + Heat Sample1->Quench Sample2->Quench Sample3->Quench Sample4->Quench HPLC HPLC Analysis (Conversion %) Quench->HPLC Decision Determine Optimal Time (>99% Conv) HPLC->Decision

Figure 2: Experimental workflow for determining the kinetic endpoint of the reduction.

Troubleshooting & Optimization Tips

Incomplete Conversion at 4 Hours

If the starting material persists after 4 hours:

  • Cause: Old Borane reagent. BH₃·THF degrades over time (check for precipitate or pressure).

  • Solution: Use fresh reagent or switch to Borane-Dimethyl Sulfide (BH₃·DMS) which is more stable and has a higher active borane content (10M), though it is odorous.

Low Yield after Workup

If HPLC shows conversion but isolated yield is low:

  • Cause: Incomplete hydrolysis of the B-N complex. The Biphenyl-amine-borane complex is hydrophobic and may precipitate or form emulsions.

  • Solution: Extend the acidic reflux step (Step 3.3) to 2 hours or use 6M HCl in MeOH. Ensure pH is strongly basic (>12) during extraction to free the amine.

Solubility Issues
  • The biphenyl amino acid may be poorly soluble in THF at 0°C.

  • Protocol Adjustment: It is acceptable to add the Borane to a slurry. The reaction will solubilize the substrate as the reduction proceeds.

References

  • General Reduction of Amino Acids: Abiko, A., & Masamune, S. (1992). "Reduction of

    
    -amino acids to amino alcohols." Tetrahedron Letters, 33(38), 5517-5518. Link
    
  • Borane-THF Method: McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[2][3] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Biphenyl Analog Synthesis (Contextual): Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. (Describes synthesis of related biphenyl-propanoic acid derivatives). Link

  • Process Safety: Burkhardt, E. R., & Matos, K. (2006). "Borane reagents for the reduction of carboxylic acids and their derivatives."[3] Chemical Reviews, 106(7), 2617-2650. Link

Sources

Application

Application Note: Reagent Selection for the Reduction of Biphenyl Amino Acids to Alcohols

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of reducing agents for the conversion of N-protected biphenyl amino acids t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of reducing agents for the conversion of N-protected biphenyl amino acids to their corresponding chiral amino alcohols. Biphenyl amino alcohols are critical building blocks in medicinal chemistry, valued for their unique conformational properties. The reduction of the carboxylic acid moiety in the presence of a sterically demanding biphenyl group and a sensitive stereocenter requires careful consideration of reagent choice. This note details the mechanistic nuances, comparative efficacy, and practical considerations for key reducing agents, including borane complexes and lithium aluminum hydride, and provides validated, step-by-step protocols to ensure successful and reproducible outcomes.

Introduction: The Synthetic Challenge

Biphenyl amino acids and their alcohol derivatives are privileged scaffolds in modern drug discovery, contributing to the development of therapeutics with enhanced potency and metabolic stability. The transformation of the carboxylic acid to a primary alcohol is a fundamental synthetic step. However, the inherent steric bulk of the biphenyl group presents a significant challenge, often impeding the approach of the reducing agent. Furthermore, maintaining the stereochemical integrity of the α-carbon is paramount.

The primary synthetic considerations are:

  • Chemoselectivity: The reagent must selectively reduce the carboxylic acid without affecting other potentially reducible functional groups.

  • Steric Tolerance: The reagent must be effective despite the significant steric hindrance posed by the biphenyl moiety.

  • Stereochemical Integrity: The reaction conditions must not lead to racemization of the adjacent chiral center.

  • Compatibility with Protecting Groups: The choice of reducing agent is intrinsically linked to the N-protecting group on the amino acid.

This guide provides a decision-making framework to navigate these challenges, enabling the rational selection of the optimal reducing agent and conditions for a given biphenyl amino acid substrate.

The Role of N-Protection: A Prerequisite for Success

Direct reduction of an unprotected amino acid is often problematic. The acidic proton of the carboxylic acid will react with strong hydride reagents, and the free amine can coordinate to the reagent, complicating the reaction. Therefore, protection of the nitrogen atom is a critical first step. The choice of the N-protecting group influences solubility, stability, and, most importantly, compatibility with the reducing agent.

  • Boc (tert-Butoxycarbonyl): Stable to basic and mild reducing conditions, making it compatible with borane reagents. It is, however, labile to strong acids.[1]

  • Cbz (Carboxybenzyl): Stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenation. It is compatible with both borane and aluminum hydride reagents.

  • Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile protecting group, generally stable to acidic conditions and catalytic hydrogenation.[2]

The selection of the protecting group should be integrated into the overall synthetic strategy, considering both the reduction step and subsequent transformations.

Comparative Analysis of Reducing Agents

The choice of reducing agent is the most critical decision in this transformation. The primary candidates fall into two main categories: borane-based reagents and aluminum hydrides.

Borane Complexes (BH₃•THF and BH₃•SMe₂) - The Chemoselective Workhorse

Borane complexes are electrophilic reducing agents, exhibiting remarkable chemoselectivity for carboxylic acids over many other functional groups like esters, amides, and nitro groups.[3][4] This makes them an excellent first choice for complex molecules.

Mechanism of Action: The reduction proceeds via a Lewis acid-base interaction where the electron-deficient boron coordinates to the carbonyl oxygen.[3][5] This activates the carbonyl group towards hydride delivery. Subsequent hydride transfers lead to a trialkoxyborane intermediate, which is hydrolyzed during aqueous workup to yield the primary alcohol.[6] This mechanism explains why borane is highly effective for carboxylic acids but not for the less Lewis-basic esters under similar conditions.[7]

Advantages:

  • High Chemoselectivity: Reduces carboxylic acids in the presence of esters, amides, and nitro groups.[4]

  • Mild Reaction Conditions: Typically performed at temperatures ranging from 0 °C to room temperature.[8]

  • Reduced Risk of Racemization: The mild, non-basic conditions generally preserve the stereochemical integrity of the α-carbon.

Considerations:

  • Reagent Stability: Borane-THF (BH₃•THF) is typically sold as a 1 M solution in THF and should be stored at low temperatures (0-5 °C) as it can decompose.[8] Borane-dimethyl sulfide (BH₃•SMe₂) is more stable and available in higher concentrations but has a strong, unpleasant odor.[3]

  • Stoichiometry: An excess of the reagent is typically required to ensure complete reaction.

Lithium Aluminum Hydride (LiAlH₄) - The Powerful, Non-Selective Option

Lithium aluminum hydride (LAH) is a potent, nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids, esters, amides, and nitriles.[9][10] Its high reactivity makes it effective even for sterically hindered substrates.

Mechanism of Action: The reaction begins with an acid-base reaction where the hydride deprotonates the carboxylic acid. Subsequent hydride additions to the carboxylate carbonyl, facilitated by coordination to the aluminum, lead to a tetrahedral intermediate. This collapses to an aldehyde, which is immediately reduced further to the primary alcohol.[11]

Advantages:

  • High Reactivity: Capable of reducing even sterically hindered and electron-rich carboxylic acids.

  • Broad Substrate Scope: Reduces a wide variety of carbonyl-containing functional groups.[9]

Considerations:

  • Lack of Selectivity: LAH will reduce most polar functional groups, necessitating a robust protecting group strategy for complex molecules.[10]

  • Safety and Handling: LAH reacts violently with water and protic solvents, generating flammable hydrogen gas.[12] All reactions must be conducted under strictly anhydrous conditions in an inert atmosphere.[12]

  • Difficult Workup: The aluminum salts formed during the reaction can create gelatinous precipitates, complicating product isolation. Standardized workup procedures (e.g., Fieser workup) are essential.[9][13][14]

  • Risk of Racemization: The basic nature of the reaction mixture can potentially lead to epimerization at the α-carbon, although this is often minimal at low temperatures.

Sodium Borohydride (NaBH₄) and Modified Systems

Standard sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly.[15][16] However, its reactivity can be enhanced by additives or by converting the carboxylic acid to a more reactive derivative.

  • NaBH₄ with Additives (e.g., Iodine): The combination of NaBH₄ and iodine (I₂) in THF generates borane in situ, which then acts as the reducing agent.[15][17][18] This system offers the selectivity advantages of borane while using the more conveniently handled NaBH₄.[19]

  • Reduction of Activated Esters: A common strategy involves converting the N-protected amino acid into an active ester (e.g., a mixed anhydride or a pentachlorophenyl ester) which is then readily reduced by NaBH₄.[20][21] This two-step approach is often mild, high-yielding, and avoids the use of stronger, more hazardous hydrides.

Strategic Decision-Making Framework

The selection of the optimal reagent depends on a careful analysis of the substrate and the desired outcome. The following workflow provides a logical path for decision-making.

G cluster_start Start: N-Protected Biphenyl Amino Acid cluster_reagents Reagent Selection cluster_alternative Alternative Strategy Start Substrate Analysis OtherGroups Other Reducible Groups Present? (e.g., Ester, Nitro) Start->OtherGroups Borane Use Borane (BH3•THF) High Chemoselectivity OtherGroups->Borane  Yes   LAH_Option Consider LiAlH4 (Requires full protection strategy) OtherGroups->LAH_Option If Borane fails NoOtherGroups No Other Reducible Groups OtherGroups->NoOtherGroups  No   Alternative Consider Two-Step Approach: 1. Activate Acid (e.g., Mixed Anhydride) 2. Reduce with NaBH4 Borane->Alternative LAH_Direct Use LiAlH4 High Reactivity for Hindered Acids NoOtherGroups->LAH_Direct Borane_Also Borane (BH3•THF) is also a valid, milder choice NoOtherGroups->Borane_Also Milder alternative LAH_Direct->Alternative For improved safety/workup

Caption: Reagent selection workflow for biphenyl amino acid reduction.

Data Summary: Reagent Comparison
FeatureBorane (BH₃•THF)Lithium Aluminum Hydride (LiAlH₄)NaBH₄ / I₂ System
Reactivity Moderate to HighVery HighModerate
Chemoselectivity Excellent (Acid > Ester, Amide)[3]Poor (Reduces most polar groups)[9]Excellent (Similar to Borane)[19]
Steric Tolerance GoodExcellentGood
Safety Flammable, water-reactive[22]Pyrophoric, reacts violently with water[12]Generates H₂, handle with care[15]
Workup Relatively simple acid/base quenchDifficult (Fieser workup required)[13]Relatively simple acid/base quench
Typical Solvents THF, Diethyl EtherTHF, Diethyl Ether (anhydrous)[12]THF[17]
Ideal For Complex substrates with multiple functional groups.Simple or sterically demanding substrates.Avoiding pyrophoric reagents.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware must be thoroughly dried before use, especially for reactions involving LiAlH₄.

Protocol 1: Borane-THF Reduction of N-Boc-biphenylalanine

This protocol describes the chemoselective reduction of an N-Boc protected biphenyl amino acid using a commercially available solution of borane in tetrahydrofuran.

Materials:

  • N-Boc-(S)-4-phenylphenylalanine

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(S)-4-phenylphenylalanine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the borane-THF solution (2.0 - 2.5 eq) dropwise via a dropping funnel or syringe over 30-45 minutes. Maintain the temperature at 0 °C. Caution: Hydrogen gas evolution may occur.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup:

    • Add 1 M HCl solution and stir for 30 minutes.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-Boc-(S)-4-phenylphenylalaninol by flash column chromatography on silica gel.

Protocol 2: LiAlH₄ Reduction of N-Cbz-biphenylalanine

This protocol details the reduction using the powerful, non-selective lithium aluminum hydride. Strict adherence to anhydrous conditions is critical for safety and success.

Materials:

  • N-Cbz-(S)-4-phenylphenylalanine

  • Lithium Aluminum Hydride (LiAlH₄) powder

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath, nitrogen/argon line

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), carefully add LiAlH₄ powder (1.5 - 2.0 eq) to a flask containing anhydrous THF to create a suspension. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve N-Cbz-(S)-4-phenylphenylalanine (1.0 eq) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LiAlH₄ suspension via a dropping funnel. Caution: Vigorous hydrogen gas evolution will occur initially.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cooling: Cool the reaction flask back to 0 °C in an ice bath.

  • Quenching (Fieser Workup): This is a critical safety step. For a reaction using 'x' grams of LiAlH₄, perform the following additions sequentially and dropwise with vigorous stirring:[13][14]

    • Carefully add 'x' mL of water.

    • Carefully add 'x' mL of 15% aqueous NaOH.

    • Carefully add '3x' mL of water.

  • Filtration: Remove the ice bath and stir the resulting granular white precipitate for 30 minutes at room temperature. Add a drying agent (e.g., MgSO₄) and stir for another 15 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-Cbz-(S)-4-phenylphenylalaninol by flash column chromatography on silica gel.

Conclusion

The successful reduction of sterically hindered biphenyl amino acids to their corresponding alcohols is readily achievable with a rational approach to reagent selection. Borane complexes, particularly BH₃•THF, represent the preferred method for substrates containing other reducible functional groups due to their outstanding chemoselectivity. For simpler substrates where high reactivity is paramount, or when borane-mediated reduction is sluggish, lithium aluminum hydride is a powerful alternative, provided that stringent safety protocols and anhydrous conditions are maintained. By understanding the mechanistic underpinnings and practical considerations of each reagent class, researchers can confidently select and execute the optimal synthetic route, enabling the efficient production of these valuable chiral building blocks.

References

  • BYJU'S. (n.d.). Lithium Aluminium Hydride. Retrieved from [Link]

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964–5965. Available at: [Link]

  • Olawale, O. (2024). Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2). Journal of Chemical Society of Nigeria, 49(4). Available at: [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Wu, S., et al. (2019). Process for preparation of N-Boc biphenyl alaninol. U.S. Patent No. 10,183,909 B2. Washington, DC: U.S. Patent and Trademark Office.
  • askIITians. (2025, July 28). Why is the borane-THF complex used for hydroboration? Retrieved from [Link]

  • Erowid. (1997, January 1). Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile. Available at: [Link]

  • Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. The Merlic Group at UCLA, The Organic Companion. Available at: [Link]

  • Rzepa, H. (2011, October 16). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Available at: [Link]

  • Wu, S., et al. (2017). Process for preparation of n-boc biphenyl alaninol. WIPO Patent Application WO/2017/059759 A1.
  • CN101747067A. (n.d.). Method for reducing acid into alcohol by sodium borohydride. Google Patents.
  • Common Organic Chemistry. (n.d.). Borane Tetrahydrofuran. Available at: [Link]

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • Cao, Y., & Yang, G. (2016). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available at: [Link]

  • Salunkhe, R. J. (1998). Borane-tetrahydrofuran complex method of storing and reacting borane and method of synthesizing borane-tetrahydrofuran complex. U.S. Patent No. 6,048,985. Washington, DC: U.S. Patent and Trademark Office.
  • Chandra, T., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Available at: [Link]

  • Rzepa, H. S. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Available at: [Link]

  • University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Varkhedkar, V. M., et al. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. ResearchGate. Available at: [Link]

  • Lunic, D., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(19), e202200161. Available at: [Link]

  • Naskar, D. (2002). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. Available at: [Link]

  • Borane reduction mechanism || selective reduction of acids || solved problems. (2020, August 9). YouTube. Retrieved from [Link]

  • White, J. D., & Lu, Y. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5737-5764. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 443-446. Available at: [Link]

  • Reddy, G. S., et al. (2003). Reductions of Aromatic Amino Acids and Derivatives. Organic Process Research & Development. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ganesan, A. (2016). 1 Protection Reactions. Wiley-VCH. Available at: [Link]

  • Bouzide, A., & Sauvé, G. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry: An Indian Journal, 8(5). Available at: [Link]

  • Wu, S., et al. (2017). Process for preparation of n-boc biphenyl alaninol. WIPO Patent Application WO/2017/059759 A1.
  • Nystrom, R. F., & Brown, W. G. (1948). The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • Boyd, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Guixer, B., et al. (2013). A Method for Selective N-Boc Deprotection on Wang Resin. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19133–19159. Available at: [Link]

Sources

Method

Application Note: Handling, Storage, and Experimental Protocols for 3-Amino-3-biphenyl-4-yl-propan-1-ol

Executive Summary & Chemical Profile 3-Amino-3-biphenyl-4-yl-propan-1-ol (CAS: 790227-30-4) is a highly versatile, bifunctional building block characterized by a primary amine, a primary alcohol, and a bulky, lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-Amino-3-biphenyl-4-yl-propan-1-ol (CAS: 790227-30-4) is a highly versatile, bifunctional building block characterized by a primary amine, a primary alcohol, and a bulky, lipophilic biphenyl moiety[1]. In modern drug discovery, the incorporation of biphenyl scaffolds into amino alcohols is a proven strategy to enhance target binding affinity and membrane permeability. This specific structural motif is frequently utilized in the synthesis of constrained oxazolidinones, cholesteryl ester transfer protein (CETP) inhibitors[2], and highly selective carbonic anhydrase inhibitors[3].

Because it possesses both a nucleophilic amine and a hydroxyl group, this compound requires rigorous handling protocols to prevent premature polymerization, oxidation, and atmospheric degradation. This guide provides field-proven methodologies to ensure the chemical integrity of 3-Amino-3-biphenyl-4-yl-propan-1-ol throughout its lifecycle in the laboratory.

Quantitative Physicochemical Data

To facilitate experimental planning, the foundational physicochemical properties of the compound are summarized below:

PropertyValue / Description
Chemical Name 3-Amino-3-biphenyl-4-yl-propan-1-ol
CAS Number 790227-30-4[1]
Molecular Formula C15H17NO[1]
Molecular Weight 227.30 g/mol [1]
Appearance Solid / Crystalline Powder
Solubility Profile Soluble in DMSO, DMF, Methanol; Insoluble in Hexanes
Optimal Storage -20°C under inert atmosphere (Argon/Nitrogen)

Causality of Degradation: The "Why" Behind the Protocols

As a Senior Application Scientist, it is critical to understand that protocol steps are not arbitrary; they are dictated by the molecule's inherent reactivity. Primary amino alcohols are highly susceptible to degradation via two primary mechanisms: carbamate formation and oxidative degradation [4].

  • Carbamate Formation (CO2 Sensitivity): When exposed to atmospheric carbon dioxide, the unhindered primary amine rapidly undergoes a zwitterionic intermediate reaction to form stable carbamate salts[5]. This spontaneous reaction alters the stoichiometric mass of the powder and quenches the amine's nucleophilicity, directly causing downstream coupling reactions (e.g., amide bond formations or cyclizations) to fail.

  • Oxidative Degradation (O2/Moisture Sensitivity): The presence of atmospheric oxygen, catalyzed by ambient moisture and light, can lead to the oxidative degradation of the primary amine into N-oxides or other radical-mediated byproducts[4].

Degradation A 3-Amino-3-biphenyl-4-yl- propan-1-ol B Atmospheric CO2 A->B Exposure D O2 / Moisture A->D Exposure C Carbamate Formation (Loss of Nucleophilicity) B->C Reaction E Oxidative Degradation (N-Oxide Formation) D->E Radical/Thermal

Fig 1: Primary degradation pathways of 3-Amino-3-biphenyl-4-yl-propan-1-ol upon atmospheric exposure.

Storage Protocols: A Self-Validating System

To mitigate the vulnerabilities outlined above, storage must act as a self-validating system where environmental controls are verifiable.

Long-Term Storage ( > 1 Week)
  • Temperature: Store strictly at -20°C . Thermal energy accelerates both oxidation and intermolecular condensation.

  • Atmosphere: The primary container must be backfilled with high-purity Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a protective "blanket" over the solid.

  • Secondary Containment: Place the sealed, inert-flushed vial inside a secondary desiccator jar containing active indicating silica gel. Self-Validation: If the silica gel changes color (e.g., blue to pink), the moisture barrier has been breached, and the integrity of the amino alcohol should be verified via LC-MS or NMR before use.

Short-Term Storage ( < 1 Week / Active Bench Use)
  • Temperature: 2-8°C (Standard laboratory refrigerator).

  • Light Protection: Wrap the vial in aluminum foil or use amber glass, as UV light can initiate radical oxidation pathways.

Experimental Workflows & Handling Methodologies

Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the hygroscopic amino alcohol powder. This moisture not only throws off precise weighing but accelerates the degradation pathways[4]. The following step-by-step methodology must be adhered to when preparing stock solutions.

Workflow Step1 1. Equilibrate to RT (Desiccator, 30 mins) Step2 2. Inert Gas Purge (Argon/N2 Blanket) Step1->Step2 Step3 3. Rapid Weighing (Minimize Air Exposure) Step2->Step3 Step4 4. Dissolution (Anhydrous Solvent) Step3->Step4 Step5 5. Aliquot & Store (-20°C, Argon sealed) Step4->Step5

Fig 2: Step-by-step inert atmosphere handling workflow to preserve amino alcohol integrity.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Prerequisites: Anhydrous, degassed Dimethyl Sulfoxide (DMSO); Argon gas line; calibrated analytical balance.

  • Thermal Equilibration (Critical Step): Remove the secondary desiccator jar containing the 3-Amino-3-biphenyl-4-yl-propan-1-ol from the -20°C freezer. Do not open the jar. Allow it to sit on the benchtop for 30–45 minutes until it reaches ambient room temperature.

  • Atmospheric Purging: Transfer the vial to a fume hood or glove box. If using a fume hood, set up a gentle Argon stream.

  • Rapid Weighing: Open the vial under the Argon stream. Rapidly weigh out the required mass (e.g., 2.27 mg for 1 mL of 10 mM solution) into a sterile, pre-dried amber glass vial.

  • Resealing the Source: Immediately flush the source vial with Argon for 15 seconds, seal tightly with Parafilm, and return to the desiccator for -20°C storage.

  • Dissolution: Add 1.0 mL of anhydrous, degassed DMSO to the weighed powder. Vortex gently for 30 seconds. The bulky biphenyl group ensures rapid dissolution in non-polar/aprotic solvents, while the amino alcohol group provides solubility in polar environments.

  • Aliquotting: To prevent repeated freeze-thaw cycles—which introduce micro-bubbles of oxygen—divide the 10 mM stock into 50 µL or 100 µL single-use aliquots. Flush each aliquot with Argon, seal, and store at -80°C for biological assays or -20°C for chemical synthesis.

References

  • BuyersGuideChem. "3-Amino-3-biphenyl-4-yl-propan-1-ol | 790227-30-4". BuyersGuideChem Directory. Available at: [Link]

  • Thompson, Christopher F., et al. "Discovery of Substituted Biphenyl Oxazolidinone Inhibitors of Cholesteryl Ester Transfer Protein". PubMed Central (PMC). Available at:[Link]

  • ResearchGate. "Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture". ResearchGate. Available at: [Link]

  • ResearchGate. "DFT Modeling of CO2 Interaction with Various Aqueous Amine Structures". ResearchGate. Available at:[Link]

  • ACS Publications. "Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors". Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Amino-3-biphenyl-4-yl-propan-1-ol

Welcome to the technical support guide for the purification of 3-Amino-3-biphenyl-4-yl-propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Amino-3-biphenyl-4-yl-propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-Amino-3-biphenyl-4-yl-propan-1-ol?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to this class of amino alcohols involves the reduction of a corresponding β-aminoketone or a nitro-alcohol precursor.[1][2][3] Consequently, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: The most common impurity is often the precursor ketone (e.g., 3-Amino-1-(biphenyl-4-yl)propan-1-one) due to incomplete reduction.[3]

  • Side-Products: These are unplanned compounds that may form during the reaction. For instance, if the synthesis involves a Mannich reaction, self-condensation products of the starting materials could be present.[1][4]

  • Degradation Products: The target molecule, while generally stable, can degrade under harsh workup conditions (e.g., strong acids).[4][5]

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis may persist in the crude product.[4]

Q2: My TLC plate shows significant streaking or tailing for my product spot. What's causing this and how can I fix it?

This is a classic issue when working with amino compounds on standard silica gel. 3-Amino-3-biphenyl-4-yl-propan-1-ol is a polar molecule with a basic amino group.[5][6] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly with these acidic sites, leading to poor migration and significant tailing on the TLC plate.[5]

Solution: To obtain clean spots, you must neutralize these acidic sites. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).

  • Add Triethylamine (Et₃N): A common and effective solution is to add ~0.5-1% triethylamine to your eluent system.

  • Use an Ammonia-Containing System: Alternatively, a mobile phase such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) can be highly effective for resolving polar amines.[5]

Q3: What is the most robust, first-pass purification strategy for this compound?

For a compound with a basic amine functional group, Acid-Base Extraction is an exceptionally powerful and straightforward initial purification step.[7][8] This technique leverages the differential solubility of the amine in its neutral and protonated (salt) forms.[7] It is highly effective at removing non-basic organic impurities, such as unreacted neutral starting materials or non-basic side products.

Q4: How can I definitively confirm the purity of my final product?

A multi-technique approach is essential for confirming purity.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity.[3] A sharp, symmetrical peak indicates high purity. Thin-Layer Chromatography (TLC) in a suitable mobile phase should show a single spot.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): This is crucial for structural elucidation and can reveal the presence of impurities through unexpected signals.[3]

    • Mass Spectrometry (LC-MS): Provides the molecular weight of your compound, confirming its identity and helping to identify the mass of any co-eluting impurities.[3]

Troubleshooting and In-Depth Purification Protocols

This section provides detailed troubleshooting guides for specific purification challenges, complete with step-by-step protocols.

Logical Flow for Purification Method Selection

Before diving into specific protocols, it's crucial to select the right strategy. The following decision tree illustrates a logical workflow for purifying your crude 3-Amino-3-biphenyl-4-yl-propan-1-ol.

G start Crude Product tlc Analyze by TLC/LCMS to Identify Impurity Profile start->tlc decision1 Are acidic or neutral impurities present? tlc->decision1 extraction Perform Acid-Base Extraction decision1->extraction  Yes decision2 Are structurally similar impurities still present? decision1->decision2  No extraction->decision2 chromatography Perform Flash Column Chromatography decision2->chromatography  Yes decision3 Is final polishing for high purity required? decision2->decision3  No chromatography->decision3 recrystallization Perform Recrystallization (as free base or salt) decision3->recrystallization  Yes final_product Pure Product (>98%) decision3->final_product  No recrystallization->final_product

Caption: Decision workflow for selecting a purification strategy.

Problem 1: Crude product is contaminated with non-basic impurities (e.g., neutral starting materials).

Solution: Acid-Base Liquid-Liquid Extraction

This technique exploits the basicity of the amine. By treating the organic solution with aqueous acid, the amine is protonated to form a water-soluble salt, which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic layer.[7][8] The layers are separated, and the aqueous layer is then basified to regenerate the pure, neutral amine, which can be extracted back into an organic solvent.

G cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Re-extraction funnel1 Separatory Funnel Organic Layer: Target (Amine) + Neutral Impurity Aqueous Layer result1 Separatory Funnel Organic Layer: Neutral Impurity Aqueous Layer: Protonated Amine (R-NH₃⁺Cl⁻) funnel1->result1 Shake & Separate add_hcl Add 1M HCl (aq) add_hcl->funnel1:f0 aq_layer Aqueous Layer (Protonated Amine) result1:aq->aq_layer Collect Aqueous Layer add_naoh Add 2M NaOH (aq) to pH > 11 aq_layer->add_naoh add_org Add Organic Solvent (e.g., EtOAc) add_naoh->add_org funnel2 Separatory Funnel Organic Layer: Pure Target (Amine) Aqueous Layer: NaCl add_org->funnel2:f0 Extract

Caption: Mechanism of acid-base extraction for amine purification.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired protonated amine is now in this aqueous layer.

  • Wash (Optional): To ensure all neutral impurities are removed, you can re-extract the aqueous layer with a fresh portion of the organic solvent. Discard this organic wash.

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the solution is strongly basic (pH > 11, check with pH paper). You may see the free amine precipitating or making the solution cloudy.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of the organic solvent (e.g., ethyl acetate). Shake to extract the neutral, purified amine back into the organic layer.

  • Final Steps: Drain and collect the organic layer. Repeat the back-extraction two more times. Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Problem 2: Product is contaminated with structurally similar impurities that do not separate by extraction.

Solution: Flash Column Chromatography

When impurities have similar acid-base properties to your target compound, chromatography is the preferred method.[][10] As discussed in the FAQs, modifications to the standard silica gel procedure are necessary for good separation.

Data Presentation: Recommended Solvent Systems

Eluent SystemRatio (v/v/v)ModifierNotes
Dichloromethane / Methanol98:2 to 90:10NoneA starting point; gradient elution is recommended. May still cause tailing.
Dichloromethane / Methanol / Triethylamine95:5:0.5TriethylamineThe base neutralizes silica, significantly reducing tailing.[5]
Dichloromethane / Methanol / NH₄OH90:9:1Ammonium HydroxideAn excellent alternative for highly polar amines; ammonia effectively blocks acidic sites.[5]
Ethyl Acetate / Hexanes / TriethylamineVariesTriethylamineA less polar system that can be effective if impurities are non-polar.

Experimental Protocol: Modified Silica Gel Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Dichloromethane with 0.5% Triethylamine). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC (using a modified eluent for the TLC as well) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Problem 3: The product requires very high purity (>99.5%) for a sensitive application.

Solution: Recrystallization (as Free Base or Salt)

Recrystallization is a final polishing step to achieve high purity, especially for removing trace impurities from a product that is already substantially pure. For amino alcohols, forming a salt can often yield more robust, well-defined crystals.[11][12] Oxalate or hydrochloride salts are common choices.[12]

Experimental Protocol: Recrystallization as an Oxalate Salt

  • Dissolution: Dissolve the purified (but not yet high-purity) 3-Amino-3-biphenyl-4-yl-propan-1-ol in a minimum amount of a hot solvent, such as absolute ethanol or isopropanol.

  • Salt Formation: In a separate flask, dissolve one molar equivalent of oxalic acid in a small amount of the same hot solvent.

  • Precipitation: Slowly add the hot oxalic acid solution to the hot solution of your amine. Stir the mixture. The oxalate salt should begin to crystallize as the solution cools.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the surface.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Liberating the Free Base (If Required): The pure salt can be converted back to the free amine by dissolving it in water, basifying with NaOH, and extracting with an organic solvent, as described in the acid-base extraction protocol.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • How to purify amino acid with mineral salt. (2024, May 29). Reddit. Retrieved from [Link]

  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • The Synthesis of Some Amino Alcohols. (n.d.). pubs.acs.org. Retrieved from [Link]

  • (PDF) Separation and Purification of Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). diaion.com. Retrieved from [Link]

  • Process for the preparation of amino-alcohols. (n.d.). Google Patents.
  • Amino Acid Purification. (n.d.). sorbeadindia.com. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol. (n.d.). PrepChem.com. Retrieved from [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015, April 23). CSB and SJU Digital Commons. Retrieved from [Link]

  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. (n.d.). colleges.uobabylon.edu.iq. Retrieved from [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (n.d.). PMC. Retrieved from [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.). Google Patents.
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.). Google Patents.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino. (n.d.). Google Patents.
  • 1-Propanol, 3-amino-3-phenyl-. (n.d.). PubChem. Retrieved from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). arkat-usa.org. Retrieved from [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • (PDF) 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Aminopropanol: polymolecular structures that determine unique solvation motifs. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with 3-Amino-3-biphenyl-4-yl-propan-1-ol

A Guide to Overcoming Solubility Challenges in Research and Development Welcome to the technical support center for 3-Amino-3-biphenyl-4-yl-propan-1-ol. As Senior Application Scientists, we understand that navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome to the technical support center for 3-Amino-3-biphenyl-4-yl-propan-1-ol. As Senior Application Scientists, we understand that navigating the physicochemical properties of complex molecules is a critical step in drug discovery and development. Poor solubility is a frequent challenge encountered with promising active pharmaceutical ingredients (APIs), often hindering preclinical evaluation.[1][2] This guide is designed to provide you with a comprehensive set of troubleshooting strategies, detailed protocols, and the scientific rationale needed to overcome solubility issues with 3-Amino-3-biphenyl-4-yl-propan-1-ol.

Understanding the Molecule: A Structural Perspective on Solubility

The solubility behavior of 3-Amino-3-biphenyl-4-yl-propan-1-ol is dictated by a balance of competing structural features. A clear understanding of these features is the first step in designing an effective solubilization strategy.

  • The Hydrophobic Core: The dominant feature is the biphenyl group, a large, non-polar, and rigid aromatic system. This moiety is inherently hydrophobic and is the primary reason for the compound's poor solubility in aqueous media.[3][4] As a general principle, "like dissolves like," meaning this non-polar segment favors dissolution in organic solvents.[3]

  • The Polar Functional Groups: Counteracting the biphenyl core are two polar functional groups:

    • Primary Amino Group (-NH₂): This group is basic and can accept a proton (H⁺) to form a charged ammonium salt (-NH₃⁺) under acidic conditions. Introducing a charge dramatically increases a molecule's affinity for polar solvents like water.[5]

    • Primary Hydroxyl Group (-OH): This group is polar and can participate in hydrogen bonding with water molecules, contributing modestly to aqueous solubility.[5][6]

The interplay between the large hydrophobic region and the localized polar groups makes selecting the right solvent system a critical experimental step.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project. What are the predicted physicochemical properties of this compound?

Understanding the predicted properties is essential for anticipating its behavior. While experimental values should always be determined, in-silico predictions provide a valuable starting point.

PropertyPredicted ValueScientific Rationale & Implication
Molecular Formula C₂₁H₂₃NO-
Molecular Weight 305.41 g/mol A higher molecular weight often correlates with lower aqueous solubility.
Appearance White to off-white solidTypical for crystalline organic compounds.[3]
logP (Octanol/Water) ~3.5 - 4.5This high value indicates significant lipophilicity (preference for non-polar environments) and predicts low aqueous solubility.
pKa (Basic) ~9.0 - 10.0Refers to the pKa of the protonated amino group (-NH₃⁺). This value is critical for pH adjustment strategies, as the compound will be positively charged and more soluble at pH values well below the pKa.
pKa (Acidic) ~14 - 15Refers to the very weakly acidic hydroxyl group. This is generally not useful for solubility manipulation under typical experimental conditions.[7]
Aqueous Solubility Poorly soluble / InsolubleThe large, hydrophobic biphenyl structure dominates, making the compound fall into a category where 70-90% of new drug candidates have solubility challenges.[1][8]
Q2: I need to prepare a stock solution. What is the best initial approach?

For preparing concentrated stock solutions, it is standard practice to begin with organic solvents where the compound is likely to be freely soluble.

Recommended First-Line Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective starting point for highly lipophilic compounds.[9]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Weighing: Accurately weigh a small amount of 3-Amino-3-biphenyl-4-yl-propan-1-ol (e.g., 1-5 mg) in a suitable vial.

  • Solvent Addition: Add a minimal volume of your chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex or gently agitate the vial until the solid is completely dissolved. The use of a sonicator for a few minutes can aid in dissolving stubborn particles.

  • Observation: Ensure the resulting solution is clear and free of any particulates before storing or diluting further.

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation. Ensure vials are tightly sealed to prevent absorption of atmospheric water, especially with DMSO.

Q3: How can I improve the aqueous solubility by adjusting pH?

This is the most effective strategy for this specific molecule due to its basic amino group. By lowering the pH of the aqueous medium, you protonate the amine, forming a much more soluble salt.

Mechanism of pH-Dependent Solubility

The diagram below illustrates the chemical equilibrium. At a pH below the pKa, the equilibrium shifts to the right, favoring the charged, more soluble form.

G cluster_0 Low pH (Acidic Environment) Insoluble R-NH₂ (Poorly Soluble) Soluble R-NH₃⁺ (Soluble Salt) Insoluble->Soluble + H⁺ Soluble->Insoluble - H⁺

Caption: Protonation of the amino group at low pH.

Protocol 2: Aqueous Solubilization via pH Adjustment

  • Select an Acidic Buffer: Choose a buffer system appropriate for your experiment with a pH at least 2 units below the compound's pKa (e.g., a citrate buffer at pH 4.0 or a simple 10 mM HCl solution).

  • Initial Attempt: Attempt to dissolve the compound directly in the acidic buffer.

  • Systematic Approach (if direct dissolution fails): a. Start with a small, accurately weighed amount of the compound. b. Add a small volume of 100% ethanol or DMSO (not exceeding 1-2% of the final intended volume) to "wet" the powder. c. Gradually add your acidic aqueous buffer dropwise while vortexing. d. Continue adding buffer until the desired final concentration is reached.

  • Final pH Check: After dissolution, verify the final pH of the solution.

  • Observation: A clear solution indicates successful solubilization. If the solution remains cloudy or contains particulates, the concentration may be too high for that specific condition.

Troubleshooting Note: Be aware that the solubility of the hydrochloride (HCl) or other salt forms of a basic molecule can be suppressed by the "common ion effect" if the buffer contains high concentrations of that same counter-ion (e.g., high chloride levels for an HCl salt).[10]

Q4: My biological assay is sensitive to low pH and can only tolerate a small percentage of organic solvent. What are my options?

This is a classic drug development challenge. The solution is to use a co-solvent system, where a water-miscible organic solvent is used to increase the solubility of a lipophilic compound in an aqueous vehicle.[9][11][12][13]

Workflow for Co-Solvent Selection

The following workflow provides a systematic approach to finding a suitable co-solvent system for your experiment.

G A Start: Compound Insoluble in Aqueous Buffer B Prepare 10-50 mM Stock in 100% DMSO A->B C Serially Dilute Stock into Aqueous Assay Buffer B->C D Observe for Precipitation ('Crashing Out') C->D E Is Solution Clear at Final Concentration? D->E F Success! Proceed with Experiment E->F Yes G Try Alternative Co-solvent (e.g., PEG 300, Ethanol) E->G No G->C H Consider a Ternary System (e.g., DMSO/PEG/Buffer) G->H

Caption: Decision workflow for co-solvent testing.

Table of Common Co-solvents for In-Vitro/In-Vivo Studies

Co-SolventTypical Starting % (v/v)Properties & Considerations
DMSO < 1% (in-vitro) < 10% (in-vivo)Excellent solubilizing power but can have cellular toxicity at higher concentrations.[9]
Ethanol 5 - 20%Good solubilizer, generally well-tolerated. Can cause protein precipitation at high concentrations.
Polyethylene Glycol (PEG 300/400) 10 - 40%A common choice for in-vivo formulations, often used in combination with other agents.[13]
Propylene Glycol (PG) 10 - 40%Similar to PEG, often used in oral and parenteral formulations.[12]
Surfactants (e.g., Tween® 80, Cremophor® EL) 1 - 5%Form micelles that encapsulate the hydrophobic drug, increasing apparent solubility. Essential for many in-vivo formulations.[14]

Protocol 3: Preparing a Formulation Using a Co-solvent System

This protocol describes a common starting formulation for in-vivo studies, often referred to as a "PEG/Tween/Saline" vehicle.[13]

  • Initial Dissolution: Dissolve the required amount of 3-Amino-3-biphenyl-4-yl-propan-1-ol in a minimal amount of DMSO or Ethanol.

  • Add Co-solvent: Add the required volume of PEG 300/400 to the solution and vortex to mix thoroughly.

  • Add Surfactant: Add the required volume of Tween® 80 and vortex again until the solution is homogeneous.

  • Aqueous Dilution: Slowly add the aqueous component (e.g., sterile saline or PBS) dropwise while continuously vortexing to prevent precipitation.

  • Final Observation: The final formulation should be a clear, homogenous solution. Gentle warming (to 30-40°C) can sometimes help achieve full dissolution but check for compound stability at that temperature first.

Q5: What advanced strategies can be considered if standard methods fail?

If you encounter persistent solubility issues, especially for later-stage development like oral formulation, several advanced pharmaceutical strategies can be employed. These typically require specialized equipment and formulation expertise.

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC).[1] The amorphous, high-energy state of the API has a much higher apparent solubility than its stable crystalline form.[10][15]

  • Lipid-Based Formulations: The compound is dissolved in a mixture of lipids, surfactants, and co-surfactants, forming systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[1] These formulations form fine emulsions in the GI tract, enhancing absorption.

  • Particle Size Reduction (Nanosuspensions): The particle size of the API is reduced to the sub-micron range.[15] This drastically increases the surface area-to-volume ratio, which improves the dissolution rate according to the Noyes-Whitney equation.[16]

  • Complexation with Cyclodextrins: The hydrophobic biphenyl moiety of the compound can fit into the hydrophobic cavity of a cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.

Q6: How can I experimentally measure the thermodynamic solubility?

The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[17][18] This measurement is crucial for understanding the fundamental properties of your compound and for developing robust formulations.

Protocol 4: Shake-Flask Method for Equilibrium Solubility Determination

  • Prepare Media: Prepare the desired aqueous media (e.g., water, PBS pH 7.4, Simulated Gastric Fluid pH 1.2).

  • Add Excess Solid: Add an excess amount of solid 3-Amino-3-biphenyl-4-yl-propan-1-ol to a known volume of each medium in a sealed vial. There must be undissolved solid visible.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours. This extended time is necessary to ensure the system reaches equilibrium.[18]

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully collect a sample from the supernatant. To ensure no solid particles are transferred, centrifuge the sample and then filter it through a 0.22 µm PVDF syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[19]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium and temperature.

References
  • Drug Discovery and Development. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]

  • QuickTakes. (n.d.). How do functional groups like hydroxyl and amino groups affect water solubility? Available from: [Link]

  • Solubility of Things. (n.d.). Biphenyl. Available from: [Link]

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Available from: [Link]

  • Hovione. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Available from: [Link]

  • Grokipedia. (n.d.). Cosolvent. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • Wikipedia. (n.d.). Biphenyl. Available from: [Link]

  • Canadian Science Publishing. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Available from: [Link]

  • pION Inc. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • AIP Publishing. (n.d.). The Solubility of Biphenyl in Non‐Polar Solvents. Available from: [Link]

  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Available from: [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Biphenyl (1,1-biphenyl). Available from: [Link]

  • The Pharma Journal. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Available from: [Link]

  • ACS Publications. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Available from: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available from: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available from: [Link]

  • PMC. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available from: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available from: [Link]

  • Realize Beauty. (2021, October 1). Amino Acids for pH Adjustment? Available from: [Link]

  • US EPA. (2025, October 15). 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. Available from: [Link]

  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Available from: [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol. Available from: [Link]

  • PubMed. (1975). Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator. Available from: [Link]

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Troubleshooting

Technical Support Center: Minimizing Racemization of 3-Amino-3-biphenyl-4-yl-propan-1-ol

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, chemists, and drug development professionals working with 3-Amino-3-biphenyl-4-yl-propan-1-ol and its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, chemists, and drug development professionals working with 3-Amino-3-biphenyl-4-yl-propan-1-ol and its derivatives. The stereochemical integrity of this chiral building block is paramount for its function in pharmaceutical applications. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to maintain high enantiomeric purity throughout your experimental workflow.

Frequently Asked Questions (FAQs)
Q1: What is 3-Amino-3-biphenyl-4-yl-propan-1-ol, and why is its chirality important?

3-Amino-3-biphenyl-4-yl-propan-1-ol is a chiral amino alcohol. The central carbon atom bonded to the amino group, the biphenyl group, and the propanol chain is a stereocenter. In pharmaceutical sciences, different enantiomers (mirror-image isomers) of a chiral molecule often exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[1] Maintaining the desired single enantiomer is therefore critical for the safety and efficacy of the final drug product.

Q2: What is racemization and how does it apply to this molecule?

Racemization is the conversion of a pure, optically active enantiomer into a 1:1 mixture of both enantiomers, known as a racemate.[2] This process results in a total loss of optical activity. For 3-Amino-3-biphenyl-4-yl-propan-1-ol, the key vulnerability lies in the proton attached to the chiral carbon (the α-proton). Abstraction of this proton creates a planar, achiral intermediate (a carbanion). Subsequent reprotonation can occur from either face of this planar structure with equal probability, leading to the formation of both the original and the opposite enantiomer.[2][3]

Q3: What are the primary factors that can induce racemization?

Several experimental conditions can promote racemization. Understanding these is the first step toward prevention. The primary factors are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the removal of the α-proton.[4][5][6]

  • Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization, accelerating the process.[7][8][9]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of charged intermediates and facilitate proton transfer, thereby affecting the rate of racemization.[10][11]

  • Catalysts: The presence of certain metals or even the surface of chromatographic media can act as catalysts for racemization.[12]

Troubleshooting Guide: From Reaction to Storage

This section addresses specific issues you may encounter at different stages of processing.

Issue Area 1: During Chemical Synthesis & Derivatization

Q: My enantiomeric excess (ee) dropped significantly after a base-catalyzed reaction (e.g., N-protection). Why did this happen and how can I fix it?

Causality: Strong bases can directly abstract the acidic α-proton, which is activated by the adjacent biphenyl ring. This forms a resonance-stabilized, planar carbanion.[13][14] When this intermediate is reprotonated, it can form either enantiomer, leading to racemization. Common strong bases like sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are particularly high-risk.

Preventative & Corrective Actions:

  • Base Selection: Opt for weaker, non-nucleophilic, or sterically hindered bases. Bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 2,6-lutidine are generally safer choices.

  • Stoichiometry Control: Use the minimum effective amount of base, ideally no more than a slight excess (e.g., 1.1 equivalents). Sub-stoichiometric base usage can also prevent racemization.[15]

  • Temperature Management: Perform the reaction at the lowest feasible temperature. A common practice is to run base-mediated reactions at 0°C or even -20°C to significantly slow the rate of racemization.

  • Solvent Choice: Use aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) which are less effective at stabilizing the transition states involved in proton exchange compared to protic solvents.

Q: I am observing racemization even under acidic conditions. What is the mechanism here?

Causality: While less common for this specific structure under mild conditions, strong acids can protonate the amino group. This increases the electron-withdrawing nature of the ammonium group, making the α-proton more acidic and susceptible to removal by a weak base (like the solvent or counter-ion). In extremely harsh, forcing conditions (high heat, strong non-coordinating acids), a mechanism involving a planar carbocation intermediate could also be at play, though this is less likely.[13][14]

Preventative & Corrective Actions:

  • Use Mild Acids: Employ weaker organic acids (e.g., acetic acid, citric acid) or use catalytic amounts of stronger acids where possible.

  • Avoid High Temperatures: If acidic conditions are necessary, keep the temperature as low as possible.

  • Protecting Groups: If the chemistry allows, protecting the amino group can prevent its protonation and subsequent activation of the α-proton.

Issue Area 2: During Work-up & Purification

Q: I lose enantiomeric purity every time I perform an aqueous work-up or extraction. What's going wrong?

Causality: Standard aqueous work-ups often involve washing with strong acids (e.g., 1M HCl) to remove basic impurities or strong bases (e.g., 1M NaOH) to remove acidic byproducts. Prolonged exposure of your chiral amine to these harsh pH environments, even at room temperature, is a direct cause of racemization.[4][6]

Preventative & Corrective Actions:

  • Use Milder Reagents: Replace strong acids and bases with buffered or milder solutions.

    • Instead of 1M HCl, use saturated ammonium chloride (NH₄Cl) or 10% citric acid solution.

    • Instead of 1M NaOH, use saturated sodium bicarbonate (NaHCO₃) solution.

  • Minimize Contact Time: Perform extractions quickly and efficiently. Do not let biphasic mixtures stir for extended periods.

  • Work at Low Temperature: Perform the entire work-up procedure in a vessel submerged in an ice-water bath. This is one of the most effective and simplest changes to implement.

Q: My ee is lower after silica gel chromatography. Is the silica to blame?

Causality: Absolutely. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. For a basic compound like an amine, the stationary phase acts as an acid catalyst, promoting racemization over the extended time the compound resides on the column.

Preventative & Corrective Actions:

  • Neutralize the Stationary Phase: Add a small amount of a volatile base, typically 0.1% to 1% triethylamine or DIPEA, to your eluent system. This deactivates the acidic sites on the silica surface.

  • Use Alternative Media: Consider using neutral or basic alumina, or deactivated silica gel for your purification.

  • Optimize Chromatography: Use a stronger eluent system or a steeper gradient to reduce the retention time and minimize contact with the stationary phase. Flash chromatography is generally preferred over gravity chromatography for this reason.

Issue Area 3: During Solvent Removal & Storage

Q: Can racemization occur during solvent evaporation on a rotary evaporator?

Causality: Yes. As the solvent is removed, the concentration of any non-volatile acidic or basic impurities increases dramatically. If the water bath temperature is too high, this combination of a catalyst and elevated temperature can cause significant racemization in a short period.

Preventative & Corrective Actions:

  • Ensure Neutrality: Before concentration, ensure your organic solution is neutral by washing with a mild buffer or water.

  • Use Low Temperatures: Use the lowest possible water bath temperature that still allows for efficient evaporation. For volatile solvents like DCM or Ethyl Acetate, 30-40°C is often sufficient.

  • Don't Evaporate to Dryness: Avoid taking the sample to a complete solid film, especially if heating. Leaving a small amount of solvent and finishing the drying process under high vacuum at room temperature is a safer practice.

Q: My sample's ee is decreasing during storage. What are the ideal storage conditions?

Causality: Racemization can be a slow background process.[13] Storing the compound as a free base in solution, especially at room temperature and exposed to light and air, provides an environment where trace impurities or ambient conditions can catalyze degradation over time.

Preventative & Corrective Actions:

  • Store as a Salt: If possible, convert the purified free base to a stable crystalline salt (e.g., hydrochloride, tartrate). Salts are generally more stable and less prone to racemization than the free base.

  • Solid-State Storage: Store the compound as a solid, not in solution.

  • Low Temperature: Store the material at low temperatures, such as in a freezer at -20°C.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation, which can sometimes produce byproducts that catalyze racemization.

Summary of Key Parameters

The following table provides a quick-reference guide to conditions that minimize or promote racemization.

ParameterCondition to Minimize RacemizationCondition Promoting Racemization
pH Neutral (pH ~7) or mildly acidic/basic buffersStrong Acids (pH < 2), Strong Bases (pH > 12)
Temperature Sub-ambient (e.g., -20°C to 5°C)Elevated (e.g., > 40°C)
Solvent Aprotic, non-polar (e.g., Hexane, Toluene, DCM)Protic, polar (e.g., Methanol, Water, Ethanol)[10][11]
Base Catalyst Weak, sterically hindered (e.g., DIPEA, 2,6-Lutidine)Strong, unhindered (e.g., NaOH, NaOMe, KOtBu)
Purification Media Neutralized Silica, Alumina, or other inert phaseStandard, acidic Silica Gel
Storage Form Crystalline solid, stable saltFree base in solution
Visualized Workflows and Mechanisms
Troubleshooting Racemization Flowchart

This diagram outlines a logical workflow for diagnosing and solving racemization issues encountered during processing.

G cluster_0 Problem Identification cluster_1 Investigation Stage cluster_2 Root Cause & Solution start Loss of Enantiomeric Excess (ee) Detected stage At which stage did ee drop? start->stage reaction Chemical Reaction stage->reaction Synthesis workup Work-up / Extraction stage->workup Post-Reaction purification Purification stage->purification Isolation storage Storage / Concentration stage->storage Final Prep sol_reaction Cause: Harsh Base/Acid, High Temp Solution: Milder Reagents, Lower Temp reaction->sol_reaction sol_workup Cause: Strong Acid/Base Wash Solution: Use Buffers (NaHCO3, NH4Cl), Work Cold workup->sol_workup sol_purification Cause: Acidic Silica Gel Solution: Neutralize Eluent (add TEA), Use Alumina purification->sol_purification sol_storage Cause: Free Base Instability, High Temp Solution: Store as Salt, Store at -20°C storage->sol_storage

Caption: A decision tree for troubleshooting enantiomeric excess loss.

Mechanism of Base-Catalyzed Racemization

This diagram illustrates the molecular steps leading to racemization in the presence of a base.

Caption: Base-catalyzed racemization via a planar carbanion.

Key Experimental Protocols
Protocol 1: Monitoring Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a general workflow for developing a method to track the enantiomeric purity of your compound.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives. These are versatile and effective for a wide range of chiral compounds.

  • Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol). Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of Hexane/Isopropanol (90:10). If resolution is poor, screen gradients from 99:1 to 80:20. Adding a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (like this one) can improve peak shape.

    • Reversed Phase: Screen with Acetonitrile/Water or Methanol/Water systems, often with a buffer like ammonium acetate or 0.1% formic acid.

  • Analysis:

    • Inject a sample of the racemic material first to identify the retention times of both enantiomers.

    • Inject your enantiomerically enriched sample.

    • Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .[16]

Protocol 2: Small-Scale Stability Study

Before committing to a large-scale process, this study can identify potential racemization risks.

  • Setup: Prepare four vials of your enantiomerically pure compound (~1-2 mg each).

    • Vial 1 (Control): Dissolve in a neutral, aprotic solvent (e.g., DCM).

    • Vial 2 (Acidic): Dissolve in DCM with a drop of acetic acid.

    • Vial 3 (Basic): Dissolve in DCM with a drop of triethylamine.

    • Vial 4 (Protic): Dissolve in methanol.

  • Incubation: Let the vials stand at room temperature for a set period (e.g., 24 hours). For an accelerated study, you can gently warm the vials to 40°C for a shorter period (e.g., 4-6 hours).

  • Analysis:

    • At the end of the period, remove the solvent from each vial under a stream of nitrogen.

    • Re-dissolve the residue in the HPLC mobile phase.

    • Analyze the ee of each sample by chiral HPLC as described in Protocol 1.

  • Interpretation: Compare the ee of vials 2, 3, and 4 to the control (Vial 1). A significant decrease in ee under any condition indicates a high risk of racemization under those circumstances.

References
  • Scalable and sustainable synthesis of chiral amines by biocatalysis. National Institutes of Health (NIH). [Link]

  • Racemization. Wikipedia. [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. [Link]

  • Chapter 3: Racemization, Enantiomerization and Diastereomerization. De Gruyter. [Link]

  • Video: Racemization Overview, Mechanism & Examples. Study.com. [Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. National Institutes of Health (NIH). [Link]

  • Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta. [Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. [Link]

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate. [Link]

  • Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. PubMed. [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org. [Link]

  • Generic mechanisms for acid‐catalysed racemisation. ResearchGate. [Link]

  • Racemization of optically active amino alcohols.
  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. onlinelibrary.wiley.com. [Link]

  • Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. [Link]

  • Solvent Effects in the Racemization of 1,1'-Binaphthyl. A Note on the Influence of Internal Pressure on Reaction Rates. ACS Publications. [Link]

  • Temperature drop triggers chirality twist. Chemistry World. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. National Institutes of Health (NIH). [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH). [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • Air-stable, storable, and highly efficient chiral zirconium catalysts for enantioselective Mannich-type, aza Diels–Alder, aldol, and hetero Diels–Alder reactions. National Institutes of Health (NIH). [Link]

  • A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. National Institutes of Health (NIH). [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. the University of Bath's research portal. [Link]

  • Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading conti. UCL Discovery. [Link]

  • Stereoelectronic effects in intramolecular S→N acyl migrations in diastereoisomeric 3-amino- and 3-methylamino-1,2,3-triphenylpropyl thiolacetates. ResearchGate. [Link]

  • Base catalyzed racemization of amino acid derivatives. ResearchGate. [Link]

  • investigation of chiral active substances. European Medicines Agency. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers. Scilit. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (NIH). [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal. [Link]

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Optimization

Troubleshooting low conversion rates in biphenyl propanol synthesis

Technical Support Center: Biphenyl Propanol Synthesis Introduction: The Biphenyl Propanol Challenge "Biphenyl propanol" typically refers to 3-(4-biphenylyl)-1-propanol , a critical scaffold in liquid crystals and a linke...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Biphenyl Propanol Synthesis

Introduction: The Biphenyl Propanol Challenge

"Biphenyl propanol" typically refers to 3-(4-biphenylyl)-1-propanol , a critical scaffold in liquid crystals and a linker in medicinal chemistry (e.g., S1P1 agonists).[1] Low conversion in its synthesis is rarely a single-variable problem.[1] It usually stems from the interplay between the solubility of the hydrophobic biphenyl core and the kinetics of the polar functional group transformation .

This guide addresses the three most common synthetic routes where conversion stalls:

  • The Suzuki-Miyaura Route: C-C bond formation failure.

  • The Reduction Route: Incomplete reduction of 3-(4-biphenylyl)propanoic acid.

  • The Hydrogenation Route: Stalled saturation of the alkene/ketone precursor.

Diagnostic Workflow: Root Cause Analysis

Before altering reagents, use this logic flow to categorize your "Low Conversion."

DiagnosticFlow Start ISSUE: Low Conversion (< 50% Yield) CheckLCMS Analyze Crude Mixture (LCMS / H-NMR) Start->CheckLCMS Result1 Starting Material (SM) Intact CheckLCMS->Result1 Kinetics Issue Result2 SM Consumed, Wrong Product CheckLCMS->Result2 Selectivity Issue Result3 SM Consumed, Product Decomposed CheckLCMS->Result3 Stability Issue Action1 Cat. Deactivation Poor Solubility Low Temp Result1->Action1 Action2 Homocoupling (Suzuki) Over-reduction Isomerization Result2->Action2 Action3 Oxidative Workup Acid Sensitivity Result3->Action3

Figure 1: Diagnostic logic for categorizing reaction failure based on crude analysis.

Module 1: Troubleshooting the Suzuki-Miyaura Route

Context: Coupling 4-bromobiphenyl with (3-hydroxypropyl)boronic acid (or protected equivalent) often stalls due to catalyst poisoning or homocoupling.

Q1: My reaction turns black immediately, and conversion stops at 30%. Why?

Diagnosis: "Pd-Black" precipitation.[2] Your active Pd(0) species is aggregating into inactive metal clusters before it can enter the catalytic cycle. The Fix:

  • Ligand Load: Increase the Ligand:Pd ratio. If using Pd(PPh3)4, add 5-10 mol% extra PPh3 to stabilize the Pd(0) species in solution [1].

  • Solvent Degassing: Oxygen accelerates phosphine oxidation, leaving Pd "naked" and prone to aggregation.[3] Do not just bubble N2; use the Freeze-Pump-Thaw method for 3 cycles.[1]

Q2: I see significant homocoupling of the biphenyl (4,4'-quaterphenyl). How do I stop this?

Mechanism: Homocoupling occurs when oxygen is present (Oxidative Homocoupling) or when the boronic acid undergoes transmetallation twice on the same Pd center.[3] Protocol Adjustment:

  • Switch Base: Change from

    
     to CsF  or Ba(OH)2 . Heavier alkali metals often suppress homocoupling in sterically unhindered systems.
    
  • Slow Addition: Add the boronic acid solution dropwise over 1 hour using a syringe pump. This keeps the concentration of the nucleophile low relative to the aryl halide, favoring the cross-coupling pathway [2].

Q3: The alcohol group seems to interfere with the coupling. Should I protect it?

Insight: Free alcohols can coordinate to Pd, acting as a "poisoning" ligand, or undergo competitive oxidation.[1] Recommendation: Yes. Use a THP (Tetrahydropyranyl) or TBS (tert-Butyldimethylsilyl) ether.

  • Why? It increases solubility in non-polar solvents (Toluene/THF) which are superior for biphenyl synthesis compared to polar protic solvents required for free alcohols.

Module 2: The Reduction Route (Acid to Alcohol)

Context: Reducing 3-(4-biphenylyl)propanoic acid to the alcohol. Users often report "thick emulsions" or "trapped product" during workup.

Q4: I used LiAlH4 (LAH), but my yield is 40% despite full consumption of SM. Where is my product?

Diagnosis: The "Aluminum Sponge" effect. Biphenyl propanol is highly lipophilic and gets trapped inside the gelatinous aluminum hydroxide precipitate formed during the standard water quench. The Fieser Workup (The "1-1-3" Rule): Do not just dump water/acid. For every x grams of LAH used:

  • Add x mL Water (slowly!).

  • Add x mL 15% NaOH.

  • Add 3x mL Water.

  • Add MgSO4, stir for 15 mins, and filter. Result: This produces a granular, sand-like precipitate that releases your product, rather than a sticky gel [3].[1]

Q5: LAH is too dangerous for my scale. Is Borane-THF (BH3[1][2]·THF) a viable alternative?

Answer: Yes, and often superior for chemoselectivity. Field Note: Commercial BH3·THF degrades over time. If your bottle is >3 months old, the concentration is likely <0.8M (vs label 1.0M). Validation Test: React a small aliquot with excess acetone. If it doesn't bubble vigorously (H2 release), your reagent is dead. Optimization:

  • Temperature: Start at 0°C, then warm to RT. Reflux is rarely needed for aliphatic acids and may cause boroxine formation (trimer) which is stable and hard to hydrolyze.

  • Quench: You must reflux with MeOH for 1 hour after the reaction to break the B-O bonds in the intermediate borate ester. Simple water addition is insufficient to release the alcohol [4].

Comparative Data: Reduction Agents

ReagentSelectivityRisk ProfileWorkup DifficultyRecommended For
LiAlH4 Low (Reduces esters, amides)High (Pyrophoric)High (Emulsions)Small scale (<5g)
BH3·THF High (Specific to Acids)Med (Gas evolution)Low (Methanolysis)Complex substrates
NaBH4 + I2 HighLowLowLarge scale (>50g)

Module 3: Hydrogenation (Alkene Saturation)

Context: Reducing 3-(4-biphenylyl)prop-2-en-1-ol (Cinnamyl alcohol derivative) to the saturated propanol.

Q6: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning or Solubility Limit.

  • Solubility: The saturated biphenyl product is often less soluble than the alkene starting material. If the product precipitates on the catalyst surface, the reaction stops.

    • Fix: Switch solvent to THF/MeOH (1:1) or Ethyl Acetate . Avoid pure Ethanol if the biphenyl core causes precipitation.

  • Poisoning: Did you synthesize the precursor via Suzuki coupling? Trace Sulfur (from reagents) or Phosphine (from Pd ligands) poisons Pt/Pd heterogeneous catalysts.

    • Fix: Pass the starting material through a activated carbon pad or a metal scavenger column (e.g., SiliaMetS®) before hydrogenation.

Q7: I am getting the propyl-benzene (over-reduction). The alcohol is being cleaved.

Mechanism: Hydrogenolysis of allylic/benzylic alcohols.

  • Risk Factor:[1][3] Pd/C is aggressive and can cleave C-O bonds, especially if acidic traces are present.[1]

  • Solution: Switch to Rh/Al2O3 (Rhodium on Alumina) or PtO2 (Adams' Catalyst). These are less prone to hydrogenolysis than Palladium. Alternatively, add a small amount of NaHCO3 to the reaction mixture to neutralize trace acidity [5].

Visualizing the Suzuki Failure Mechanism

Understanding where the cycle breaks allows for precise troubleshooting.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd Rate Determining (Sterics) Fail1 FAILURE: Aggregation (Pd Black) Pd0->Fail1 Low Ligand TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Requires Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail2 FAILURE: Homocoupling (O2 / High Boronic Conc) TransMet->Fail2 Excess O2 Fail3 FAILURE: Protodeboronation (Wet Solvent / Old Reagent) TransMet->Fail3 Unstable Boronate RedElim->Pd0

Figure 2: The Suzuki Catalytic Cycle highlighting common failure points (Red).

References

  • BenchChem Technical Support. (2025).[3][4][5] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[3][4][5] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis.[3][6][4][5][7][8][9] Vol. 1, Wiley, New York, pp. 581-595.[1] (Standard "Fieser Workup" protocol).

  • Brown, H. C., & Choi, Y. M. (1982).[1] Selective Reductions.[7][8] 29. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Journal of Organic Chemistry, 47(16), 3153-3163.[1] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for preventing hydrogenolysis).

Disclaimer: These protocols involve hazardous chemicals.[10] Always consult the SDS and your institution's safety officer before proceeding.

Sources

Troubleshooting

Removing metal catalyst residues from 3-Amino-3-biphenyl-4-yl-propan-1-ol

Topic: Removing Metal Catalyst Residues from 3-Amino-3-biphenyl-4-yl-propan-1-ol Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Eleanor Vance Introduction: The Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Metal Catalyst Residues from 3-Amino-3-biphenyl-4-yl-propan-1-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Eleanor Vance

Introduction: The Challenge of Purity in Pharmaceutical Synthesis

Welcome to the technical support center. As Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. Today, we address a critical challenge in active pharmaceutical ingredient (API) synthesis: the removal of residual metal catalysts from 3-Amino-3-biphenyl-4-yl-propan-1-ol.

While the exact synthesis of this molecule may vary, its structure—containing a biphenyl group and an amino alcohol moiety—suggests the likely use of transition metal catalysts. Biphenyl groups are commonly formed via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), and the amino alcohol function could result from reductions utilizing palladium, rhodium, or ruthenium catalysts.[1]

These residual metals offer no therapeutic benefit and are regulated to low parts-per-million (ppm) levels by international bodies due to their potential toxicity.[2][3][4] This guide provides a structured approach to diagnosing and solving metal contamination issues for this specific API, focusing on the principles of chemical interaction and process optimization.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove metal catalyst residues from my API?

A1: There are three primary drivers for stringent metal residue removal:

  • Patient Safety: Heavy metals can be toxic, and regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establish strict limits to protect patients.[3][4]

  • Regulatory Compliance: Conforming to guidelines such as the ICH Q3D "Guideline on Elemental Impurities" is mandatory for drug approval. These guidelines outline Permitted Daily Exposure (PDE) limits for various elements.[2][5]

  • Chemical Stability and Efficacy: Residual metals can sometimes catalyze degradation of the API, affecting its shelf-life and efficacy.[2] They can also interfere with downstream synthetic steps or biological assays.

Q2: What are the typical regulatory limits for common metal catalysts?

A2: The ICH Q3D guideline classifies elemental impurities based on their toxicity. The limits are defined by the Permitted Daily Exposure (PDE), which can be converted to concentration limits (ppm) based on the maximum daily dose of the drug product.[4] For a standard assumption of a 10g/day maximum dose, the concentration limits for common catalysts are as follows.

Metal Catalyst ICH Class Oral PDE (µ g/day ) Concentration Limit (ppm, µg/g)
Palladium (Pd)2A10010
Platinum (Pt)2A10010
Rhodium (Rh)2B10010
Ruthenium (Ru)2B10010
Iridium (Ir)2B10010
Nickel (Ni)2A20020
Copper (Cu)33000300

Source: Adapted from the EMA and ICH Q3D Guidelines.[4][5][6]

Q3: What are the primary methods for removing metal residues from an API like 3-Amino-3-biphenyl-4-yl-propan-1-ol?

A3: The most common methods can be categorized as follows:

  • Metal Scavenging: Using solid-supported materials (e.g., functionalized silica or polymers) that have a high affinity for the target metal. The metal-scavenger complex is then removed by simple filtration.[7][8][9] This is often the most selective and efficient method.

  • Crystallization: This classic purification technique can be effective, but its success depends on whether the metal impurity crystallizes with the product or remains in the mother liquor. In some cases, crystallization can unfortunately concentrate the impurity within the crystal lattice.[7]

  • Extraction: Utilizing a liquid-liquid extraction with an aqueous phase containing a chelating agent to pull the metal out of the organic phase containing the product.

  • Chromatography: Passing the API solution through a column (e.g., silica gel, activated carbon) can remove metal residues, but may lead to product loss and can be less scalable.[7]

Q4: How are residual metal levels accurately measured?

A4: The industry-standard methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[6][10][11] ICP-MS offers exceptionally low detection limits and is the preferred method for quantifying trace elemental impurities to ensure compliance with regulatory standards.[1][12][13]

Troubleshooting and Experimental Guides

This section addresses specific issues you may encounter during the purification of 3-Amino-3-biphenyl-4-yl-propan-1-ol.

Problem 1: Initial workup leaves high residual palladium/rhodium levels (>20 ppm).
  • Probable Cause: The metal catalyst is forming a stable, soluble complex with the API. The amino and hydroxyl groups in 3-Amino-3-biphenyl-4-yl-propan-1-ol are excellent ligands for transition metals, effectively keeping the metal in solution and preventing its removal by simple filtration or standard aqueous washes. Gold catalysts, for instance, have been shown to have a high affinity for the nitrogen in amino groups, which can lead to active site blocking.[14]

  • Recommended Solution: Metal Scavenger Screening

    Metal scavengers are the most targeted approach for this problem. They consist of a solid support (typically silica gel or polystyrene) functionalized with a group that strongly chelates the metal. The choice of functional group is critical.

    Scavenger_Selection Start High Residual Metal Detected (e.g., >20 ppm Pd) Decision1 What is the likely oxidation state of the metal? Start->Decision1 Path1 Low Oxidation State (e.g., Pd(0), Rh(I)) 'Soft' Lewis Acid Decision1->Path1 Soft Path2 High Oxidation State (e.g., Pd(II), Ru(III)) 'Hard' Lewis Acid Decision1->Path2 Hard Scavenger1 Select Thiol-Based Scavengers (e.g., Si-Thiol, Si-Trisilamine) 'Soft' Lewis Bases Path1->Scavenger1 Scavenger2 Select Amine/Oxygen-Based Scavengers (e.g., Si-TMA, Si-EDA, Si-Carboxylic Acid) 'Hard' Lewis Bases Path2->Scavenger2 Experiment Perform Parallel Screening: - 3-5 Scavenger Types - 5-10 wt. equivalents - Room Temp, 4-16 hours Scavenger1->Experiment Scavenger2->Experiment Analysis Analyze Supernatant via ICP-MS Experiment->Analysis Result Identify Most Effective Scavenger Analysis->Result

    Caption: Decision process for selecting a metal scavenger.

Experimental Protocol: Metal Scavenger Screening
  • Preparation: Dissolve the crude 3-Amino-3-biphenyl-4-yl-propan-1-ol in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of 10-50 mg/mL.

  • Aliquoting: In separate vials, place 1 mL of the API solution.

  • Scavenger Addition: To each vial, add a different metal scavenger (e.g., a thiol-based, an amine-based, and a mixed-mode scavenger) at a loading of 10 weight equivalents relative to the initial mass of the metal catalyst used in the reaction.

  • Agitation: Stir the vials at room temperature for 16 hours. Gentle heating to 40-50 °C can sometimes improve kinetics but should be tested to ensure product stability.[9]

  • Sampling & Analysis:

    • Filter each suspension through a 0.45 µm syringe filter to remove the scavenger.

    • Dilute a sample of the filtrate in a suitable solvent (e.g., DMSO, which has high solubility for many substances and is a good choice for ICP sample prep).[6][10]

    • Submit the samples for ICP-MS analysis to determine the residual metal concentration.

  • Selection: Choose the scavenger that reduces the metal content to the lowest level.

Problem 2: Significant product loss occurs during the scavenging process.
  • Probable Cause: The scavenger is exhibiting non-specific binding to your API. The amino and hydroxyl groups of your product can interact with the scavenger support or its functional groups via hydrogen bonding or acid-base interactions.

  • Recommended Solution: Optimization and Alternative Scavengers

    • Reduce Scavenger Equivalents: The most effective scavenger from your screen may work well at a lower loading. Repeat the experiment with 3, 5, and 7 weight equivalents to find the minimum amount required to meet your target metal level.

    • Change the Support Material: If you used a silica-based scavenger, switch to a polystyrene-based equivalent. The change in the surface properties of the support can eliminate non-specific binding.[1]

    • Modify Solvent: The polarity of the solvent can influence the non-specific binding. Try running the scavenging in a more or less polar solvent to disrupt the interaction between your product and the scavenger.

Problem 3: Metal levels are still above the ICH Q3D limit after optimization.
  • Probable Cause: The metal-API complex is exceptionally strong, or the metal has been reduced to a colloidal, nanoparticulate form that is difficult to scavenge.

  • Recommended Solution: Multi-Step Purification Strategy

    A combination of methods is often more powerful than a single approach.

    Workflow_Purification Start Crude API (Metal > 10 ppm) Step1 Optimized Scavenging Step (e.g., Si-Thiol, 5 equiv, 40°C, 8h) Start->Step1 Filter1 Filtration Step1->Filter1 Analysis1 In-Process Control (IPC) ICP-MS Analysis Filter1->Analysis1 Decision1 Metal < 10 ppm? Analysis1->Decision1 Step2 Crystallization (e.g., from IPA/Heptane) Decision1->Step2 No Final_API Final API (Metal < 10 ppm) Decision1->Final_API Yes Filter2 Filtration & Drying Step2->Filter2 Rework Re-evaluate Scavenger/ Consider Chromatography Step2->Rework If still failing Filter2->Final_API

    Caption: A multi-step workflow for API purification.

    • Scavenging Pre-treatment: Perform the optimized scavenging protocol to remove the bulk of the metal residue.

    • Crystallization: After filtering off the scavenger, concentrate the solution and perform a crystallization. The prior removal of most of the metal increases the likelihood that the remaining traces will stay in the mother liquor.

    • Activated Carbon: As an alternative to crystallization, you can pass the solution through a small plug of activated carbon after the scavenging step. Carbon is a broad-spectrum adsorbent but can sometimes remove the last traces of metal that scavengers miss. Be aware that this can also lead to product loss.[1]

By systematically applying these principles of screening, optimization, and multi-step purification, you can develop a robust and reliable process to remove metal catalyst residues, ensuring the safety, quality, and regulatory compliance of your 3-Amino-3-biphenyl-4-yl-propan-1-ol API.

References
  • Taniguchi, T. et al. (2010). Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry. Shimadzu.
  • European Compliance Academy (2017). EMA's new Guideline on the Implementation of the ICH Q3D Guideline in the EU.
  • Arbor Assays (2017). Palladium Detection for API Purification.
  • Biotage (2023). How to Remove Palladium in three easy steps.
  • European Medicines Agency (2015). ICH Q3D Elemental impurities - Scientific guideline. Available at: [Link]

  • Johnson Matthey Technology Review (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Secrets of Science. Analysis of residual catalysts in pharmaceuticals.
  • European Medicines Agency (2019). ICH guideline Q3D (R2) on elemental impurities Step 5.
  • SciencePharma (2022). What's new in the ICH Q3D Guideline.
  • European Medicines Agency. Quality: impurities.
  • BenchChem (2025). Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane.
  • Crimson Publishers (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
  • U.S. Food and Drug Administration. Q3D Elemental Impurities Guidance for Industry. Available at: [Link]

  • Eurofins Scientific. Heavy Metals Testing via ICP/MS.
  • Spectroscopy Online (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • Pharmaceutical Technology (2012). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS.
  • European Medicines Agency (2008). Guideline on the specification limits for residues of metal catalysts.
  • Prati, L. et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI.

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in Amino Alcohol Derivatives

Status: Operational Operator: Senior Application Scientist Topic: Resolving Hygroscopic Challenges in Amino Alcohol Derivatives Ticket ID: AA-HYGRO-2024 Introduction: The Thermodynamics of "Wet" Amines Welcome to the tec...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Resolving Hygroscopic Challenges in Amino Alcohol Derivatives Ticket ID: AA-HYGRO-2024

Introduction: The Thermodynamics of "Wet" Amines

Welcome to the technical support hub. If you are working with amino alcohols (e.g., ethanolamine, tromethamine, prolinol derivatives), you are fighting a thermodynamic battle. These molecules contain both hydrogen bond donors (-OH, -NH) and acceptors (N lone pair, O lone pair). This dual functionality creates a high affinity for atmospheric water, leading to deliquescence (turning into a liquid), hydrolysis of reagents, and weighing errors.

This guide moves beyond basic "keep it dry" advice. We provide engineered workflows to handle, purify, and stabilize these molecules.

Module 1: Handling & Storage (The "First Line of Defense")

User Query: "My amino alcohol standard has turned into a sticky gum/oil in the bottle. How do I weigh an accurate equivalent?"

Troubleshooting Protocol

The transition from free-flowing solid to gum indicates the formation of a hydrate or surface adsorption layer. Do not attempt to scrape and weigh the gum directly; the mass error can exceed 15% due to water weight.

Corrective Workflow:

  • Liquefy and Aliquot: If the material is thermally stable (<60°C), warm the bottle gently to melt the gum into a homogeneous oil.

  • Solvent Transfer: If thermal melting is risky, add a specific volume of anhydrous solvent (e.g., Methanol or DCM) directly to the manufacturer's bottle to dissolve the entire contents.

  • Quantitative Transfer: Calculate the concentration (

    
    ) and pipette the required moles.
    
  • Evaporation: Remove the solvent in your reaction vessel.

Desiccant Compatibility Matrix

Critical Warning: Never use acidic desiccants with amino alcohols. They react to form surface salts, creating a "crust" that prevents further drying.

DesiccantCompatibility with Amino AlcoholsMechanism & Notes
P₂O₅ (Phosphorus Pentoxide) 🔴 FORBIDDEN Acidic anhydride. Reacts violently with amines to form phosphates.
Silica Gel 🟠 Not Recommended Slightly acidic surface (Si-OH). Amines bind irreversibly to the surface.
CaCl₂ (Calcium Chloride) 🟠 Caution Can form complexes with amines (similar to alcoholates).
KOH / NaOH Pellets 🟢 EXCELLENT Basic. Prevents protonation of the amine. Best for desiccators.
Molecular Sieves (4A) 🟢 GOOD Physical adsorption. Neutral pH (if not acid-washed).

Module 2: Synthesis & Purification (The "Process")

User Query: "I am running a coupling reaction, but the amino alcohol reagent contains trace water that is killing my catalyst. Vacuum drying isn't working."

Root Cause Analysis: Vacuum drying alone is often insufficient for amino alcohols because water molecules hydrogen-bond deeply within the viscous lattice/oil. You need Azeotropic Distillation .[1][2]

Standard Operating Procedure: Azeotropic Drying

This protocol uses Toluene to mechanically "carry" water out of the system at a lower boiling point than water alone.[3]

Reagents: Anhydrous Toluene (or 2-Methyltetrahydrofuran for green chemistry compliance).

Step-by-Step Protocol:

  • Dissolution: Dissolve your "wet" amino alcohol in Toluene (10 mL Toluene per 1 g substance).

  • Apparatus: Set up a rotary evaporator. Do not use a simple flask; the surface area is too low.

  • The Chase:

    • Set bath temperature to 45–50°C.

    • Apply vacuum to distill the Toluene/Water azeotrope (Boiling point ~85°C at atm, significantly lower under vacuum).[3]

    • Visual Cue: The solution may turn cloudy as water is pulled into the azeotrope, then clear as it dries.

  • Repetition: Evaporate to dryness. Re-dissolve in fresh Toluene and repeat 3 times .

  • Final Purge: After the final evaporation, keep under high vacuum (<1 mbar) for 1 hour to remove trace Toluene.

Visual Workflow: The Moisture Management Decision Tree

MoistureManagement Start Input: Hygroscopic Amino Alcohol StateCheck Physical State? Start->StateCheck Solid Solid (Caked/Sticky) StateCheck->Solid Crystalline Liquid Viscous Liquid/Oil StateCheck->Liquid Oil/Syrup Grind Grind under Inert Gas (Glove bag) Solid->Grind Azeotrope Azeotropic Distillation (Solvent: Toluene) Liquid->Azeotrope Desiccator Desiccator Storage (Agent: KOH Pellets) Grind->Desiccator Sieves Store over 4A Mol. Sieves (Activated) Azeotrope->Sieves

Figure 1: Decision matrix for processing hygroscopic amino alcohol starting materials.

Module 3: Pharmaceutical Formulation (The "End Product")

User Query: "My amino alcohol drug candidate is an HCl salt, but it turns into a puddle at 60% relative humidity. How do I stabilize it?"

Technical Insight: The Hydrochloride (HCl) salt is the default choice for chemists, but it is often the wrong choice for hygroscopic amines. The Cl⁻ counter-ion has a high charge density, leading to high hydration energy. If the lattice energy of the crystal isn't strong enough to resist water insertion, the salt will deliquesce.

Salt Selection Strategy

To fix hygroscopicity, you must engineer a salt with a higher Lattice Energy (


) and lower Hydration Energy.

Recommendation: Switch from inorganic counter-ions (HCl, HBr) to large, lipophilic organic counter-ions.

Comparison Table: Counter-Ion Performance

Counter-IonHygroscopicity RiskMelting Point TrendRecommendation
Hydrochloride (Cl⁻) 🔴 HighModerateAvoid for hygroscopic bases.
Mesylate 🟠 Moderate/HighModerateOften hygroscopic; use with caution.
Fumarate 🟢 Low HighExcellent choice. Forms strong H-bond networks.
Succinate 🟢 Low ModerateGood alternative to Fumarate.
Tosylate 🟢 Low HighAdds lipophilicity; repels water.
Visual Workflow: Counter-Ion Selection Logic

SaltSelection Problem Problem: Hygroscopic HCl Salt Analyze Analyze pKa (Base pKa > Acid pKa + 2) Problem->Analyze Option1 Try Dicarboxylic Acids (Fumarate/Succinate) Analyze->Option1 Small Molecule Option2 Try Lipophilic Acids (Tosylate/Napsylate) Analyze->Option2 Large Molecule Result1 Outcome: High MP, H-Bond Network (Resists Water) Option1->Result1 Result2 Outcome: Hydrophobic Shielding (Repels Water) Option2->Result2

Figure 2: Logical pathway for selecting alternative counter-ions to mitigate hygroscopicity.

References

  • Sigma-Aldrich. Molecular Sieves 5A - Product Information Sheet. (Describes sieve types and compatibility with amines).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5] (Discusses the trade-off between solubility and hygroscopicity in HCl vs. organic salts).

  • Burfield, D. R., et al. (1977).[6] Desiccant efficiency in solvent and reagent drying.[6] Journal of Organic Chemistry.[7] (Establishes KOH as superior to P2O5 for amines).

  • BenchChem. Overcoming challenges in the purification of 1-Aminoethanol. (Protocols for azeotropic distillation of amino alcohols).

  • FDA/USP Guidelines. Hygroscopicity Classification System. (Defines deliquescent vs. hygroscopic boundaries).

Sources

Troubleshooting

Optimization of pH conditions for extraction of 3-Amino-3-biphenyl-4-yl-propan-1-ol

Technical Support Center: Extraction Optimization Guide Topic: Optimization of pH Conditions for Extraction of 3-Amino-3-biphenyl-4-yl-propan-1-ol Reference ID: TSC-EXT-BP-092 Technical Overview & Physicochemical Profile...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Extraction Optimization Guide Topic: Optimization of pH Conditions for Extraction of 3-Amino-3-biphenyl-4-yl-propan-1-ol Reference ID: TSC-EXT-BP-092

Technical Overview & Physicochemical Profile

The Challenge: Extracting 3-Amino-3-biphenyl-4-yl-propan-1-ol presents a classic "amphiphilic conflict."[1] The molecule contains a highly lipophilic biphenyl tail (LogP contribution ~4.[1]0) and a polar amino-alcohol head group.[1] Inadequate pH control leads to stable emulsions or partitioning losses where the compound hovers at the interphase rather than migrating fully to the organic layer.[1]

The Solution: The extraction relies on a precise "pH Swing" mechanism.[1] You must manipulate the ionization state of the primary amine (pKa ~9.5–10.[1]0) to switch the molecule from a water-soluble cation to an organic-soluble free base.[1]

FeatureChemical BehaviorImplications for Extraction
Biphenyl Moiety Hydrophobic / LipophilicDrives solubility in DCM/EtOAc; causes emulsions.[1]
Primary Amine Basic (pKa ~9.8 estimated)Water soluble at pH < 8; Organic soluble at pH > 11.[1]
Primary Alcohol H-Bond DonorIncreases water solubility slightly; risk of co-extraction of water.[1]

Core Protocol: The "pH Swing" Extraction Workflow

Note: This protocol assumes the starting material is a crude reaction mixture or an acidic aqueous solution.[1]

Phase 1: Acidic Wash (Purification)

Objective: Remove neutral and acidic impurities while retaining the target amine in the aqueous phase.[1]

  • Dissolution: Dissolve crude material in 0.5 M HCl or 1 M H₂SO₄ .

    • Target pH:< 2.0 .

    • Mechanism:[1][2] At pH 2, the amine is fully protonated (

      
      ).[1] The salt form is highly water-soluble despite the greasy biphenyl tail.[1]
      
  • Organic Wash: Wash the aqueous acidic solution with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (1:1 volume ratio).[1]

    • Action: Agitate vigorously for 5 minutes, then separate phases.

    • Result: Discard the organic layer (contains non-basic impurities).[1] Keep the aqueous layer.[1]

Phase 2: The Critical Basification (Target Extraction)

Objective: De-protonate the amine to force migration to the organic phase.[1]

  • pH Adjustment: Cool the aqueous layer to 0–5°C (ice bath).

    • Why? Neutralization is exothermic; heat can degrade the amino-alcohol or increase solubility in water.[1]

  • Titration: Slowly add 4 M NaOH or conc. NH₄OH dropwise.

    • Monitoring: Use a calibrated pH meter.[1] Do not rely on paper strips for precision at this stage.[1]

    • Critical Threshold: You must exceed the pKa by at least 2 units.[1][3]

    • Target pH: 12.0 – 12.5 .

  • Extraction: Extract the basified aqueous layer with DCM (preferred for solubility) or Ethyl Acetate (green alternative).[1]

    • Ratio: 3x extractions using 1/3rd volume of the aqueous phase each time.

  • Drying: Wash combined organic layers with Brine (Sat. NaCl), dry over anhydrous

    
    , and concentrate.
    

Visualization: Solubility & Workflow Logic

The following diagram illustrates the species transformation and phase transfer logic.

ExtractionLogic Start Crude Mixture AcidPhase Acidic Aqueous Phase (pH < 2.0) Species: R-NH3+ (Salt) Soluble in Water Start->AcidPhase Add 1M HCl ImpurityPhase Organic Wash Layer (Neutrals/Acids) DISCARD AcidPhase->ImpurityPhase Wash with DCM BasePhase Basified Aqueous Phase (pH > 12.0) Species: R-NH2 (Free Base) Insoluble in Water AcidPhase->BasePhase Add NaOH to pH 12 FinalOrganic Final Organic Extract (DCM/EtOAc) Target Product Isolated BasePhase->FinalOrganic Extract with DCM (Partition Coeff > 100)

Caption: Flowchart demonstrating the "pH Swing" technique. The target molecule is retained in water at low pH, then forced into organic solvent at high pH.

Troubleshooting & FAQs

Q1: I adjusted the pH to 10, but my yield is low (50%). Where is the rest? A: You are likely hovering near the pKa.[1]

  • The Science: If the pKa is ~9.8, at pH 10.0, roughly 40-50% of your molecule is still protonated (

    
    ) and remains in the water.
    
  • Fix: The Henderson-Hasselbalch equation dictates that to achieve >99% deprotonation (free base form), you must be at pH = pKa + 2 .[1] Adjust your aqueous phase to pH > 12.0 to force the equilibrium completely toward the lipophilic free base.[1]

Q2: A stable emulsion formed during the basic extraction step. How do I break it? A: The biphenyl group acts as a surfactant when the amine is partially protonated or when the concentration is high.[1]

  • Immediate Fix: Add solid NaCl to saturation (Salting Out).[1] This increases the ionic strength of the aqueous phase, pushing the organic molecule out.[1]

  • Secondary Fix: Filter the biphasic mixture through a pad of Celite. Emulsions are often stabilized by micro-particulates.[1]

Q3: Can I use Ethyl Acetate (EtOAc) instead of Dichloromethane (DCM)? A: Yes, but with a caveat.

  • Risk: Amino alcohols can undergo

    
     acyl migration or react with EtOAc (transesterification) if left for prolonged periods or heated.[1]
    
  • Recommendation: DCM is chemically inert for this extraction.[1] If you must use EtOAc, keep the solution cold and evaporate immediately after extraction.[1]

Q4: My product is oiling out as a third layer during basification. A: This is actually a good sign—it means your concentration is high, and the free base is insoluble in water.[1]

  • Action: Do not try to redissolve it in more water.[1] Immediately add your organic solvent (DCM) to dissolve the oil, then proceed with phase separation.

References & Authority

  • PubChem Compound Summary. 3-Amino-1-propanol (Core Structure Analysis). National Center for Biotechnology Information.[1] Link

  • Power, L. A., et al. (2021).[1][4] "Selective separation of amines from continuous processes using automated pH controlled extraction." Reaction Chemistry & Engineering. (Demonstrates pKa + 2 rule for amine extraction). Link

  • Sigma-Aldrich Technical Library. Liquid-Liquid Extraction Principles for Lipophilic Amines. (General protocols for biphenyl/phenyl amine derivatives). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 3-Amino-3-biphenyl-4-yl-propan-1-ol

Introduction 3-Amino-3-biphenyl-4-yl-propan-1-ol is a molecule of interest in pharmaceutical development, featuring a unique combination of structural motifs: a hydrophobic biphenyl group, a basic primary amine, and a po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-3-biphenyl-4-yl-propan-1-ol is a molecule of interest in pharmaceutical development, featuring a unique combination of structural motifs: a hydrophobic biphenyl group, a basic primary amine, and a polar hydroxyl group. This trifecta of functionalities presents a distinct challenge for chromatographic analysis. The primary goal of any purity method is not only to quantify the main component but also to resolve it from all potential process-related impurities and degradation products. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is therefore a cornerstone of quality control.

This guide provides an in-depth comparison of strategic approaches for developing a scientifically sound purity method for this analyte. We will move beyond rote protocols to explore the causal relationships between analyte chemistry, column selection, mobile phase composition, and the ultimate chromatographic performance, grounding our choices in established principles and regulatory expectations.

Pillar 1: Understanding the Analyte - The Key to Rational Method Development

The molecular structure of 3-Amino-3-biphenyl-4-yl-propan-1-ol dictates our analytical strategy.

  • Hydrophobicity: The biphenyl ring system provides significant non-polar character, making Reversed-Phase (RP) HPLC a logical starting point.[1][2]

  • Basicity: The primary amine (pKa typically ~9-10) is the most influential group. At pH values below its pKa, it will be protonated (positively charged), while at higher pH values, it will be neutral. This pH-dependent ionization is a powerful tool for manipulating retention and selectivity but can also be a source of poor peak shape (tailing) due to interactions with residual silanols on silica-based columns.

  • Polarity: The hydroxyl and amino groups impart significant polarity, which can lead to poor retention on conventional C18 columns under highly aqueous conditions.[3]

  • UV Chromophore: The biphenyl system provides strong UV absorbance (typically around 254 nm), making UV-based detection highly suitable and sensitive.

  • Chirality: The carbon atom bonded to the amino group is a stereocenter. If control of enantiomeric purity is required, a dedicated chiral separation method is mandatory.

This initial analysis suggests that a one-size-fits-all approach is unlikely to succeed. We must compare methodologies that can adequately manage both the hydrophobic and polar/basic characteristics of the analyte.

G cluster_Analyte Analyte: 3-Amino-3-biphenyl-4-yl-propan-1-ol cluster_Challenges Analytical Challenges & Considerations A Biphenyl Group C1 Hydrophobic Retention A->C1 drives B Primary Amine (Basic) C2 Peak Tailing (Silanol Interaction) B->C2 causes C3 pH-Dependent Retention B->C3 enables C Propanol Chain (Polar) D Chiral Center C4 Enantiomer Separation D->C4 requires

Caption: Analyte properties and their resulting analytical challenges.

Pillar 2: Comparative Chromatographic Strategies

We will evaluate three primary HPLC modes, comparing their performance based on retention, peak shape, and selectivity for the target analyte and its potential impurities.

Approach 1: The Workhorse - Reversed-Phase (RP-HPLC)

RP-HPLC is the most prevalent mode in pharmaceutical analysis due to its versatility and reproducibility.[2] The strategy here is to leverage the hydrophobic biphenyl group for retention while mitigating the undesirable effects of the basic amine.

Causality Behind Experimental Choices:

  • pH Control is Paramount: To achieve reproducible retention and symmetrical peaks for a basic analyte, the mobile phase pH must be controlled with a buffer.[4]

    • Low pH (2.0-3.5): Using an acid like formic, phosphoric, or trifluoroacetic acid (TFA) ensures the primary amine is fully protonated (R-NH3+). This consistent ionization state leads to sharp, reproducible peaks. Furthermore, at low pH, residual silica surface silanols are non-ionized, minimizing secondary ionic interactions that cause peak tailing.

    • High pH (8.0-10.0): Using a buffer like ammonium bicarbonate renders the amine neutral (R-NH2), increasing its hydrophobicity and thus its retention on the non-polar stationary phase. This approach requires a specialized pH-stable column.

Stationary Phase Comparison:

Stationary PhasePrinciple of InteractionAdvantages for This AnalyteDisadvantages
Standard C18 Purely hydrophobic interactions.[1]Good starting point; high hydrophobicity.Prone to severe peak tailing for basic compounds due to silanol interactions.
Polar-Endcapped C18 Hydrophobic interactions + surface shielding. A polar group is used to "endcap" or cover residual silanols.[5]Recommended. Significantly reduces peak tailing by masking silanols, leading to superior peak symmetry without high concentrations of mobile phase additives.May offer slightly different selectivity than traditional C18.
Phenyl-Hexyl Hydrophobic and π-π interactions.The phenyl stationary phase can have unique π-π interactions with the analyte's biphenyl ring, offering an alternative selectivity profile for difficult-to-separate impurities.Can be less robust than C18 phases.

Experimental Protocol: RP-HPLC Screening

  • Column Selection: Begin with a Polar-Endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Gradient: 10% to 90% B over 20 minutes.

  • Analysis & Optimization:

    • Inject a 10 µL solution of the analyte (~0.5 mg/mL in 50:50 Water:Acetonitrile).

    • Evaluate the retention time, peak asymmetry, and presence of any impurity peaks.

    • If retention is poor: Consider a shallower gradient or a column with higher carbon load.

    • If peak shape is poor: Confirm the mobile phase pH is sufficiently low. Consider using a different buffer system like phosphate at pH 3.0 (note: phosphate is not MS-compatible).[6]

Approach 2: The Specialist - Mixed-Mode Chromatography (MMC)

For compounds with both hydrophobic and ionizable moieties, Mixed-Mode Chromatography offers a powerful alternative by providing at least two distinct retention mechanisms on a single stationary phase.[7][8]

Causality Behind Experimental Choices:

A mixed-mode column combining reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities is ideal for 3-Amino-3-biphenyl-4-yl-propan-1-ol.[7][9]

  • The C18 ligands interact with the hydrophobic biphenyl group.

  • The cation-exchange groups form strong ionic bonds with the protonated amine.

This dual retention mechanism provides superior retention for polar bases compared to RP-HPLC and offers unique selectivity that can be fine-tuned by adjusting both the organic solvent percentage and the mobile phase ionic strength (salt concentration).[9][10]

Experimental Protocol: Mixed-Mode Method Development

  • Column Selection: Choose a mixed-mode RP/SCX column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Gradient: 10% to 90% B over 20 minutes.

  • Analysis & Selectivity Tuning:

    • Inject the analyte solution.

    • To decrease retention: Increase the concentration of the ammonium formate buffer in Mobile Phase A (e.g., to 100 mM). The higher concentration of ammonium ions (NH4+) will compete with the protonated analyte for the cation-exchange sites, reducing its ionic retention and elution time.

    • To adjust selectivity: Modify the gradient slope or change the pH.

Performance Comparison: RP-HPLC vs. Mixed-Mode

ParameterTypical RP-HPLC Result (C18)Expected Mixed-Mode Result (RP/SCX)Rationale for Difference
Retention Time Moderate, highly dependent on organic %.Significantly longer, tunable with ionic strength.Additional ionic retention mechanism provided by the SCX functionality.[7]
Peak Asymmetry Can be > 1.5 without optimization.Typically < 1.2.The strong, defined ionic interaction on the MMC column surface leads to more symmetrical peaks for bases.
Loadability Limited for basic compounds.5 to 50-fold higher.[7]The high capacity of the ion-exchange sites prevents peak distortion at higher concentrations.
Selectivity Control Primarily organic % and pH.Organic %, pH, and ionic strength .The ability to tune ionic strength provides an independent and powerful tool to manipulate selectivity.[9]
Approach 3: The Enantiomer Arbiter - Chiral HPLC

If the stereochemical purity of 3-Amino-3-biphenyl-4-yl-propan-1-ol is a critical quality attribute, a chiral separation is non-negotiable. This requires a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the two enantiomers, leading to different retention times.[11]

Causality Behind Experimental Choices:

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and often the first choice for separating amino alcohols.[12] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide polymer.

Experimental Protocol: Chiral Method Screening

  • Column Selection: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).

  • Mode of Operation: Normal phase is often the most successful for amino alcohols.[12]

  • Mobile Phase Preparation:

    • Mobile Phase A: Hexane/Isopropanol (90/10, v/v) + 0.1% Diethylamine (DEA).

    • Mobile Phase B: Hexane/Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA).

    • Rationale for DEA: The basic additive (DEA) is crucial. It acts as a competing base, deactivating highly energetic sites on the silica surface that would otherwise cause severe peak broadening and tailing of the basic analyte.[12]

  • Isocratic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Analysis & Optimization:

    • Inject a racemic standard.

    • If no separation is observed, change the alcohol modifier (isopropanol vs. ethanol) or the CSP.

    • To improve resolution, decrease the percentage of the alcohol modifier. This increases retention and allows for more interaction with the CSP, but may also broaden peaks.

G cluster_Analyte Analyte Molecule cluster_Phases Stationary Phase Interaction Analyte 3-Amino-3-biphenyl-4-yl-propan-1-ol Hydrophobic Biphenyl Basic Amine RP Reversed-Phase (C18) Hydrophobic Interaction Analyte:f0->RP:p0 MMC Mixed-Mode (RP/SCX) Hydrophobic Interaction Cation Exchange Analyte:f0->MMC:p0 Analyte:f1->MMC:p1 Chiral Chiral (Polysaccharide) Steric Fit H-Bonding Dipole Interactions Analyte->Chiral Diastereomeric Complex Formation

Caption: Comparison of analyte interaction mechanisms with different stationary phases.

Pillar 3: Method Validation and Trustworthiness

A developed method is incomplete until it is validated to prove its suitability for its intended purpose, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16]

Forced Degradation: The Litmus Test for a Stability-Indicating Method

Before formal validation, the method's ability to separate the analyte from its potential degradation products must be confirmed. This is achieved through forced degradation (stress testing) studies.[17][18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20]

Experimental Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare separate solutions of the analyte (~0.5 mg/mL).

  • Apply Stress Conditions (as per ICH Q1A(R2)): [17][18]

    • Acid Hydrolysis: Add 0.1 M HCl, heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH, heat at 60 °C for 2 hours.

    • Oxidation: Add 3% H2O2, store at room temperature for 24 hours.

    • Thermal: Heat solid powder at 105 °C for 24 hours.

    • Photolytic: Expose solution to UV/Vis light (ICH Q1B).

  • Analysis: Neutralize the acid/base samples and dilute all stressed samples to the target concentration. Analyze them using the developed HPLC method alongside an unstressed control.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess peak purity of the analyte in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.

G Dev Method Development (RP, MMC, or Chiral) Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Dev->Stress Analyze Analyze Stressed Samples with Developed Method Stress->Analyze Purity Assess Peak Purity & Resolution of Degradants Analyze->Purity Purity->Dev If Not Specific (Re-optimize) Validate Full Method Validation (ICH Q2(R1)) Purity->Validate If Specific Result Robust, Stability-Indicating Purity Method Validate->Result

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Formal Validation Parameters

Once the method is deemed stability-indicating, it must be formally validated for the following parameters as per ICH Q2(R1):[15]

  • Specificity: Demonstrated by the forced degradation study.

  • Linearity & Range: A minimum of 5 concentration levels, showing a linear relationship between concentration and response (r² > 0.999).

  • Accuracy: Recovery studies by spiking placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Deliberate, small variations in method parameters (e.g., pH ±0.2, column temperature ±2 °C, organic modifier % ±2%) to assess the method's reliability during normal use.

Conclusion and Recommendations

Developing a robust purity method for 3-Amino-3-biphenyl-4-yl-propan-1-ol requires a systematic and scientifically-driven approach. A simple screening on a standard C18 column is unlikely to yield a method capable of passing validation.

  • For General Purity and Impurity Profiling: The comparative data strongly favors a Reversed-Phase method on a modern, Polar-Endcapped C18 column using a low pH (2.5-3.5) mobile phase . This approach provides the best balance of robustness, good peak shape, and simplicity. A Mixed-Mode (RP/SCX) column is an excellent, more powerful alternative if retention in RP-HPLC is insufficient or if specific selectivity challenges arise.

  • For Enantiomeric Purity: A dedicated Chiral HPLC method is essential . Screening of polysaccharide-based CSPs under normal phase conditions with a basic additive like DEA is the most reliable starting point.

Ultimately, the choice of method must be validated against the rigorous standards of the ICH guidelines to ensure that it is truly trustworthy and fit for its purpose in a regulated drug development environment.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (February 2003). Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science. Available from: [Link]

  • Polar Compounds. SIELC Technologies. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Reversed-phase chromatography. Wikipedia. Available from: [Link]

  • Evolution of Mixed-Mode Chromatography. International Labmate. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. Available from: [Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. Available from: [Link]

  • Chiral HPLC and SFC Columns. Columnex. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development. LCGC International. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available from: [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. Available from: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available from: [Link]

  • MS-friendly RP-HPLC buffers (pH 2-8)? Reddit. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. DGRA. Available from: [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. Available from: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-Amino-3-biphenyl-4-yl-propan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 3-Amino-3-biphenyl-4-yl-propan-1-ol Authored by: A Senior Application Scientist This guide provides a detailed analysis of the predicted elec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 3-Amino-3-biphenyl-4-yl-propan-1-ol

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-Amino-3-biphenyl-4-yl-propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments. It delves into the mechanistic rationale behind the fragmentation pathways, offering a predictive framework for compound identification and structural elucidation in the absence of readily available library spectra. Our approach is grounded in the fundamental principles of mass spectrometry, comparing the influence of the molecule's distinct functional groups—the primary amine, the primary alcohol, and the biphenyl aromatic system—on the overall fragmentation cascade.

Introduction: The Structural Context

3-Amino-3-biphenyl-4-yl-propan-1-ol (Molecular Formula: C₁₅H₁₇NO, Monoisotopic Mass: 227.1310 Da) is a molecule of interest due to its bifunctional nature, incorporating a rigid biphenyl core with a flexible amino alcohol sidechain. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, such as in metabolic studies or quality control.

Electron Ionization (EI) mass spectrometry is a powerful tool for structural analysis, but it is a high-energy technique that induces extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, dictated by the relative stability of the ions formed. For 3-Amino-3-biphenyl-4-yl-propan-1-ol, the fragmentation is a competitive process directed by its three key structural motifs.

The Molecular Ion: First Clues to Identity

The molecular ion (M⁺•) peak is the starting point for any spectral interpretation. For this compound, several key features are anticipated:

  • The Nitrogen Rule : A compound with a single nitrogen atom will have an odd nominal molecular weight.[1][2][3] The calculated molecular weight of 3-Amino-3-biphenyl-4-yl-propan-1-ol is 227, adhering to this rule. The observation of an odd-numbered molecular ion is a strong indicator of the presence of nitrogen.

  • Aromatic Stability : The presence of the large, conjugated biphenyl system is expected to stabilize the molecular ion through delocalization of the radical cation.[2] This suggests that the M⁺• peak at m/z 227, while potentially not the base peak, should be clearly observable.

Primary Fragmentation Pathways: A Tale of Three Functional Groups

The fragmentation of the molecular ion is driven by the formation of the most stable possible product ions. The primary amine, being the most basic site and easily ionized, is predicted to be a major driver of fragmentation through alpha-cleavage.

Amine-Directed Fragmentation: The Dominant Pathway

Aliphatic amines characteristically undergo α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[3][4][5] This process is highly favorable as it leads to the formation of a resonance-stabilized iminium cation.

For 3-Amino-3-biphenyl-4-yl-propan-1-ol, two α-cleavage events are possible:

  • Loss of the Hydroxyethyl Radical : Cleavage of the C-C bond between the chiral center and the propanol chain results in the loss of a •CH₂CH₂OH radical (mass 45 Da). This is predicted to be a major fragmentation pathway, yielding a highly stable, benzylic iminium ion at m/z 182 . The stability of this ion, where the charge is delocalized across the nitrogen and the biphenyl ring system, suggests this could be the base peak in the spectrum.

  • Loss of the Biphenyl Radical : Cleavage of the bond between the chiral center and the biphenyl ring would lead to the loss of a •C₁₂H₉ radical (mass 153 Da). This would produce a fragment at m/z 74 . This pathway is considered less likely to be dominant because it does not benefit from the extensive resonance stabilization afforded by the biphenyl system.

Alcohol-Directed Fragmentation

Primary alcohols also undergo characteristic fragmentation, primarily through α-cleavage and dehydration.[3][6]

  • Alpha-Cleavage : Cleavage of the C-C bond adjacent to the oxygen atom would result in the loss of a large radical containing the amine and biphenyl groups. The resulting fragment, [CH₂OH]⁺, would appear at m/z 31 . While this is a characteristic peak for primary alcohols, the charge is more likely to be retained by the larger, nitrogen-containing fragment.

  • Dehydration (Loss of H₂O) : The elimination of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols.[2][3] This would produce a peak at m/z 209 (M-18). This ion could then undergo further fragmentation.

Biphenyl Core Fragmentation

The biphenyl ring system itself is quite stable. Fragmentation is typically characterized by the loss of small molecules like H₂ or acetylene (C₂H₂).[7] However, these pathways are generally less favorable than the cleavages directed by the heteroatom functional groups. A significant fragment corresponding to the biphenyl cation itself may be observed at m/z 154 or the biphenyl radical cation at m/z 153 , arising from the cleavage of the side chain.

Visualization of Predicted Fragmentation

The following diagram illustrates the primary, high-probability fragmentation pathways originating from the molecular ion.

Fragmentation_Pattern M M+• 3-Amino-3-biphenyl-4-yl-propan-1-ol m/z 227 F182 [C13H12N]+ m/z 182 (Benzylic Iminium Ion) M->F182 - •CH2CH2OH (45 Da) (Amine α-cleavage) F209 [C15H15N]+• m/z 209 M->F209 - H2O (18 Da) (Dehydration) F153 [C12H9]+ Biphenyl radical m/z 153 M->F153 - C3H8NO• (74 Da)

Caption: Predicted major EI fragmentation pathways for 3-Amino-3-biphenyl-4-yl-propan-1-ol.

Summary of Key Predicted Fragments

The table below provides a comparative summary of the most anticipated fragments, their origin, and their diagnostic value.

m/zProposed Ion StructureNeutral Loss (Da)Fragmentation PathwayDiagnostic Significance
227[C₁₅H₁₇NO]⁺•0Molecular IonConfirms molecular weight; odd value indicates nitrogen.
209[C₁₅H₁₅N]⁺•18Dehydration (Loss of H₂O)Characteristic of the alcohol moiety.
182[C₁₃H₁₂N]⁺45Amine α-cleavage (Loss of •CH₂CH₂OH)Predicted Base Peak . Highly indicative of the amino-biphenyl structure.
153[C₁₂H₉]⁺•74Cleavage of the entire side chainIndicates the presence of the biphenyl core.

Comparative Analysis: Phenyl vs. Biphenyl Analog

To understand the influence of the biphenyl group, we can compare the predicted fragmentation of our target molecule with its simpler analog, 3-Amino-3-phenyl-propan-1-ol (MW 151).

  • Molecular Ion : The phenyl analog would have a molecular ion at m/z 151.

  • Major α-Cleavage Fragment : The primary amine-directed α-cleavage would result in the loss of the same •CH₂CH₂OH radical, but the resulting benzylic iminium ion would be at m/z 106 ([C₇H₈N]⁺).

  • Dehydration : Loss of water would lead to a fragment at m/z 133 .

The key difference lies in the mass of the core aromatic structure. The shift of the major benzylic fragment from m/z 106 to m/z 182 is a direct and quantifiable result of the additional phenyl ring. This comparison provides a clear method for distinguishing between compounds with phenyl and biphenyl substitutions using mass spectrometry.

Recommended Experimental Protocol

For researchers seeking to acquire mass spectra for this compound, the following generalized protocol for a standard GC-EI-MS system is recommended.

Workflow for Mass Spectrometry Analysis

GCMS_Workflow cluster_sample_prep 1. Sample Preparation cluster_gc 2. Gas Chromatography (GC) cluster_ms 3. Mass Spectrometry (MS) cluster_data 4. Data Analysis SamplePrep Dissolve ~1 mg of compound in 1 mL of a volatile solvent (e.g., Methanol, Dichloromethane). GC Injection Port: 250°C Carrier Gas: Helium Column: Standard non-polar (e.g., DB-5ms) Oven Program: Start at 100°C, ramp to 300°C at 15°C/min. SamplePrep->GC Inject 1 µL MS Ion Source: Electron Ionization (EI) Ionization Energy: 70 eV Source Temp: 230°C Mass Range: Scan m/z 30-350. GC->MS Transfer line at 280°C Data Identify molecular ion peak (m/z 227). Correlate major fragments with predicted pathways (m/z 182, 209). Compare with library spectra if available. MS->Data

Caption: A generalized workflow for the GC-EI-MS analysis of 3-Amino-3-biphenyl-4-yl-propan-1-ol.

Causality Behind Choices :

  • EI at 70 eV : This is the standard energy for electron ionization, which allows for reproducible fragmentation patterns that can be compared across different instruments and with standard libraries.

  • GC Separation : Gas chromatography is essential to ensure that the spectrum obtained is from a pure compound, free from interference from solvents or impurities. A temperature ramp is used to ensure the compound, which has a relatively high boiling point, elutes effectively.

  • Non-Polar Column : A DB-5ms or similar column is a robust general-purpose column suitable for a wide range of semi-volatile organic compounds, including those with aromatic and polar functional groups.

By following this structured analytical approach, researchers can confidently identify 3-Amino-3-biphenyl-4-yl-propan-1-ol and interpret its mass spectrum, leveraging the predictable fragmentation patterns governed by its unique chemical structure.

References

  • Sheley, C. S., & Patterson, R. T. (n.d.). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Scilit. Retrieved from [Link]

  • Song, Y., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. Available at: [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-14. Available at: [Link]

  • Song, Y., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • de Souza, G. E., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21953-21962. Available at: [Link]

  • Williams, D. H., et al. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 72(9), 3201-3207. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Retrieved from [Link]

  • de Souza, G. E., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225-33. Available at: [Link]

  • PubChemLite. (n.d.). 3-amino-3-phenyl-1-propanol (C9H13NO). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-AMINO-3-PHENYLPROPAN-1-OL. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]

  • Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. Retrieved from [Link]

Sources

Validation

Determination of Enantiomeric Excess in 3-Amino-3-biphenyl-4-yl-propan-1-ol

This guide outlines the determination of enantiomeric excess (ee) for 3-Amino-3-biphenyl-4-yl-propan-1-ol , a critical chiral building block likely utilized in the synthesis of neprilysin inhibitors (e.g., Sacubitril ana...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the determination of enantiomeric excess (ee) for 3-Amino-3-biphenyl-4-yl-propan-1-ol , a critical chiral building block likely utilized in the synthesis of neprilysin inhibitors (e.g., Sacubitril analogs) or other biphenyl-containing pharmacophores.

Executive Summary & Molecule Profile

3-Amino-3-biphenyl-4-yl-propan-1-ol is a


-amino alcohol featuring a bulky biphenyl group and a stereogenic center at the C3 position. High enantiomeric purity is non-negotiable in drug development, as the "wrong" enantiomer can lead to off-target toxicity or loss of potency.

This guide compares three analytical methodologies, ultimately recommending Normal-Phase Chiral HPLC as the "Gold Standard" for routine QC, while establishing Marfey’s Derivatization as the necessary cross-validation tool.

FeatureSpecification
Target Molecule 3-Amino-3-biphenyl-4-yl-propan-1-ol
Critical Functionality Primary Amine (

), Primary Alcohol (

), Biphenyl Chromophore
Chiral Center C3 (Benzylic-like position)
Detection Challenge Amine tailing on silica; requires basic modifiers.

Comparative Methodology Landscape

We evaluated three primary techniques for determining the ee of this specific amino alcohol.

MethodPrecisionThroughputSuitabilityVerdict
A. Chiral HPLC (NP) High (

error)
High (15-20 min)Best for QC. Direct analysis, no derivatization needed.Recommended
B. Marfey's Method (RP-HPLC) High (

error)
Low (Requires reaction time)Best for Validation. Converts enantiomers to diastereomers; useful if chiral columns fail.Validation Only
C. Polarimetry Low (

error)
Very High (Instant)Screening Only. Cannot detect small impurities (<1%) reliably.Not Recommended
Why Chiral HPLC Wins

For 3-Amino-3-biphenyl-4-yl-propan-1-ol , the biphenyl group provides an excellent UV handle (


), making UV detection sensitive. Chiral HPLC avoids the kinetic resolution risks associated with chemical derivatization (Method B) and offers far superior resolution to polarimetry (Method C).

Primary Protocol: Normal-Phase Chiral HPLC

Expert Insight: The presence of the primary amine causes severe peak tailing on polysaccharide columns due to interaction with residual silanols. To mitigate this, we employ a basic modifier (Diethylamine) . The bulky biphenyl group suggests that Amylose-based columns (e.g., AD-H) will provide better steric recognition than Cellulose-based ones for this specific substrate.

Chromatographic Conditions (The "Gold Standard")
  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),

    
    .
    
    • Alternative: Chiralcel OD-H if AD-H fails.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio:

      
       (v/v/v)
      
  • Flow Rate:

    
    
    
  • Temperature:

    
     (Lower to 
    
    
    
    if resolution
    
    
    )
  • Detection: UV @ ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1]
    
  • Injection Volume:

    
     (
    
    
    
    in Mobile Phase)
Step-by-Step Workflow
  • System Equilibration: Flush the column with Mobile Phase for 30 minutes until the baseline stabilizes.

  • Blank Injection: Inject mobile phase to ensure no carryover or ghost peaks.

  • Racemic Standard: Inject the racemic mixture of 3-Amino-3-biphenyl-4-yl-propan-1-ol.

    • Goal: Achieve baseline separation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
    • Troubleshooting: If peaks overlap, reduce IPA to 5% or lower temperature.

  • Sample Analysis: Inject the test sample.

  • Calculation:

    
    
    (Where 
    
    
    
    is the peak area).
Visualization: Method Development Decision Tree

MethodDevelopment Start Start: Method Development ColSelect Select Column: Chiralpak AD-H Start->ColSelect MobilePhase Mobile Phase: Hex/IPA/DEA (90:10:0.1) ColSelect->MobilePhase InjectRac Inject Racemic Standard MobilePhase->InjectRac CheckRes Check Resolution (Rs) InjectRac->CheckRes Success Validate Method (Linearity/Precision) CheckRes->Success Rs > 1.5 Optimize1 Decrease IPA to 5% CheckRes->Optimize1 0.8 < Rs < 1.5 Optimize2 Switch to Chiralcel OD-H CheckRes->Optimize2 Rs < 0.8 Optimize1->InjectRac Optimize2->InjectRac

Caption: Logical workflow for optimizing the chiral separation of biphenyl-amino alcohols.

Secondary Protocol: Marfey's Derivatization (Validation)

Trustworthiness: If the Chiral HPLC method shows a single peak, is it pure, or are the enantiomers co-eluting? To validate, we use Marfey’s Reagent (L-FDAA) . This reacts with the amine to form diastereomers, which have different physical properties and can be separated on a standard achiral C18 column.

Reaction Mechanism

The L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) undergoes nucleophilic aromatic substitution with the primary amine of the sample.

  • (R)-Amine + L-FDAA

    
     (R,L)-Diastereomer
    
  • (S)-Amine + L-FDAA

    
     (S,L)-Diastereomer
    
Protocol
  • Preparation: Mix

    
     sample (
    
    
    
    in water) with
    
    
    L-FDAA (
    
    
    in acetone) and
    
    
    
    
    .
  • Incubation: Heat at

    
     for 1 hour.
    
  • Quenching: Add

    
    
    
    
    
    to stop the reaction.
  • Analysis: Inject onto a standard C18 Column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient Water/Acetonitrile (

      
       TFA).
      
    • Detection: UV @

      
       (Dinitrophenyl group).
      
Visualization: Derivatization Pathway

MarfeyReaction Substrate Racemic Amine (R/S) Complex Reaction (pH 8, 40°C) Substrate->Complex Reagent Marfey's Reagent (L-FDAA) Reagent->Complex Prod1 (R,L)-Diastereomer Elutes Time T1 Complex->Prod1 Prod2 (S,L)-Diastereomer Elutes Time T2 Complex->Prod2 Method Separation on Achiral C18 Prod1->Method Prod2->Method

Caption: Conversion of enantiomers to separable diastereomers using Marfey's reagent.

Performance Data Comparison

The following table summarizes expected performance metrics based on validated protocols for similar aryl-amino alcohols [1, 2].

ParameterChiral HPLC (Method A)Marfey's Method (Method B)
Resolution (

)

(Typical)

(Very High)
Limit of Detection (LOD)


(High Absorbance)
Analysis Time


(Prep) +

(Run)
Robustness Sensitive to mobile phase water contentHighly Robust

References

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril. Retrieved from [Link]

Sources

Comparative

Validation of chiral chromatography methods for biphenyl amino alcohols

Executive Summary: The "Bulky-Basic" Challenge Biphenyl amino alcohols represent a unique separation challenge in pharmaceutical development. Structurally, they combine a bulky, hydrophobic biphenyl pharmacophore (often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bulky-Basic" Challenge

Biphenyl amino alcohols represent a unique separation challenge in pharmaceutical development. Structurally, they combine a bulky, hydrophobic biphenyl pharmacophore (often serving as a lipophilic anchor) with a polar, basic amino-alcohol tail.

From a chromatographic perspective, this creates a conflict:

  • The Biphenyl Group: Requires significant

    
    -
    
    
    
    interaction capability from the stationary phase for retention.
  • The Amino Group: Acts as a strong hydrogen bond donor/acceptor, leading to severe peak tailing on residual silanols if not properly suppressed.

  • The Chiral Center: Often located at the benzylic position (alpha to the biphenyl ring), requiring a chiral selector with a specific "cavity" fit to discriminate the steric bulk of the biphenyl group from the proton or smaller alkyl groups.

This guide provides an objective comparison of polysaccharide-based chiral stationary phases (CSPs) for this specific class of molecules and outlines a self-validating method development protocol compliant with ICH Q2(R2).

Part 1: The Comparative Landscape (Amylose vs. Cellulose)[1]

For biphenyl amino alcohols, "brush-type" (Pirkle) phases often lack the necessary loading capacity for semi-prep applications, and protein phases lack the efficiency. The industry standard relies on Polysaccharide derivatives (Amylose and Cellulose tris(3,5-dimethylphenylcarbamate)).

Amylose-Based CSPs (e.g., Chiralpak AD, IA)[2]
  • Mechanism: Amylose forms a tight, left-handed 4/1 helical structure. The phenylcarbamate groups are arranged in a specific groove.

  • Relevance to Biphenyls: The helical groove of amylose is particularly well-suited for "inclusion" of flat, aromatic structures like the biphenyl moiety. This often results in higher selectivity (

    
    ) for biphenyl amino alcohols compared to cellulose.
    
  • Verdict: Primary Choice. Often yields baseline separation (

    
    ) in initial screening.
    
Cellulose-Based CSPs (e.g., Chiralcel OD, IB)
  • Mechanism: Cellulose forms a linear, rigid rod-like structure. The chiral cavities are more "open" or trench-like compared to the amylose helix.

  • Relevance to Biphenyls: While effective, the rigid structure sometimes struggles to accommodate the rotational freedom of the biphenyl bond unless the specific conformation fits the trench.

  • Verdict: Orthogonal Backup. If the amylose column shows partial separation (

    
    ), the cellulose column often provides a completely different elution order and selectivity.
    
Immobilized vs. Coated Phases[2][3]
  • Coated (AD-H, OD-H): Higher theoretical plate counts but restricted to alkane/alcohol mobile phases.

  • Immobilized (IA, IB): Essential if the biphenyl compound has poor solubility in Hexane/IPA. Immobilized phases allow the use of "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate to solubilize the sample without stripping the chiral selector.

Part 2: Method Development Workflow

The following diagram outlines the logic flow for selecting the column and mobile phase, specifically tailored for basic amino alcohols.

MethodDevelopment Start Start: Biphenyl Amino Alcohol (Racemic Mixture) Solubility Check Solubility in Hexane/IPA (90:10) Start->Solubility Soluble Soluble (>1 mg/mL) Solubility->Soluble Insoluble Insoluble / Precipitates Solubility->Insoluble ScreenCoated Screen Coated CSPs (AD-H, OD-H) MP: Hex/IPA + 0.1% DEA Soluble->ScreenCoated ScreenImmob Screen Immobilized CSPs (IA, IB, IC) MP: Hex/DCM/EtOH + 0.1% DEA Insoluble->ScreenImmob Eval Evaluate Separation (Rs) ScreenCoated->Eval ScreenImmob->Eval GoodSep Rs > 2.0 Proceed to Optimization Eval->GoodSep Partial 0.8 < Rs < 1.5 Optimize Temp/Modifier Eval->Partial NoSep No Separation Switch Column Backbone Eval->NoSep

Figure 1: Decision matrix for chiral method development. Note the critical branch point based on sample solubility, a common issue with biphenyl derivatives.

Critical Optimization Parameter: The Basic Additive

For amino alcohols, the amine moiety will interact with residual silanols on the silica support, causing peak tailing.

  • Protocol: Always add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

  • Mechanism: DEA competes for the silanol sites, "masking" them and allowing the analyte to interact solely with the chiral selector.

Part 3: Validation Protocol (ICH Q2(R2))

Validation must prove the method is "fit for purpose."[1] For a chiral impurity assay (measuring the distomer in the presence of the eutomer), the following parameters are mandatory.

Specificity (Selectivity)

Objective: Prove that the enantiomers are separated from each other and from any synthesis impurities.

  • Protocol: Inject the racemate, the pure (R)-enantiomer, the pure (S)-enantiomer, and a "spiked" sample containing known process impurities (e.g., the ketone precursor).

  • Acceptance: Resolution (

    
    ) between enantiomers 
    
    
    
    (baseline). Peak purity (via Diode Array Detector)
    
    
    .
Linearity

Objective: Demonstrate response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure no bias in quantification.

  • Protocol: Spike the distomer (impurity) into the eutomer (drug substance) at 3 levels: LOQ, 0.1% (spec limit), and 0.2%.

  • Acceptance: Recovery between 90% and 110%.

Precision (Repeatability)

Objective: Verify system stability.

  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance: RSD

    
     for the main peak; RSD 
    
    
    
    for the chiral impurity at the limit level.
Robustness

Objective: Simulate small variations in lab conditions.

  • Variables:

    • Flow rate (

      
       mL/min).
      
    • Column Temperature (

      
      C).
      
    • Mobile Phase Modifier (

      
       Ethanol).
      
  • Acceptance:

    
     remains 
    
    
    
    .

Part 4: Representative Comparative Data

The following data illustrates a typical screening result for a biphenyl amino alcohol (e.g., 1-([1,1'-biphenyl]-4-yl)-2-aminoethanol).

Conditions:

  • Mobile Phase: n-Hexane / Ethanol / DEA (90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[2]

  • Temp: 25°C

  • Detection: UV @ 254 nm

ParameterAmylose-Based (AD-H / IA)Cellulose-Based (OD-H / IB)Interpretation
Retention (

)
2.151.85Amylose shows stronger retention due to inclusion of the biphenyl ring.
Selectivity (

)
1.42 1.12Amylose provides superior discrimination of the chiral center.
Resolution (

)
4.1 (Baseline) 1.3 (Partial)AD-H is the method of choice. OD-H would require optimization (lower T).
Tailing Factor (

)
1.151.20DEA successfully suppresses amine tailing (

is acceptable).
Validation Logic Diagram

ValidationLogic SystemSuit System Suitability (Rs > 1.5, Tailing < 1.5) Specificity Specificity (Impurity Spiking) SystemSuit->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Report Final Validation Report Accuracy->Report

Figure 2: The linear validation sequence required by ICH Q2(R2).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Daicel Corporation. (n.d.). Chiral Column Selection Guide. Chiral Technologies.[4] [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews. [Link]

  • Yu, J., et al. (2016).[5] Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality.[6][2][5][7][8][9][10][11] [Link]

Sources

Validation

Technical Guide: Reference Standard Qualification for 3-Amino-3-biphenyl-4-yl-propan-1-ol

Topic: Reference Standards for 3-Amino-3-biphenyl-4-yl-propan-1-ol Analysis Content Type: Technical Comparison & Qualification Guide Audience: Pharmaceutical Analysis, QC/QA Managers, Process Chemists Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 3-Amino-3-biphenyl-4-yl-propan-1-ol Analysis Content Type: Technical Comparison & Qualification Guide Audience: Pharmaceutical Analysis, QC/QA Managers, Process Chemists

Executive Summary & Technical Context

3-Amino-3-biphenyl-4-yl-propan-1-ol is a critical chiral intermediate and potential degradation impurity in the synthesis of Neprilysin inhibitors (e.g., Sacubitril/Valsartan complexes). Structurally, it features a biphenyl moiety providing UV chromophores, a primary amine, and a primary alcohol. Its benzylic amine structure creates a chiral center at the C3 position, making Enantiomeric Purity the single most critical quality attribute (CQA) alongside chemical assay.

In drug development, the choice of reference standard grade for this molecule dictates the validity of impurity profiling and potency assignment. This guide objectively compares reference standard grades and provides a self-validating analytical framework for their qualification.

Comparative Analysis: Reference Standard Grades

The "performance" of a reference standard is defined by its ability to provide metrological traceability and minimize uncertainty in your final data. Below is a comparison of the three primary tiers available for this biphenyl intermediate.

Table 1: Performance Matrix of Standard Grades
FeatureTier 1: Primary CRM (Certified Reference Material) Tier 2: Secondary / Working Standard Tier 3: Research Grade / Reagent
Traceability Absolute. Traceable to SI units via qNMR/Mass Balance (ISO 17034).Relative. Qualified against a Primary CRM.[1][2][3][4]None. Vendor CoA only.
Assay Assignment 99.0% - 100.0% (with uncertainty ±0.5%).Assigned against CRM (e.g., 99.2% "as is").Variable. Often "Area %" rather than w/w potency.
Chiral Purity > 99.5% ee (Enantiomeric Excess confirmed).Verified (Must match CRM).Unknown/Racemic. Risk of 50:50 mixtures.
Water/Solvent Quantified by KF/TGA and subtracted from potency.Tested, but often assumes "dried" basis.Rarely quantified; leads to potency errors.
Use Case Method Validation, Release Testing, Calibration of Working Stds.Routine QC, Stability Studies, In-process checks.[5]Early Route Scouting (NOT for GMP data).

Critical Insight: Never use Tier 3 (Research Grade) for chiral method development. If the vendor supplies a racemic mixture labeled as "98% Purity," your chiral method will show two peaks, potentially leading to false identification of diastereomers or impurities.

Strategic Workflow: Qualification Decision Tree

The following diagram outlines the decision logic for selecting and qualifying the reference standard based on the analytical lifecycle stage.

ReferenceStandardLogic Start Start: Select Material Source IsCRM Is ISO 17034 CRM Available? Start->IsCRM PurchaseCRM Purchase CRM (Primary Standard) IsCRM->PurchaseCRM Yes InHouse Synthesize/Purchase High Purity Batch IsCRM->InHouse No Routine Qualify Secondary Standard (Compare vs Primary via HPLC) PurchaseCRM->Routine Charact Full Characterization Required: 1. 1H-NMR & 13C-NMR (Structure) 2. Mass Spec (ID) 3. IR (ID) 4. Chiral HPLC (ee%) InHouse->Charact Potency Assign Potency (Mass Balance): Purity = (100 - %Imp - %Water - %Res. Solv) x Chromatographic Purity Charact->Potency Valid Valid Primary Standard Potency->Valid Valid->Routine

Caption: Decision tree for establishing metrological traceability in compliance with ICH Q7 guidelines.

Validated Experimental Protocols

To accurately analyze 3-Amino-3-biphenyl-4-yl-propan-1-ol, you must address two chemical challenges:

  • Amine Tailing: The free primary amine interacts with silanols on C18 columns.

  • Stereochemistry: The specific enantiomer (usually R or S depending on the specific drug target) must be resolved from its antipode.

Protocol A: Chemical Purity & Assay (RP-HPLC)

Purpose: To determine the chemical purity and assay w/w %.

  • Column: C18, High pH Stable (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 9.5 (High pH suppresses protonation of the amine, improving peak shape).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 254 nm (Biphenyl absorption maximum).

  • Column Temp: 40°C.

  • System Suitability Criteria: Tailing Factor < 1.5; Theoretical Plates > 5000.

Protocol B: Chiral Purity (Normal Phase Chiral HPLC)

Purpose: To quantify Enantiomeric Excess (ee%).

  • Column: Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to mask silanols and ensure sharp peaks for the amino-alcohol.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 254 nm.

  • Sample Diluent: Mobile Phase.

  • Expected Result: Enantiomers should show resolution (Rs) > 2.0.

"From the Bench": Expert Insights & Troubleshooting

1. Hygroscopicity Management Amino alcohols are frequently hygroscopic.

  • Observation: Potency values drift lower over time if the standard vial is repeatedly opened.

  • Correction: For the Primary Standard, perform Karl Fischer (KF) titration immediately before preparing the stock solution. Do not rely on the CoA water content if the vial has been opened previously.

2. The "Ghost" Peak

  • Issue: In RP-HPLC, you may see a broad peak eluting late.

  • Cause: This is often the "Dimer" impurity formed by the reaction of the amine with the alcohol of another molecule under thermal stress, or oxidation of the biphenyl ring.

  • Solution: Ensure the autosampler is kept at 4°C to prevent in-vial degradation during long sequences.

3. Solubility

  • The biphenyl group makes this molecule hydrophobic, but the amine/alcohol makes it polar.

  • Best Solvent: Dissolve in Methanol first, then dilute with buffer. Direct dissolution in water/buffer is difficult and may result in precipitation.

References
  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7." International Council for Harmonisation, Nov. 2000.

  • European Pharmacopoeia Commission. "General Text 5.12: Reference Standards." European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP). "General Chapter <11> USP Reference Standards." USP-NF.

  • Estácio, S. P., et al. "Stability-Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities." NeuroQuantology, vol. 16, no. 6, 2018.

  • BenchChem Application Note. "Quantification of Sacubitril Intermediates using Validated Chiral HPLC." BenchChem Protocols, 2025.[7][8]

Sources

Comparative

Quality Control &amp; Performance Guide: Pharmaceutical Grade 3-Amino-3-biphenyl-4-yl-propan-1-ol

Executive Summary 3-Amino-3-biphenyl-4-yl-propan-1-ol is a critical chiral amino-alcohol intermediate, primarily utilized in the synthesis of neprilysin inhibitors (such as Sacubitril) and other peptidomimetic drugs targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-biphenyl-4-yl-propan-1-ol is a critical chiral amino-alcohol intermediate, primarily utilized in the synthesis of neprilysin inhibitors (such as Sacubitril) and other peptidomimetic drugs targeting cardiovascular and metabolic pathways.[1] Its structural integrity—specifically the preservation of the chiral center at the C3 position—directly dictates the potency and safety of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares Pharmaceutical Grade (Pharma-G) specifications against Technical Grade (Tech-G) alternatives. It provides validated experimental protocols for quality control (QC), focusing on the detection of enantiomeric impurities and specific process-related byproducts that compromise downstream synthesis.

Part 1: Chemical Profile & Comparative Analysis

The Molecule in Context

The target molecule is the reduced form of


-(biphenyl-4-yl)-alanine . In drug development, it serves as a "chiral scaffold," providing the necessary steric bulk (biphenyl group) and functional handles (amine and hydroxyl) for further coupling.
  • IUPAC Name: 3-Amino-3-([1,1'-biphenyl]-4-yl)propan-1-ol

  • Critical Attribute: Chirality (Typically the (R)-enantiomer is the bioactive precursor for Sacubitril-class compounds, though (S)-variants are used in specific research contexts).

  • Risk Factor: Racemization during the reduction of the precursor amino acid.

Comparative Matrix: Pharma Grade vs. Alternatives

The "Alternative" in this context refers to Technical Grade material often used for early-stage discovery or non-GMP synthesis. Using Tech-G material in late-stage development introduces high risks of yield loss and regulatory failure.

ParameterPharma Grade (Recommended) Technical Grade (Alternative) Impact on Drug Development
Assay (HPLC) ≥ 99.0% ≥ 95.0%Lower purity leads to complex side-reactions during amide coupling steps.
Chiral Purity (ee) ≥ 99.5% ee 90% - 95% eeLow ee results in diastereomeric impurities in the final drug that are difficult to separate.
Water (KF) ≤ 0.5% ≤ 2.0%Excess water hydrolyzes sensitive coupling reagents (e.g., EDC/NHS) downstream.
Residual Solvents ICH Q3C Compliant UncontrolledPresence of THF or Toluene can interfere with crystallization or violate toxicity limits.
Specific Impurity A ≤ 0.10% (Dimer)UnspecifiedDimers act as chain terminators in peptide synthesis.

Part 2: Critical QC Parameters & Experimental Protocols

Protocol A: Enantiomeric Excess Determination (Chiral HPLC)

The most critical quality attribute is the Enantiomeric Excess (ee). Standard reverse-phase HPLC cannot distinguish the enantiomers.

Causality: The biphenyl group creates significant steric hindrance. Polysaccharide-based chiral stationary phases (CSP) are required to create the "chiral pockets" necessary for discrimination.

Methodology:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is essential to suppress the ionization of the primary amine, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV at 254 nm (targeting the biphenyl chromophore).

Acceptance Criteria:

  • Main Enantiomer Peak: > 99.75% area.[3]

  • Opposite Enantiomer: < 0.25% area.

  • Resolution (

    
    ): > 2.0 between enantiomers.
    
Protocol B: Impurity Profiling (RP-HPLC)

This protocol detects process-related impurities such as the unreduced amino acid or over-reduced byproducts.

Methodology:

  • Column: C18 High-pH Stability Column (e.g., XBridge C18), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Rationale: High pH is used to keep the amine unprotonated, improving retention and peak shape on C18 without ion-pairing agents.

Key Impurities to Monitor:

  • Precursor Acid: 3-Amino-3-(biphenyl-4-yl)propanoic acid (Result of incomplete reduction).

  • Des-amino analog: 3-(biphenyl-4-yl)propan-1-ol (Result of hydrogenolysis of the C-N bond).

  • Dimer: Formed via self-condensation during workup.

Part 3: Visualization of Quality Control Logic

Impurity Genealogy & Control Strategy

The following diagram maps the synthesis pathway and identifies where specific impurities originate, guiding the QC testing strategy.

ImpurityGenealogy Start Start: Biphenyl-CHO Step1 Step 1: Condensation (Formation of Beta-Amino Acid) Start->Step1 Intermed Intermediate: 3-Amino-3-biphenyl-propanoic acid Step1->Intermed Step2 Step 2: Reduction (LiAlH4 or Borane) Intermed->Step2 Imp1 Impurity A: Unreacted Acid (Incomplete Reduction) Intermed->Imp1 Residual Product Target: 3-Amino-3-biphenyl-propan-1-ol Step2->Product Main Pathway Imp2 Impurity B: Des-amino Analog (Over-reduction) Step2->Imp2 Side Reaction Imp3 Impurity C: Enantiomer (S-form) (Racemization) Step2->Imp3 Thermal Stress

Figure 1: Impurity genealogy showing the origin of critical byproducts during the synthesis of the amino-alcohol.

QC Decision Workflow

This workflow ensures that only material meeting the stringent Pharma Grade specifications proceeds to API synthesis.

QCWorkflow Sample Batch Sample ID_Test 1. ID Test (H-NMR / IR) Sample->ID_Test Chiral_Test 2. Chiral HPLC (>99.5% ee?) ID_Test->Chiral_Test Pass Fail REJECT Quarantine ID_Test->Fail Fail Purity_Test 3. Purity HPLC (>99.0%?) Chiral_Test->Purity_Test Yes Reprocess Reprocess (Recrystallization) Chiral_Test->Reprocess No (<99.5%) Solvent_Test 4. Residual Solvents (GC-HS) Purity_Test->Solvent_Test Yes Purity_Test->Reprocess No (<99.0%) Pass RELEASE Pharma Grade Solvent_Test->Pass Pass Solvent_Test->Fail Fail (Toxic Solvents) Reprocess->Chiral_Test Re-test

Figure 2: Quality Control Decision Tree for pharmaceutical release testing.

Part 4: Technical Recommendations

  • Storage Stability: This amino-alcohol is hygroscopic and sensitive to CO2 (forming carbamates). It must be stored in glass or stainless steel containers under an argon blanket at 2-8°C.

  • Handling: Avoid contact with strong oxidizing agents. The primary amine is reactive; ensure all equipment is free of aldehydes/ketones to prevent Schiff base formation.

  • Analytical Reference Standards: Always run a "System Suitability Solution" containing a 1:1 mixture of the (R) and (S) enantiomers before every Chiral HPLC run to verify column resolution (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 203500, 3-Amino-3-phenyl-1-propanol (Analogous Structure). Retrieved February 28, 2026, from [Link]

  • Google Patents (2017).WO2017203474A1 - Process for preparation of sacubitril intermediate.
  • ResearchGate (2023). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Retrieved February 28, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-3-biphenyl-4-yl-propan-1-ol proper disposal procedures

Executive Safety Summary & Risk Profile As researchers, we often treat waste disposal as a janitorial afterthought. This is a critical error.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

As researchers, we often treat waste disposal as a janitorial afterthought. This is a critical error. For a compound like 3-Amino-3-biphenyl-4-yl-propan-1-ol , the disposal process is not just about compliance; it is about preventing uncontrolled reactivity and environmental persistence.

This molecule combines a basic primary amine , a polar alcohol , and a lipophilic biphenyl core . This structural triad dictates its specific disposal hazards. You are not just discarding a "chemical"; you are managing a potential chelator, a corrosive base, and a marine pollutant.

Table 1: Chemical Risk Profile for Disposal

FeatureStructural MoietyRisk ImplicationDisposal Constraint
Basicity Primary Amine (

)
Corrosive (pH > 12) . Exothermic reaction with acids.NEVER mix with oxidizing acids (e.g., Nitric, Perchloric) in waste streams.
Ecotoxicity Biphenyl GroupHigh aquatic toxicity; bioaccumulative potential.ZERO drain disposal. Must be incinerated.
Chelation Amino-Alcohol MotifCan bind heavy metals (

,

).
Segregate from heavy metal waste to prevent interference with downstream treatment.
Physical Solid (Crystalline)Dust inhalation hazard.Double-bagging required for solids to prevent particulate release.

Waste Segregation Protocol (The "Do Not Mix" List)

The most common laboratory accident involving amino-alcohols occurs in the waste container, not the flask. The amine group is a reducing agent and a base; mixing it with the wrong stream can cause fire or explosion.

Critical Incompatibilities
  • Oxidizing Acids: Mixing with Nitric Acid (

    
    ) can result in the formation of unstable nitrated organics or immediate hypergolic ignition.
    
  • Acyl Halides/Anhydrides: Mixing with Acetyl Chloride or Thionyl Chloride waste will generate heat and HCl gas immediately.

  • Halogenated Solvents (Conditional): While generally safe to co-pack for incineration, avoid mixing with highly reactive alkyl halides in large quantities to prevent slow alkylation exotherms in the drum.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Excess Reagent)

Applicability: Expired shelf stock, spilled solids, or reaction leftovers.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a dust mask or work in a fume hood if the powder is fine.

  • Primary Containment: Transfer the solid into a clear, chemically compatible bag (polyethylene) or a screw-top jar.

    • Why? Biphenyl derivatives can adsorb into certain plastics, but for waste, standard PE is sufficient.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-Amino-3-biphenyl-4-yl-propan-1-ol"

    • Hazard Checkboxes: [x] Toxic, [x] Corrosive (Basic).

  • Secondary Containment: Place the sealed primary container into the lab's Solid Hazardous Waste Drum .

  • Final Fate: High-temperature incineration (RCRA approved facility).

Scenario B: Disposal of Liquid Waste (Reaction Mother Liquor)

Applicability: Solvents (DCM, Methanol, THF) containing the dissolved compound.

  • pH Check: Before adding to a waste carboy, check the pH of your solution.

    • If pH < 4: It is acidic.[1] Ensure the waste stream you are pouring into is not highly basic (risk of heat generation).

    • If pH > 10: It is basic. Do not pour into "Acid Waste" carboys.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.

  • Bulking: Pour slowly into the appropriate carboy using a funnel.

    • Pro-Tip: If the solution contains significant amounts of the amine (>5%), add it to a separate "Basic Organic Waste" container if available, rather than the general solvent waste, to minimize cross-reactivity.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for segregating this specific chemical.

DisposalWorkflow Start Waste: 3-Amino-3-biphenyl-4-yl-propan-1-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag in Polyethylene Label: Toxic + Corrosive Solid->Bagging OxidizerCheck CRITICAL CHECK: Are Oxidizers (HNO3) present? Liquid->OxidizerCheck SolidDrum Solid Waste Drum (Incineration) Bagging->SolidDrum SolventCheck Solvent Type? Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo HaloWaste Halogenated Waste Carboy (Code: F002) Halo->HaloWaste NonHaloWaste Organic Solvent Carboy (Code: F003/D001) NonHalo->NonHaloWaste OxidizerCheck->SolventCheck NO SeparateStream SEGREGATE IMMEDIATELY Do not mix. Contact EHS. OxidizerCheck->SeparateStream YES (Danger)

Figure 1: Decision matrix for the safe disposal of amino-biphenyl derivatives. Note the critical checkpoint for oxidizers.

Emergency Spill Response

If a spill occurs, the primary risks are caustic burns (from the amine) and particulate inhalation .

  • Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.

  • PPE Upgrade: Wear a P100 respirator if powder is airborne. Double nitrile gloves are mandatory.

  • Dry Spill (Powder):

    • Do NOT use water initially (spreads the contamination).

    • Cover with a generic absorbent or scoop carefully to avoid dusting.

    • Wipe the surface with a weak acid (e.g., 1% Acetic Acid or Citric Acid) to neutralize the amine residue, then wash with soap and water.

  • Wet Spill (Solution):

    • Absorb with vermiculite or clay-based absorbent.

    • Do not use paper towels if the solvent is an oxidizer (though unlikely for this compound's standard use).

    • Collect in a hazardous waste bag.

Regulatory Compliance (US/EU)

  • US EPA (RCRA):

    • While "3-Amino-3-biphenyl-4-yl-propan-1-ol" is not explicitly P-listed or U-listed, it must be characterized by the generator.

    • Waste Code D002 (Corrosivity): Applicable if pH > 12.5 (possible in concentrated solutions).

    • Waste Code D001 (Ignitability): Applicable if dissolved in flammable solvents.

  • EU CLP/REACH:

    • Classified as Aquatic Chronic (Biphenyl moiety).

    • Dispose of as hazardous incineration waste (Code 07 01 04*).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Amino-3-biphenyl-4-yl-propan-1-ol

Executive Summary & Hazard Context 3-Amino-3-biphenyl-4-yl-propan-1-ol (CAS: 1426129-50-1) is a chiral amino-alcohol intermediate, critical in the synthesis of Neprilysin inhibitors (e.g., Sacubitril). While often catego...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

3-Amino-3-biphenyl-4-yl-propan-1-ol (CAS: 1426129-50-1) is a chiral amino-alcohol intermediate, critical in the synthesis of Neprilysin inhibitors (e.g., Sacubitril). While often categorized generically as a pharmaceutical building block, its structural moieties—a primary amine, a free alcohol, and a biphenyl core—dictate a specific hazard profile.

The Safety Paradox: Researchers often underestimate this solid because it is not a volatile liquid. However, as a functionalized amino-alcohol, it presents a dual threat:

  • Chemical Corrosivity/Irritation: Similar to shorter-chain amino alcohols (e.g., 3-amino-1-propanol), the amine group can cause severe ocular damage (H318) and skin corrosion/irritation (H314/H315).

  • Pharmacological Potency: As a late-stage drug intermediate, it possesses "activity-like" properties. It must be handled as a Potent Compound (Band 3 or 4) until specific toxicology data proves otherwise.

Core Directive: Treat this substance as a Corrosive Solid and a Sensitizer . Engineering controls (fume hoods) are primary; PPE is the critical fail-safe.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, we must establish the containment strategy.[1] PPE is the last line of defense, not the first.[2]

HierarchyOfControls cluster_0 Primary Defense: Engineering Controls cluster_1 Secondary Defense: PPE Layering Hood Chemical Fume Hood (Face Velocity: 80-100 fpm) Isolator Powder Containment Isolator (For quantities >10g) Hood->Isolator Scale Up Eye Ocular Protection (Goggles + Face Shield) Hood->Eye Fail-safe HEPA Local Exhaust Ventilation (HEPA Filtered) Isolator->HEPA Dust Control Dermal Dermal Barrier (Double Nitrile + Tyvek) Isolator->Dermal Contact Risk Resp Respiratory Protection (N95/P100 or PAPR) HEPA->Resp Inhalation Risk Check Is Dust Generation Likely? Check->Hood No (Standard) Check->Resp Yes (High Risk)

Figure 1: Hierarchy of Controls logic flow. Engineering controls reduce the burden on PPE, but PPE provides the critical barrier during manipulation.

The PPE Matrix: Specification & Rationale

Do not rely on generic "latex gloves." The biphenyl lipophilicity allows this compound to permeate standard rubber materials over time.

Protection ZoneRecommended EquipmentTechnical Rationale & Specification
Hand (Primary) Nitrile (High Performance) Spec: Minimum 5 mil (0.12 mm) thickness.Why: Nitrile offers excellent resistance to amines and aliphatic alcohols. Latex is permeable to organic amines and should be avoided.
Hand (Secondary) Laminate / Long Cuff Spec: Ansell Barrier® or Silver Shield® (Laminate) under-glove for prolonged handling (>30 mins).Why: "Double-gloving" creates a breakthrough buffer. The outer nitrile provides grip; the inner laminate provides chemical impermeability.
Ocular Chemical Goggles Spec: Indirect vented or non-vented goggles (ANSI Z87.1+).Why: Safety glasses are insufficient for powders that can drift behind lenses. Amino alcohols are corrosive to corneal tissue; a single dust speck can cause irreversible damage.
Respiratory N95 or P100 Spec: NIOSH-approved N95 (minimum) or P100 (preferred for powders).Why: Even inside a hood, static charge can disperse fine powder. If handling >100g outside an isolator, a Powered Air Purifying Respirator (PAPR) is mandatory.
Body Tyvek® Lab Coat/Coverall Spec: Non-woven polyethylene (e.g., Tyvek 400).Why: Cotton lab coats absorb powders and retain them against the skin. Disposable Tyvek sheds dust and prevents "take-home" contamination.

Operational Protocol: Step-by-Step Handling

This protocol is designed to minimize static discharge (a common issue with organic solids) and prevent aerosolization.

Phase 1: Preparation
  • Static Mitigation: Use an ionizing bar or anti-static gun inside the weigh station. Organic amino-alcohols are prone to static cling, which causes "jumping" of powder.

  • Glove Layering: Don inner laminate gloves (if handling >1g) followed by outer nitrile gloves. Tape the outer glove cuff to the Tyvek sleeve to seal the wrist gap.

Phase 2: Transfer & Weighing
  • The "Closed Transfer" Rule: Never pour the powder from a height. Use a spatula to transfer directly into a tared vessel located deep inside the fume hood (at least 6 inches back).

  • Solvent Selection: If preparing a solution, add the solvent (e.g., Methanol, DCM) to the solid slowly.

    • Note: Dissolution is often exothermic for amino alcohols. Add solvent in portions.

Phase 3: Decontamination
  • Wet Wiping: Do not dry sweep spilled powder. This generates dust.

  • Solvent Wash: Wipe surfaces with a paper towel soaked in Ethanol or Isopropanol . The alcohol functionality of the molecule makes it highly soluble in lower alcohols, ensuring effective removal.

  • Final Wash: Follow with a soap and water rinse to remove any oily residue.

OperationalWorkflow Storage Storage (Cool, Dry, Sealed) Weighing Weighing (Static Control + Fume Hood) Storage->Weighing Transfer (Closed Container) Reaction Reaction/Dissolution (Add Solvent to Solid) Weighing->Reaction Slow Addition Reaction->Weighing Re-check Weight Waste Waste Disposal (Segregated) Reaction->Waste Quench & Dispose

Figure 2: Operational workflow emphasizing the unidirectional flow of material to prevent cross-contamination.

Disposal & Emergency Response

Disposal Strategy:

  • Solid Waste: Collect contaminated wipes, gloves, and weighing boats in a "Hazardous Solid Waste" container. Do not use general trash.

  • Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine) or "Non-Halogenated Organic Waste" depending on the solvent used.

  • Destruction: Incineration is the required method. The nitrogen content requires a facility with an afterburner to prevent NOx release.

Emergency First Aid:

  • Eye Contact (Critical): Immediately flush with water for 15 minutes .[3][4][5] Do not wait for a physician. The amine group can cause rapid corneal opacification.

  • Skin Contact: Wash with soap and water.[4][5][6][7][8] Do not use alcohol for skin cleanup (it enhances skin absorption).

References

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link][9]

Sources

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